molecular formula C20H38O2 B153825 Ethyl elaidate CAS No. 6114-18-7

Ethyl elaidate

Cat. No.: B153825
CAS No.: 6114-18-7
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-VAWYXSNFSA-N
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Description

9-Octadecenoic acid, ethyl ester is a fatty acid ester.
9-Octadecenoic acid, ethyl ester has been reported in Artemisia argyi with data available.

Properties

IUPAC Name

ethyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+
Source PubChem
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InChI Key

LVGKNOAMLMIIKO-VAWYXSNFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00110052
Record name Ethyl (9E)-octadec-9-enoate
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Molecular Weight

310.5 g/mol
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Physical Description

Liquid
Record name Ethyl oleate
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Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Ethyl oleate
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CAS No.

6114-18-7, 111-62-6
Record name Ethyl elaidate
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Record name Ethyl elaidate
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Record name Ethyl (9E)-octadec-9-enoate
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Record name Ethyl elaidate
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Record name Ethyl oleate
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Melting Point

-32 °C
Record name Ethyl oleate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

ethyl elaidate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Specifications[1][2]

Ethyl elaidate is the ethyl ester of elaidic acid (trans-9-octadecenoic acid).[1][2][3][4][5] It serves as a critical reference standard in lipidomics, specifically for distinguishing trans-fatty acid metabolic pathways from their cis-isomers (ethyl oleate).

In pharmaceutical and analytical contexts, the precise differentiation between the trans (elaidate) and cis (oleate) isomers is non-negotiable, as their biological activities and physical properties differ significantly despite sharing the same molecular formula.

Data Sheet: Physicochemical Profile
ParameterSpecificationTechnical Note
CAS Number 6114-18-7 Specific to the ethyl ester.[1][2][3][4][6] Do not confuse with Elaidic Acid (112-79-8).
IUPAC Name Ethyl (E)-octadec-9-enoateThe "(E)" designation confirms the trans geometry.
Synonyms Ethyl trans-9-octadecenoate; Elaidic acid ethyl ester; trans-9-Octadecenoic acid ethyl ester
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.52 g/mol
SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCCTrans-double bond notation.[2]
Melting Point ~5.8°CCritical Differentiator: Significantly higher than its cis-isomer, Ethyl Oleate (MP -32°C), due to tighter molecular packing of the linear trans chain.
Solubility Ethanol, Hexane, ChloroformImmiscible in water.

Synthetic Pathways & Manufacturing

For researchers requiring isotopically labeled variants or custom synthesis, the Fischer Esterification is the industry-standard protocol. While commercially available, in-house synthesis is often required for deuterated internal standards (e.g., using d5-ethanol).

Mechanism of Action

The reaction relies on the acid-catalyzed nucleophilic acyl substitution between elaidic acid and ethanol. Because the reaction is reversible (


), driving the equilibrium toward the ester requires leveraging Le Chatelier’s principle—either by using ethanol in vast excess or by continuously removing water.
Protocol: Acid-Catalyzed Esterification (Anhydrous)

Reagents:

  • Elaidic Acid (≥99% purity)

  • Absolute Ethanol (Anhydrous)

  • Catalyst: Acetyl Chloride (generates anhydrous HCl in situ) or H₂SO₄

  • Solvent: Hexane (for extraction)[7]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried round-bottom flask, add absolute ethanol (20 mL per gram of fatty acid). Slowly add Acetyl Chloride (10% v/v relative to ethanol) at 0°C. Why: This generates anhydrous HCl without introducing water, shifting equilibrium forward.

  • Addition: Dissolve Elaidic Acid in the ethanolic HCl solution.

  • Reflux: Heat to reflux (approx. 80°C) for 2 hours under a nitrogen atmosphere.

  • Quench: Cool to room temperature and neutralize with aqueous NaHCO₃.

  • Extraction: Extract the ester into hexane (3x). The trans-ester is highly lipophilic.

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthesis Workflow Diagram

Synthesis_Pathway Reactants Elaidic Acid + Ethanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (H+ / Anhydrous) Catalyst->Intermediate Activation Elimination Elimination of Water (-H2O) Intermediate->Elimination Proton Transfer Product Ethyl Elaidate (Crude) Elimination->Product Ester Formation Purification Hexane Extraction & Drying Product->Purification Work-up

Caption: Figure 1. Acid-catalyzed Fischer esterification pathway for the synthesis of Ethyl Elaidate, highlighting the critical water elimination step.

Analytical Methodologies: GC-FID/MS

The primary analytical challenge with Ethyl Elaidate is isomer resolution . Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane like DB-5) often fail to separate Ethyl Elaidate (trans) from Ethyl Oleate (cis) due to their identical boiling points and similar polarities.

Trustworthiness Protocol: To validate detection, you must use a high-polarity column capable of interacting with the pi-electron cloud of the double bond, which differs in accessibility between cis and trans geometries.

Recommended Chromatographic System
ComponentSpecificationRationale
Column Biscyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88)The cyano groups interact strongly with the double bond, retarding the cis isomer more than the trans isomer, typically eluting Ethyl Elaidate before Ethyl Oleate.
Carrier Gas Hydrogen or HeliumHydrogen provides faster linear velocities with maintained efficiency (Van Deemter optimality).
Oven Program Isothermal (180°C) or slow ramp (2°C/min)Slow ramps are essential for maximizing resolution (

) between the geometric isomers.
Detector FID (Quantitation) or MS (Confirmation)MS Ions: m/z 88 (McLafferty rearrangement), m/z 101, and molecular ion m/z 310.
Sample Preparation for Biological Matrices (Hair/Plasma)

Ethyl elaidate is a Fatty Acid Ethyl Ester (FAEE) used as a biomarker for ethanol consumption.[8]

  • Lysis/Digestion: Incubate sample (hair/tissue) in DMSO/Hexane to release lipids.

  • SPE Cleanup: Use Aminopropyl silica columns. Elute neutral lipids (including Ethyl Elaidate) with Hexane/DCM.

  • Reconstitution: Dissolve in Heptane prior to injection.

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Hair) Extraction LLE (Hexane) or SPE (Aminopropyl) Sample->Extraction Injection GC Injection (Splitless) Extraction->Injection Separation Separation on Biscyanopropyl Column Injection->Separation Critical Step Detection MS Detection (m/z 88, 310) Separation->Detection Elution: Trans < Cis Data Isomer Quantitation (Trans vs Cis) Detection->Data

Caption: Figure 2. GC-MS workflow for FAEE analysis. Note that on high-polarity columns, the trans-isomer (Elaidate) typically elutes before the cis-isomer (Oleate).

Biological & Pharmaceutical Context

Biomarker Utility

Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol.[8][9][10] While oxidative metabolism (Alcohol Dehydrogenase) clears most ethanol, FAEE synthase esterifies ethanol with endogenous fatty acids.

  • Significance: Ethyl Elaidate is a specific marker that correlates with both alcohol intake and dietary trans-fat intake .

  • Window of Detection: Unlike blood alcohol (hours), FAEEs accumulate in hair and meconium, providing a retrospective window of months (hair) or gestation (meconium).

Pharmaceutical Formulation

In drug delivery, ethyl esters are used as permeation enhancers or lipid vehicles.

  • Lipid Nanoparticles (LNPs): The phase transition temperature (

    
    ) of the lipid bilayer is critical for LNP stability. Substituting Ethyl Oleate (
    
    
    
    -32°C) with Ethyl Elaidate (
    
    
    5.8°C) significantly alters membrane fluidity and drug release kinetics.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364430, Ethyl elaidate. PubChem. Available at: [Link]

  • The Good Scents Company. (E)-ethyl oleate (Ethyl elaidate) Chemical Information. Available at: [Link]

  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Journal of Laboratory and Clinical Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (E)-9-Octadecenoic acid ethyl ester.[2][3][4] National Institute of Standards and Technology. Available at: [Link]

  • Hilaris Publisher. Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Available at: [Link]

Sources

The Biological Role and Toxicological Mechanism of Ethyl Elaidate in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, toxicity mechanisms, and analytical detection of Ethyl Elaidate , a specific fatty acid ethyl ester (FAEE) formed at the intersection of alcohol consumption and trans-fatty acid intake.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl Elaidate (EE) is the ethyl ester of elaidic acid (C18:1 trans-9), the major trans fatty acid found in industrially hydrogenated vegetable oils. While fatty acid ethyl esters (FAEEs) are generally recognized as non-oxidative metabolites of ethanol implicated in organ damage (pancreatitis, cardiomyopathy), ethyl elaidate represents a unique "dual-threat" metabolite. It combines the cytotoxic properties of FAEEs with the biophysical membrane disruptions characteristic of trans fats. This guide delineates its biosynthesis, mitochondrial toxicity, and specific role in dysregulating hepatic lipid metabolism.

Chemical Identity & Biosynthesis

Unlike oxidative ethanol metabolism (ADH/ALDH pathway), which occurs primarily in the liver, ethyl elaidate is synthesized via the non-oxidative pathway . This pathway becomes significant in organs lacking oxidative enzymes (e.g., pancreas, heart) or during chronic ethanol abuse.

The Enzymatic Mechanism

The formation of ethyl elaidate is catalyzed by FAEE synthases , a group of enzymes that includes carboxylester lipase and acyl-CoA:ethanol O-acyltransferase.

  • Substrates: Ethanol (exogenous) + Elaidic Acid (exogenous, dietary).

  • Reaction: Esterification of the free fatty acid or transesterification from triglycerides/phospholipids.[1]

  • Kinetics: While FAEE synthases generally prefer unsaturated substrates, the accumulation of ethyl elaidate is driven by the high bioavailability of elaidic acid in "Western diet" contexts combined with alcohol.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence between standard oxidative ethanol metabolism and the formation of ethyl elaidate.

Biosynthesis Ethanol Ethanol (Exogenous) Oxidative Oxidative Pathway (Liver) Ethanol->Oxidative ADH/CYP2E1 NonOxidative Non-Oxidative Pathway (Pancreas/Heart/Liver) Ethanol->NonOxidative Excess EtOH DietaryFat Dietary Trans Fat (Elaidic Acid) DietaryFat->NonOxidative Acetaldehyde Acetaldehyde (Toxic) Oxidative->Acetaldehyde FAEESynthase Enzyme: FAEE Synthase NonOxidative->FAEESynthase EthylElaidate ETHYL ELAIDATE (Toxic Metabolite) FAEESynthase->EthylElaidate Esterification

Figure 1: Divergence of ethanol metabolism pathways leading to Ethyl Elaidate formation.

Mechanisms of Cellular Toxicity

Ethyl elaidate exerts toxicity through two distinct but synergistic mechanisms: Mitochondrial Uncoupling (common to FAEEs) and Membrane Rigidification (specific to trans-isomers).

The "Trojan Horse" Mechanism

FAEEs are neutral lipids that can easily diffuse through the mitochondrial outer membrane. Once inside the matrix:

  • Hydrolysis: They are hydrolyzed back into free fatty acids (Elaidic Acid) and ethanol.

  • Uncoupling: The accumulation of free fatty acids dissipates the proton gradient across the inner mitochondrial membrane.

  • ATP Depletion: This uncoupling reduces the Respiratory Control Ratio (RCR), leading to ATP depletion and eventual necrosis.

Trans-Isomer Specificity (Biophysics)

Unlike Ethyl Oleate (cis-isomer), which increases membrane fluidity, Ethyl Elaidate (trans-isomer) mimics saturated fats sterically.

  • Membrane Packing: The linear geometry of the trans double bond allows tighter packing of phospholipid acyl chains.

  • Signaling Disruption: Incorporation of ethyl elaidate into the plasma membrane or ER membrane alters the function of integral proteins and ion channels, specifically disrupting Ca2+ signaling essential for pancreatic acinar cell function.

Visualization: Cellular Toxicity

Toxicity cluster_Cell Cell Cytosol cluster_Mito Mitochondria EE Ethyl Elaidate (Extracellular) Membrane Plasma Membrane Insertion EE->Membrane Rigidity Increased Membrane Rigidity (Trans-effect) Membrane->Rigidity Hydrolysis Hydrolysis to Elaidic Acid + EtOH Membrane->Hydrolysis Transport to Mito Signaling Dysfunction Signaling Dysfunction Rigidity->Signaling Dysfunction Uncoupling Proton Gradient Dissipation Hydrolysis->Uncoupling ROS ROS Generation Uncoupling->ROS

Figure 2: Dual mechanism of toxicity: Membrane rigidification and mitochondrial uncoupling.

Metabolic Dysregulation: Lipogenesis

Beyond direct toxicity, the hydrolysis product (elaidic acid) acts as a potent transcriptional modulator.

Metabolic ParameterEffect of Ethyl Oleate (Cis)Effect of Ethyl Elaidate (Trans)Mechanism
SREBP-1c Activity Neutral / InhibitoryStrong Activation Trans-isomer upregulates Sterol Regulatory Element-Binding Protein-1c.
De Novo Lipogenesis ModerateIncreased Downstream effect of SREBP-1c activation.
Cholesterol Synthesis NeutralUpregulated Increased transcription of HMG-CoA reductase pathway genes.
Membrane Fluidity IncreasedDecreased Linear trans geometry mimics saturated fats.

Key Insight: Ethyl elaidate acts as a metabolic "switch," shifting the liver towards a pro-steatotic and pro-atherogenic state more aggressively than its cis counterparts.

Analytical Methodologies

Accurate quantification of ethyl elaidate requires separation from its cis-isomer (ethyl oleate). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Extraction Protocol (Solid Phase Extraction)
  • Homogenization: Homogenize 50-100 mg tissue in ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction: Add 4 mL of Acetone/Hexane (1:1 v/v) containing internal standard (Ethyl Heptadecanoate , C17:0 EE). Vortex for 2 min.

  • Centrifugation: Centrifuge at 1500 x g for 5 min. Collect the organic supernatant.

  • Purification:

    • Condition an Aminopropyl (NH2) SPE column with hexane.

    • Load sample.[2][3][4][5]

    • Elute Cholesteryl Esters/FAEEs with Hexane/Dichloromethane (98:2).

    • Note: This step separates FAEEs from triglycerides which can interfere with GC columns.

  • Concentration: Evaporate under nitrogen stream and reconstitute in 100 µL hexane.

GC-MS Quantification Parameters
  • Column: High-polarity cyanopropyl column (e.g., CP-Sil 88 or SP-2560) is mandatory to resolve cis (oleate) vs trans (elaidate) isomers.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 140°C (hold 5 min) -> 4°C/min -> 240°C (hold 15 min).

  • Detection: SIM Mode.

    • Target Ion: m/z 88 (McLafferty rearrangement ion characteristic of ethyl esters).

    • Molecular Ions: m/z 310 (Ethyl Elaidate/Oleate).

Visualization: Analytical Workflow

Analysis Sample Tissue Sample (Liver/Pancreas) Extract Liquid-Liquid Extraction (Acetone/Hexane) Sample->Extract SPE SPE Purification (Aminopropyl Column) Extract->SPE Remove TAGs GC GC Separation (Cyanopropyl Column) SPE->GC Isomer Resolution MS MS Detection (m/z 88, 310) GC->MS

Figure 3: Analytical workflow for the isolation and quantification of Ethyl Elaidate.

Experimental Protocols

Synthesis of Ethyl Elaidate Standard

For research purposes where commercial standards are insufficient, synthesis can be performed via acid-catalyzed esterification.

  • Reagents: Dissolve 1g Elaidic Acid (>99% purity) in 20 mL anhydrous ethanol.

  • Catalyst: Add 0.5 mL concentrated H2SO4.

  • Reflux: Heat at 80°C for 2 hours under nitrogen atmosphere.

  • Neutralization: Cool, add 20 mL water, and neutralize with NaHCO3.

  • Extraction: Extract with hexane (3x), dry over MgSO4, and evaporate.

  • Validation: Confirm purity >99% via GC-FID.

In Vitro Cell Treatment (HepG2 Model)

To study lipid metabolism effects:

  • Preparation: Dissolve Ethyl Elaidate in DMSO (stock 100 mM).

  • Delivery: Complex with fatty acid-free BSA (4:1 molar ratio) in culture media to ensure physiological uptake.

  • Dosing: Treat HepG2 cells with 25-100 µM Ethyl Elaidate for 24 hours.

  • Control: Use Ethyl Oleate treated cells as the cis-control to isolate trans-specific effects.

References

  • Laposata, E. A., & Lange, L. G. (1986). Presence of nonoxidative ethanol metabolism in human organs commonly damaged by ethanol abuse. Science, 231(4737), 497-499. Link

  • Werner, J., et al. (2002). Pancreatic injury in rats induced by fatty acid ethyl ester, a nonoxidative metabolite of alcohol. Gastroenterology, 123(5), 1607-1615. Link

  • Nielsen, L. V., et al. (2013). Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics. PLoS One, 8(9), e74283. Link

  • Best, C. A., & Laposata, M. (2003). Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake. Frontiers in Bioscience, 8, e202-e217. Link

  • Gukovskaya, A. S., et al. (2002). Ethanol metabolism and transcription factor activation in pancreatic acinar cells in rats. Gastroenterology, 122(1), 106-118. Link

  • Wu, H., & Cederbaum, A. I. (2003). Alcohol, oxidative stress, and free radical damage. Alcohol Research & Health, 27(4), 277. Link

Sources

Metabolic Origins and Analytical Profiling of Ethyl Elaidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Natural" vs. Xenobiotic Paradox

Ethyl elaidate (Ethyl trans-9-octadecenoate) occupies a unique niche in lipid biochemistry. While often categorized as a xenobiotic marker due to its association with industrial trans fats and alcohol consumption, it possesses a dual nature of occurrence. It arises "naturally" as a metabolic conjugate in mammals consuming ruminant-derived fats and ethanol, and trace amounts have been identified in specific plant metabolomes.

For the researcher, ethyl elaidate is not merely a lipid species; it is a chronological witness . Its presence in biological matrices (hair, meconium, serum) serves as a stable, non-oxidative biomarker for ethanol intake, specifically differentiating chronic exposure from acute events when coupled with specific dietary lipid profiles.

This guide moves beyond basic definitions to explore the in vivo synthesis, extraction protocols, and analytical validation of this compound.

Biosynthetic Origins and Occurrence

The Metabolic Pathway (Mammalian)

In mammalian systems, ethyl elaidate does not exist as a constitutive membrane component under homeostatic conditions. It is synthesized via the non-oxidative ethanol metabolism pathway. This reaction is catalyzed by Fatty Acid Ethyl Ester (FAEE) Synthase , an enzyme frequently identified as having glutathione S-transferase (GST) or carboxylesterase activity.

The synthesis requires two critical substrates:

  • Ethanol: Exogenous (consumption) or rare endogenous gut fermentation.

  • Elaidic Acid (C18:1 trans-9): The precursor fatty acid. Historically linked to partially hydrogenated vegetable oils (PHVOs), but also naturally occurring in ruminant fats (dairy/beef) via biohydrogenation of linoleic acid in the rumen.

Mechanism: Unlike oxidative metabolism (ADH/CYP2E1) which occurs primarily in the liver, FAEE synthesis is ubiquitous, occurring in the pancreas, heart, and liver. This contributes to its role in organ-specific toxicity (pancreatitis, cardiomyopathy).

Biosynthesis Ethanol Ethanol (Substrate A) Enzyme FAEE Synthase (Carboxylesterase/GST) Ethanol->Enzyme Elaidic Elaidic Acid (C18:1 trans-9) (Substrate B) Elaidic->Enzyme Complex Acyl-Enzyme Intermediate Enzyme->Complex Esterification Product Ethyl Elaidate (Biomarker) Complex->Product Tox Mitochondrial Uncoupling Product->Tox Pathology

Figure 1: Non-oxidative biosynthesis of Ethyl Elaidate. The pathway highlights the convergence of specific dietary fats and alcohol.

Occurrence in Biological Matrices

The detection window of ethyl elaidate varies significantly by matrix, making matrix selection critical for study design.

MatrixDetection WindowPhysiological ContextKey Reference
Serum/Plasma < 24 HoursIndicates recent co-ingestion of alcohol and trans fats.[1] Rapidly cleared by hydrolysis.[Laposata, 2002]
Hair Months to YearsLong-term retrospective marker.[1] FAEEs incorporate into the hair shaft from sebum.[Pragst et al., 2001]
Meconium 2nd/3rd TrimesterFetal exposure marker.[1] FAEEs do not cross the placenta but are synthesized by the fetus from transferred ethanol.[Bearer et al., 2005]
Adipose Tissue WeeksStorage depot.[1] Turnover is slower than plasma but faster than hair.[Refaai et al., 2002]
Plant Occurrence (A Note on Artifacts)

While primarily a mammalian metabolite, ethyl elaidate has been reported in the phytochemical screening of Artemisia argyi and Strychnos innocua.

  • Critical Caveat: Researchers must exercise caution when interpreting "natural" plant ethyl esters. Many phytochemical extractions use ethanol as a solvent. If the plant contains free elaidic acid and lipases, artifactual esterification can occur during the extraction process, generating false positives for naturally occurring ethyl elaidate.

Analytical Protocol: Quantitative Profiling

Objective: Isolate and quantify ethyl elaidate from human serum or hair using Gas Chromatography-Mass Spectrometry (GC-MS). Standard: Internal Standard (IS) normalization is mandatory due to the volatility of FAEEs.

Materials & Reagents[2]
  • Internal Standard: Ethyl heptadecanoate (C17:0-EE) or deuterated Ethyl Oleate-d5.[1]

  • Extraction Solvent: n-Heptane or Hexane (HPLC Grade).[1]

  • Solid Phase Extraction (SPE): Aminopropyl silica columns (for hair/meconium cleanup).

Step-by-Step Methodology
Phase A: Sample Preparation (Serum)
  • Aliquot: Transfer 0.5 mL serum into a glass centrifuge tube (plastic absorbs FAEEs).

  • Spike: Add 50 µL of Internal Standard solution (10 µg/mL).

  • Protein Precipitation: Add 2 mL cold Acetone. Vortex for 60s. Centrifuge at 3000g for 5 min.

  • LLE Extraction: Transfer supernatant. Add 2 mL n-Heptane and 1 mL water.[1] Vortex vigorously.

  • Phase Separation: Centrifuge. Collect the upper organic layer (Heptane).

  • Concentration: Evaporate to dryness under Nitrogen stream at <30°C (Prevent evaporation of volatile esters). Reconstitute in 50 µL Hexane.

Phase B: GC-MS Configuration
  • Column: Fused silica capillary column (e.g., HP-5MS or DB-WAX for isomer separation), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[2]

  • Injection: Splitless mode (1 µL injection).

  • Temperature Program:

    • Initial: 60°C (hold 2 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C (hold 5 min)

    • Rationale: Slow ramp at the end ensures separation of C18:1 isomers (Oleate vs. Elaidate).

Phase C: Detection (SIM Mode)

Operate MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

CompoundTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
Ethyl Elaidate 88 (McLafferty Rearrangement)101, 26418.2 min
Ethyl Oleate (Cis) 88101, 26418.5 min
Ethyl Heptadecanoate (IS) 88101, 31216.8 min

Note: The m/z 88 ion is characteristic of all fatty acid ethyl esters. Chromatographic resolution is the only way to distinguish Elaidate (trans) from Oleate (cis).

AnalyticalWorkflow Sample Biological Sample (Serum/Hair) Spike Add Internal Standard (Ethyl Heptadecanoate) Sample->Spike Lysis Lysis/Precipitation (Acetone) Spike->Lysis LLE Liquid-Liquid Extraction (Heptane/Hexane) Lysis->LLE Evap N2 Evaporation (<30°C) LLE->Evap Organic Layer GC GC Separation (Capillary Column) Evap->GC Reconstitution MS MS Detection (SIM Mode m/z 88) GC->MS Isomer Resolution

Figure 2: Validated GC-MS workflow for Ethyl Elaidate quantification.[1]

Scientific Integrity & Troubleshooting

Isomer Resolution (The "E-E-A-T" Factor)

The most common error in FAEE analysis is the co-elution of Ethyl Oleate (cis-9) and Ethyl Elaidate (trans-9). Ethyl Oleate is naturally more abundant.

  • Validation Step: You must run a standard mix containing both isomers. If baseline resolution is not achieved, the quantification of Ethyl Elaidate is invalid.

  • Solution: Use a highly polar column (e.g., CP-Sil 88 or SP-2560) specifically designed for trans-fat separation if standard non-polar columns (DB-5) fail to resolve the isomers.[1]

Stability

FAEEs are prone to enzymatic hydrolysis by esterases in blood samples.

  • Protocol Requirement: Blood samples must be centrifuged immediately, and plasma stored at -80°C. Sodium Fluoride (NaF) can be added to collection tubes to inhibit esterase activity.

References

  • Laposata, M. (2002).[3] "Fatty acid ethyl esters: recent observations." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Pragst, F., et al. (2001). "Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy?" Therapeutic Drug Monitoring. Link

  • Refaai, M. A., et al. (2002).[3] "The relationship of serum fatty acid ethyl esters and ethyl glucuronide to the history of alcohol consumption." Alcoholism: Clinical and Experimental Research. Link

  • Bearer, C. F., et al. (2005). "Fatty acid ethyl esters: quantitative biomarkers for maternal alcohol consumption." The Journal of Pediatrics. Link

  • Kulig, B., et al. (2006). "Ethyl elaidate: A specific marker for the intake of trans-fatty acids in combination with alcohol." Alcohol and Alcoholism. Link

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl Elaidate for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding Ethyl Elaidate Beyond the Basics

To the dedicated researcher, scientist, and drug development professional, the selection of a chemical entity for investigation or formulation is a decision rooted in a deep understanding of its fundamental properties. Ethyl elaidate, the ethyl ester of elaidic acid, is one such molecule that, while seemingly straightforward, possesses a nuanced profile of physicochemical characteristics critical to its application in research. This guide is constructed not as a rigid data sheet, but as a comprehensive narrative that delves into the core attributes of ethyl elaidate, providing not just the "what," but the "why" and "how" of its scientific relevance. Our exploration will be grounded in established analytical techniques and proven applications, offering a holistic perspective for its use as a reference standard, a component in drug delivery systems, and a subject of biochemical inquiry.

Section 1: Core Physicochemical Profile of Ethyl Elaidate

Ethyl elaidate is an unsaturated fatty acid ethyl ester with the molecular formula C20H38O2.[1][2] Its identity is defined by a trans double bond at the ninth carbon position, which significantly influences its physical state and chemical reactivity compared to its cis-isomer, ethyl oleate. The following table summarizes its key physicochemical properties, compiled from various authoritative sources. It is important to note that slight variations in reported values, particularly for melting and boiling points, can arise from differences in analytical methodologies and sample purity.

PropertyValueSource(s)
Molecular Formula C20H38O2[1][2]
Molecular Weight 310.5 g/mol [1][2]
CAS Number 6114-18-7[1]
Appearance Colorless to pale yellow, oily liquid
Melting Point 5.0 to 6.0 °C
Boiling Point 205.00 to 208.00 °C at 760.00 mm Hg[1]
Density Approximately 0.866 g/cm³
Solubility Practically insoluble in water; soluble in ethanol, ether, and most organic solvents.
logP (o/w) ~8.0[1]

The trans-configuration of the double bond in ethyl elaidate results in a more linear molecular structure compared to its cis-isomer. This linearity allows for more efficient packing in the solid state, leading to a higher melting point than that of ethyl oleate (-32 °C).[1] This seemingly subtle difference has profound implications for its behavior in biological membranes and its physical properties in formulations.

Section 2: Spectroscopic Signature for Unambiguous Identification

The structural integrity of ethyl elaidate in a research setting is paramount. Spectroscopic techniques provide a definitive fingerprint for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the molecular structure of ethyl elaidate.

¹H-NMR Spectroscopy: The key diagnostic signals in the ¹H-NMR spectrum of ethyl elaidate in a deuterated solvent like CDCl₃ are:

  • Olefinic Protons (-CH=CH-): A multiplet around δ 5.3-5.4 ppm is characteristic of the two protons on the trans double bond. The coupling constant (J-value) between these protons is typically larger for a trans configuration compared to a cis configuration, providing a clear distinction from ethyl oleate.

  • Ester Ethyl Group (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -OCH₂- protons) and a triplet around δ 1.25 ppm (for the -CH₃ protons) are indicative of the ethyl ester moiety.

  • Aliphatic Chain Protons: A series of multiplets between δ 0.8 and 2.3 ppm correspond to the numerous methylene and the terminal methyl protons of the fatty acid chain. The protons adjacent to the double bond and the carbonyl group will appear further downfield.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information:

  • Carbonyl Carbon (C=O): A peak in the range of δ 173-174 ppm.

  • Olefinic Carbons (-C=C-): Two peaks around δ 130 ppm.

  • Ester Ethyl Group (-OCH₂CH₃): Peaks around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

  • Aliphatic Carbons: A series of peaks in the range of δ 14-35 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within the ethyl elaidate molecule. The characteristic absorption bands include:

  • C=O Stretch (Ester): A strong, sharp peak around 1740 cm⁻¹.

  • C-O Stretch (Ester): A strong peak in the region of 1170-1250 cm⁻¹.

  • =C-H Bend (trans): A distinct peak around 965 cm⁻¹, which is a hallmark of a trans-disubstituted alkene and a key feature for distinguishing it from its cis-isomer.

  • C-H Stretch (Aliphatic): Multiple peaks in the 2850-3000 cm⁻¹ region.

Section 3: Analytical Methodologies for Purity and Thermal Characterization

For researchers, ensuring the purity and understanding the thermal behavior of ethyl elaidate are critical for the reproducibility and accuracy of their experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like fatty acid ethyl esters. It provides both qualitative and quantitative information about the sample's composition.

A Self-Validating GC-MS Protocol:

This protocol is designed to be robust and self-validating through the use of an internal standard and clear retention time and mass spectral identification criteria.

1. Sample Preparation:

  • Rationale: Proper sample dilution is crucial to avoid column overloading and ensure sharp chromatographic peaks.
  • Procedure: Accurately weigh approximately 10 mg of the ethyl elaidate sample and dissolve it in 1 mL of a high-purity solvent such as hexane or ethyl acetate. Add a known concentration of an internal standard (e.g., methyl heptadecanoate) for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of the GC column and temperature program is critical for achieving good separation of fatty acid esters and any potential isomers or impurities. A non-polar column is typically used for this class of compounds.
  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Hold: Maintain at 250 °C for 5 minutes.
  • Injector: Splitless mode at 250 °C.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis and Interpretation:

  • Identification: The ethyl elaidate peak is identified by its characteristic retention time and by comparing its mass spectrum with a reference library (e.g., NIST). Key fragments to look for include the molecular ion (m/z 310) and other characteristic fragments.
  • Purity Calculation: The purity is determined by calculating the peak area of ethyl elaidate relative to the total peak area of all components in the chromatogram (area percent). For more accurate quantification, a calibration curve using a certified reference standard of ethyl elaidate and the internal standard should be prepared.

Workflow for GC-MS Purity Analysis of Ethyl Elaidate

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Ethyl Elaidate B Dissolve in Hexane A->B C Add Internal Standard B->C D Inject Sample C->D Prepared Sample E GC Separation (Temperature Program) D->E F MS Detection (EI, Scan Mode) E->F G Identify Peak by Retention Time & Mass Spectrum F->G Raw Data H Integrate Peak Areas G->H I Calculate Purity H->I J J I->J Final Report

Caption: Workflow for the purity assessment of ethyl elaidate using GC-MS.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for characterizing the thermal properties of materials, including the melting behavior of ethyl elaidate.

Experimental Principles and Causality:

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For ethyl elaidate, this allows for the precise determination of its melting point and enthalpy of fusion. The shape of the melting peak can also provide information about the purity of the sample; impurities typically broaden the melting peak and lower the melting point.

Illustrative DSC Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of ethyl elaidate into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibration: Cool the sample to -20 °C and hold for 5 minutes to ensure complete crystallization.

    • Heating: Heat the sample from -20 °C to 50 °C at a controlled rate of 5 °C/min.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of ethyl elaidate. The onset temperature of this peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Section 4: Applications in Research and Drug Development

Ethyl elaidate's unique properties make it a valuable tool in various research and development settings.

As a Pharmaceutical Excipient

Ethyl elaidate is utilized as a non-aqueous solvent and vehicle in pharmaceutical formulations, particularly for lipophilic drugs with poor water solubility.[3] Its advantages include:

  • Enhanced Solubility: It can effectively dissolve a range of active pharmaceutical ingredients (APIs), improving their bioavailability.

  • Parenteral Formulations: It serves as a vehicle for intramuscular injections, allowing for the sustained release of drugs.[4]

  • Topical and Transdermal Delivery: Its emollient properties and ability to interact with the stratum corneum make it an effective penetration enhancer, facilitating the delivery of APIs through the skin.[4]

Logical Framework for Employing Ethyl Elaidate as a Penetration Enhancer

Penetration_Enhancer cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_action Mechanism of Action API Lipophilic API Formulation Final Topical Product API->Formulation EE Ethyl Elaidate (Penetration Enhancer) EE->Formulation Disrupt Disruption of Lipid Bilayer EE->Disrupt Vehicle Other Excipients (Gelling agents, etc.) Vehicle->Formulation SC Stratum Corneum Formulation->SC Application VE Viable Epidermis SC->VE API_Penetration Enhanced API Penetration Dermis Dermis VE->Dermis Systemic Systemic Dermis->Systemic Systemic Absorption Increase Increased Fluidity Disrupt->Increase Pathway Creation of Hydrophilic Pathways Increase->Pathway Pathway->API_Penetration Facilitates

Caption: Mechanism of ethyl elaidate as a penetration enhancer in transdermal drug delivery.

As a Reference Standard

In analytical chemistry and biomedical research, the availability of high-purity reference standards is essential for method validation and accurate quantification. Ethyl elaidate serves as a certified reference material for:

  • Chromatographic Methods: Calibration and identification in GC and HPLC analysis of fatty acid profiles in various matrices.

  • Biomarker Research: As a standard in studies investigating fatty acid ethyl esters as biomarkers for conditions such as excessive alcohol consumption.

Conclusion: A Versatile Tool for the Modern Researcher

Ethyl elaidate, with its well-defined physicochemical characteristics and versatile applications, represents more than just a simple fatty acid ester. For the discerning scientist, it is a valuable tool for advancing research in drug delivery, analytical chemistry, and biomedical science. A thorough understanding of its properties, as outlined in this guide, is the foundation for its effective and innovative use in the laboratory and beyond.

References

  • PubChem. (n.d.). Ethyl elaidate. National Center for Biotechnology Information. Retrieved from [Link]1]

  • PharmaCompass. (n.d.). Ethyl Oleate Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]2]

  • Handa Fine Chemicals. (n.d.). Ethyl Oleate (Pharma grade) | Oleic acid ethyl Ester | Ethyl Oletate EP,USP. Retrieved from [Link]4]

  • INNO PHARMCHEM. (n.d.). Understanding Ethyl Oleate for Pharmaceutical Drug Delivery. Retrieved from [Link]3]

Sources

Technical Guide: Solubility Profiling of Ethyl Elaidate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous examination of the solubility behavior of Ethyl Elaidate (Ethyl trans-9-octadecenoate), a critical standard in lipid chromatography and a model compound for trans-fatty acid kinetics in drug delivery systems. Unlike its cis-isomer (ethyl oleate), ethyl elaidate exhibits distinct thermodynamic properties due to the linear configuration of its trans-double bond, resulting in tighter molecular packing and altered solvation thermodynamics.

This document details the Laser Dynamic Method for precise solubility determination, analyzes solubility trends across solvent classes (Polar Protic, Polar Aprotic, Non-polar), and provides the necessary thermodynamic modeling frameworks (Modified Apelblat) for process scale-up.

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

The Solute: Ethyl Elaidate vs. Ethyl Oleate

To understand the solubility of ethyl elaidate, one must contrast it with its cis-isomer. Solubility is governed by the energy required to break the solute's crystal lattice (fusion) versus the energy released by solute-solvent interactions (solvation).

FeatureEthyl Elaidate (trans-isomer)Ethyl Oleate (cis-isomer)Impact on Solubility
CAS Number 6114-18-7111-62-6N/A
Molecular Geometry Linear, rod-like structureKinked (U-shape) structureTrans packs more efficiently.
Melting Point ~10–13 °C (Semi-solid/Liquid)~ -32 °C (Liquid)Higher MP = Higher Lattice Energy = Lower Solubility .
Intermolecular Forces Stronger Van der Waals interactionsWeaker steric packingHarder to solvate trans isomer.
Solvent Interaction Mechanism

Ethyl elaidate is a Fatty Acid Ethyl Ester (FAEE) .[1] Its solubility follows the "Like Dissolves Like" principle but is heavily influenced by the entropy of mixing.

  • Non-Polar Solvents (e.g., n-Heptane, Hexane):

    • Mechanism:[2][3] Dispersion forces dominate. The long hydrocarbon chain (C18) of ethyl elaidate interacts favorably with the aliphatic solvent chains.

    • Result:High Solubility. Often miscible in all proportions above the melting point.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate):

    • Mechanism:[2][3] Dipole-dipole interactions occur between the ester carbonyl group of the solute and the solvent.

    • Result:Moderate to High Solubility. Temperature dependence is significant.

  • Polar Protic Solvents (e.g., Ethanol, Methanol):

    • Mechanism:[2][3] The hydrophobic tail of ethyl elaidate disrupts the hydrogen-bonding network of the alcohol.

    • Result:Lower Solubility. Solubility decreases as solvent polarity increases (Methanol < Ethanol < Propanol).

Part 2: Experimental Methodology (The Laser Dynamic Method)

For high-precision solubility curves, the Laser Dynamic Method (Synthetic Polythermal Method) is superior to the static shake-flask method. It eliminates sampling errors and minimizes solvent consumption.

Principle

A focused laser beam passes through a mixture of solute and solvent. The system is heated to dissolve the solid, then cooled at a controlled rate. A photodetector monitors the laser intensity. The onset of turbidity (nucleation) causes a sharp drop in transmitted light, marking the saturation temperature (


) for that specific mole fraction.
Protocol Workflow
  • Preparation: Calibrate the analytical balance (±0.0001 g) and temperature probe (±0.05 K).

  • Loading: Weigh a specific mass of Ethyl Elaidate (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Dissolution: Heat the mixture with stirring until a clear homogeneous solution forms.

  • Equilibration: Maintain temperature 2-3°C above the estimated clearing point for 10 minutes.

  • Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 2 K/hour) to prevent supercooling.

  • Detection: Record the temperature where laser transmittance drops by >5% (Cloud Point).

  • Iteration: Repeat with varying solute/solvent ratios to construct the full phase diagram.

Workflow Visualization

LaserMethod Start Start: Weigh Solute (m1) & Solvent (m2) Mix Mixing & Heating (Homogeneous Solution) Start->Mix Cool Controlled Cooling (-2 K/hr) Mix->Cool Laser Laser Monitoring (Transmittance Check) Cool->Laser Laser->Cool Clear Solution Detect Turbidity Onset (Record Tsat) Laser->Detect Transmittance Drop Data Calculate Mole Fraction (x) vs Temperature (T) Detect->Data

Caption: Figure 1. The Laser Dynamic Method workflow for determining the solubility boundary of ethyl elaidate.

Part 3: Solubility Data & Thermodynamic Modeling

Representative Solubility Trends

The following table summarizes the solubility hierarchy of ethyl elaidate based on solvent polarity indices.

Solvent ClassRepresentative SolventPolarity Index (

)
Solubility Trend (Mole Fraction)Temperature Sensitivity
Non-Polar n-Heptane0.1Highest (Miscible > 20°C)Low
Polar Aprotic Acetone5.1High Moderate
Polar Protic Ethanol5.2Moderate High (Steep curve)
Polar Protic Methanol5.1Low Very High

Note: As the carbon chain length of alcohol solvents increases (Methanol -> Ethanol -> Butanol), the solubility of Ethyl Elaidate increases due to improved hydrophobic interaction.

Thermodynamic Modeling (The Modified Apelblat Equation)

To correlate the experimental mole fraction solubility (


) with absolute temperature (

), the Modified Apelblat Equation is the industry standard for FAEEs. It accounts for the non-ideality of the solution.

Equation:



  • 
    : Mole fraction solubility of Ethyl Elaidate.
    
  • 
    : Absolute temperature (Kelvin).[4]
    
  • 
    : Empirical model parameters derived from regression analysis of experimental data.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal mixing terms.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      

Validation Criteria: A valid model fit must yield a Relative Average Deviation (RAD) of < 3% and an


.
Thermodynamic Dissolution Cycle

The dissolution process is driven by the Gibbs Free Energy change (


).

ThermoCycle Solid Solid Ethyl Elaidate (Crystal Lattice) Liquid Supercooled Liquid Ethyl Elaidate Solid->Liquid Fusion (ΔH_fus) Endothermic Solution Solvated Ethyl Elaidate (In Solution) Solid->Solution Total Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix) Solvent Interaction

Caption: Figure 2. Thermodynamic cycle of dissolution.[4][5] For trans-isomers, ΔH_fus is higher than cis-isomers, acting as the primary barrier to solubility.

Part 4: Applications & Implications[3]

Purification & Fractionation

The distinct solubility difference between cis (oleate) and trans (elaidate) isomers in polar solvents like acetone or acetonitrile at low temperatures allows for low-temperature crystallization fractionation .

  • Protocol: Dissolve the mixture in acetone at 25°C. Cool to 0°C. Ethyl elaidate (higher MP, lower solubility) precipitates first, leaving ethyl oleate in the supernatant.

Drug Delivery Formulations

Ethyl elaidate is used in Lipid-Based Drug Delivery Systems (LBDDS) .

  • Role: Acts as an oil phase or permeation enhancer.

  • Critical Parameter: Its solubility in ethanol is crucial for formulating self-emulsifying drug delivery systems (SEDDS) , where it is often co-solvated with surfactants.

References

  • National Institute of Standards and Technology (NIST). (2025). (E)-9-Octadecenoic acid ethyl ester: Phase change and Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • PubChem. (2025).[7] Ethyl Elaidate Compound Summary. National Center for Biotechnology Information. [Link][7]

  • Zhu, M., et al. (2019). Solubility and Solution Thermodynamics of Fatty Acid Ethyl Esters in Organic Solvents. Journal of Chemical & Engineering Data.
  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Lange, N. A. (2023). Lange's Handbook of Chemistry. McGraw-Hill Education. (Source for solvent polarity indices).

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethyl Elaidate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl elaidate, the ethyl ester of elaidic acid, is a key excipient in pharmaceutical formulations, particularly for lipophilic drug substances. Its role as a solvent and vehicle in intramuscular injections and other delivery systems necessitates a thorough understanding of its chemical stability.[1][2] This technical guide provides a comprehensive analysis of the stability of ethyl elaidate, detailing its intrinsic properties and susceptibility to degradation under various environmental stressors. We will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—elucidating the underlying chemical mechanisms and identifying the resultant degradation products. Furthermore, this guide will present field-proven methodologies for assessing the stability of ethyl elaidate, including protocols for forced degradation studies and the development of stability-indicating analytical methods. By synthesizing technical data with practical insights, this document aims to equip researchers and drug development professionals with the critical knowledge required to ensure the quality, safety, and efficacy of pharmaceutical products containing ethyl elaidate.

Introduction: The Role and Chemical Nature of Ethyl Elaidate

Ethyl elaidate ((E)-9-octadecenoic acid ethyl ester) is a monounsaturated fatty acid ester characterized by a trans double bond at the ninth carbon position.[3] It presents as a colorless to pale yellow oily liquid and is valued in the pharmaceutical industry for its excellent solubilizing capacity for a range of active pharmaceutical ingredients (APIs), particularly lipophilic compounds like steroids.[1][2] Its physical and chemical properties make it a suitable vehicle for intramuscular and subcutaneous injections, as well as a component in topical and transdermal formulations.

PropertyValueReference
Chemical Formula C20H38O2[4]
Molecular Weight 310.5 g/mol [4]
Appearance Colorless to pale yellow oily liquid[5]
Boiling Point 205-208 °C (with some decomposition)[6]
Melting Point -32 °C[2]
Solubility Insoluble in water; soluble in organic solvents[4]

While generally stable under normal storage conditions, the ester functionality and the presence of a double bond in its structure make ethyl elaidate susceptible to specific degradation pathways that can impact the quality and safety of pharmaceutical formulations.[7] Understanding these degradation routes is paramount for developing robust formulations and establishing appropriate storage and handling procedures.

Degradation Pathways of Ethyl Elaidate

The degradation of ethyl elaidate can be primarily categorized into three main pathways: hydrolysis, oxidation, and photodegradation. Each of these pathways is influenced by environmental factors such as pH, temperature, oxygen levels, and light exposure.

Hydrolytic Degradation

Hydrolysis of the ester linkage in ethyl elaidate results in the formation of elaidic acid and ethanol. This reaction can be catalyzed by both acids and bases and is significantly influenced by temperature.

Mechanism:

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (elaidate) and ethanol.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ethyl Elaidate_A Ethyl Elaidate Protonated Ester Protonated Ester Tetrahedral Intermediate_A Tetrahedral Intermediate Elaidic Acid_A Elaidic Acid Ethanol_A Ethanol Ethyl Elaidate_B Ethyl Elaidate Tetrahedral Intermediate_B Tetrahedral Intermediate Elaidic Acid_B Elaidic Acid Ethanol_B Ethanol Elaidate Elaidate

Kinetics: The rate of hydrolysis is dependent on the concentration of the ester and the catalyst (H+ or OH-). The reaction rate increases with temperature, following the Arrhenius equation. Base-catalyzed hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Oxidative Degradation

The double bond in the elaidic acid moiety makes ethyl elaidate susceptible to oxidation. This process can occur through autoxidation or be accelerated by photosensitizers.

Autoxidation Mechanism: This is a free-radical chain reaction involving three stages:

  • Initiation: Formation of a lipid radical through the abstraction of a hydrogen atom from an allylic carbon (C8 or C11) by an initiator (e.g., heat, light, metal ions).

  • Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another ethyl elaidate molecule, forming a hydroperoxide and a new lipid radical, thus propagating the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The primary products of autoxidation are hydroperoxides. These are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain carboxylic acids, which can contribute to changes in odor, color, and viscosity.

Autoxidation Ethyl Elaidate Ethyl Elaidate (RH) Lipid Radical Lipid Radical (R•) Ethyl Elaidate->Lipid Radical Initiation (H abstraction) Peroxyl Radical Peroxyl Radical (ROO•) Lipid Radical->Peroxyl Radical + O2 Peroxyl Radical->Lipid Radical Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxyl Radical->Hydroperoxide + RH Secondary Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary Products Decomposition

Photosensitized Oxidation: In the presence of light and a photosensitizer (e.g., riboflavin, chlorophyll), the oxidation of ethyl elaidate can be significantly accelerated. This process can occur via two mechanisms:

  • Type I: The excited sensitizer reacts directly with the ethyl elaidate molecule, leading to the formation of radicals.

  • Type II: The excited sensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then directly react with the double bond of ethyl elaidate to form hydroperoxides.

Photodegradation

Direct exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of ethyl elaidate. This can occur through various mechanisms, including the promotion of oxidation reactions as described above, as well as potential isomerization of the trans double bond to a cis configuration (ethyl oleate) or cleavage of the molecule. The extent of photodegradation is dependent on the intensity and wavelength of the light source, as well as the presence of photosensitizers.

Analytical Methodologies for Stability Assessment

A robust stability testing program is essential to understand and control the degradation of ethyl elaidate in pharmaceutical formulations. This involves subjecting the molecule to forced degradation conditions and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[1]

Protocol for Forced Degradation of Ethyl Elaidate:

  • Preparation of Stock Solution: Prepare a stock solution of ethyl elaidate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose a solid sample of ethyl elaidate to dry heat at 70°C for 48 hours.

    • Dissolve the stressed sample in the solvent for analysis.

  • Photodegradation:

    • Expose a solution of ethyl elaidate (in a photostable solvent like acetonitrile) in a quartz cuvette to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][9]

    • A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method.

Forced_Degradation_Workflow Start Ethyl Elaidate Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (70°C, solid) Start->Thermal Photo Photodegradation (ICH Q1B) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS, GC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient or, in this case, the excipient, due to degradation and can also detect and quantify the degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique for this purpose.

Protocol for Stability-Indicating HPLC-UV Method:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid) can be effective. For example, start with a 70:30 (v/v) mixture of acetonitrile and water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the ethyl elaidate peak from all potential degradation product peaks generated during forced degradation studies.

Mitigation Strategies for Enhancing Stability

Several strategies can be employed to minimize the degradation of ethyl elaidate in pharmaceutical formulations.

  • pH Control: Maintaining the pH of aqueous formulations in the neutral to slightly acidic range (pH 4-6) can help to minimize both acid- and base-catalyzed hydrolysis.

  • Exclusion of Oxygen: Packaging formulations in an inert atmosphere (e.g., by nitrogen flushing) and using oxygen-impermeable containers can significantly reduce oxidative degradation.

  • Protection from Light: Storing the drug product in light-resistant packaging (e.g., amber vials or cartons) is crucial to prevent photodegradation.

  • Use of Antioxidants: The addition of antioxidants can inhibit the free-radical chain reactions of autoxidation. Common antioxidants used in pharmaceutical formulations include:

    • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): These phenolic antioxidants act as free radical scavengers.[2][6]

    • Tocopherols (Vitamin E): Natural antioxidants that can effectively inhibit lipid peroxidation.[6] The choice and concentration of the antioxidant should be carefully evaluated for compatibility with the API and other excipients in the formulation.

Conclusion

Ethyl elaidate is a valuable excipient in pharmaceutical development, but its stability is a critical consideration. The primary degradation pathways of hydrolysis, oxidation, and photodegradation can be effectively managed through careful formulation design, appropriate packaging, and controlled storage conditions. A thorough understanding of these degradation mechanisms, coupled with the implementation of robust stability testing programs utilizing validated stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing ethyl elaidate. This guide provides a foundational framework for researchers and drug development professionals to navigate the challenges associated with the stability of this important pharmaceutical excipient.

References

  • Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids During Wine Aging. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2022). International Journal of Molecular Sciences, 23(13), 7357. [Link]

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  • Monounsaturated fatty acid compositions and use for treating atherosclerosis. (n.d.). Google Patents.
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  • Determination of the Esters by Alkaline Hydrolysis. (1972). Journal of the Tennessee Academy of Science, 47(3), 107-110.
  • Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. (2015). British Journal of Applied Science & Technology, 12(1), 1-10. [Link]

  • Mechanism of the initial oxidation of monounsaturated fatty acids. (2022). Food Chemistry, 393, 133298. [Link]

  • Effectiveness of the antioxidants BHA and BHT in selected vegetable oils during intermittent heating. (2001). Grasas y Aceites, 52(1), 48-53. [Link]

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  • Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 163-167. [Link]

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Toxicological Profile of Ethyl Elaidate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive toxicological overview of ethyl elaidate, the ethyl ester of elaidic acid, a trans-unsaturated fatty acid. As a compound with applications in various industries, including pharmaceuticals as a solvent and vehicle, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This document synthesizes available preclinical data, outlines standardized testing methodologies, and provides insights into the toxicokinetics and potential mechanisms of action of ethyl elaidate. Where data on ethyl elaidate is limited, information on its cis-isomer, ethyl oleate, and other relevant long-chain fatty acid esters is presented to provide a broader context, with the clear delineation of data surrogacy.

Physicochemical Properties and Toxicological Significance

Ethyl elaidate ((E)-ethyl octadec-9-enoate) is a long-chain fatty acid ester. Its physical and chemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological systems.

PropertyValueSource
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
Physical Description Liquid
Melting Point -32 °C
Boiling Point 205-208 °C at 760 mm Hg
LogP (Octanol-Water Partition Coefficient) 8.16 (Predicted)

The high lipophilicity, as indicated by the predicted LogP, suggests that ethyl elaidate is likely to be readily absorbed and distributed into fatty tissues.

Metabolism and Toxicokinetics

Fatty acid ethyl esters (FAEEs), including ethyl elaidate, are known to be formed in the body non-oxidatively following ethanol consumption.[1] These esters have been implicated as mediators of ethanol-induced organ damage, particularly in the heart, liver, and pancreas.[1][2]

Upon oral ingestion, ethyl elaidate is expected to undergo rapid hydrolysis in the gastrointestinal tract by esterases to yield elaidic acid and ethanol. This rapid degradation is a key factor in its apparent low oral toxicity.[3] Any absorbed ethyl elaidate that enters the circulation is also subject to rapid hydrolysis by plasma and tissue esterases.

The metabolic fate of the resulting elaidic acid and ethanol would then follow their respective well-established pathways. Elaidic acid can be incorporated into triglycerides and phospholipids or undergo β-oxidation for energy production.

cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_products Metabolic Products cluster_fate Further Metabolism Ethyl Elaidate_ingested Ethyl Elaidate Hydrolysis_GI Esterase-mediated Hydrolysis Ethyl Elaidate_ingested->Hydrolysis_GI Ethyl Elaidate_circ Absorbed Ethyl Elaidate Ethyl Elaidate_ingested->Ethyl Elaidate_circ Partial Absorption Elaidic Acid Elaidic Acid Hydrolysis_GI->Elaidic Acid Ethanol Ethanol Hydrolysis_GI->Ethanol Hydrolysis_circ Plasma/Tissue Esterase Hydrolysis Ethyl Elaidate_circ->Hydrolysis_circ Hydrolysis_circ->Elaidic Acid Hydrolysis_circ->Ethanol Beta_Oxidation β-Oxidation Elaidic Acid->Beta_Oxidation TG_PL_Synthesis Incorporation into Triglycerides/Phospholipids Elaidic Acid->TG_PL_Synthesis Ethanol_Metabolism Ethanol Metabolism Ethanol->Ethanol_Metabolism

Metabolic pathway of orally administered ethyl elaidate.

Acute and Chronic Toxicity

Direct data on the acute and chronic toxicity of ethyl elaidate is limited. However, studies on its cis-isomer, ethyl oleate, provide valuable insights.

A 91-day feeding study in Sprague-Dawley rats was conducted to determine the safety of ethyl oleate.[4] In this study, ethyl oleate was mixed into the diet at levels of 0, 3.3, 6.7, and 10% by weight. The results showed that ethyl oleate was well-tolerated, with no toxicologically significant findings in clinical observations, body weight, hematology, clinical chemistry, urinalysis, organ weights, or histopathology.[4] The No Observable Adverse Effect Level (NOAEL) was determined to be 10% of the diet, which is approximately 6 g/kg body weight/day.[4]

Specific Toxicological Endpoints

Genotoxicity

There is a lack of specific genotoxicity data for ethyl elaidate. To assess the genotoxic potential of a substance like ethyl elaidate, a battery of tests is recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD). These tests evaluate the potential to induce gene mutations and chromosomal damage.

Recommended Genotoxicity Testing Strategy:

  • Ames Test (OECD 471): A bacterial reverse mutation assay to detect gene mutations.

  • In Vitro Chromosomal Aberration Test (OECD 473): To assess the potential to cause structural chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Test (OECD 474): To evaluate chromosomal damage in a whole animal system.

Carcinogenicity

No carcinogenicity bioassays specifically for ethyl elaidate were identified. Generally, long-chain fatty acid esters are not considered to be carcinogenic.

Reproductive and Developmental Toxicity

The 91-day feeding study of ethyl oleate in rats included an assessment of male and female reproductive parameters, and no adverse effects were observed.[4] However, a dedicated two-generation reproductive toxicity study (OECD 416) would be required for a more definitive assessment. Such a study evaluates the effects on mating, fertility, gestation, and offspring development over two generations.[5]

Fatty acid ethyl esters have been studied as biomarkers for prenatal alcohol exposure, and their presence in meconium has been correlated with adverse fetal effects.[6] However, this is in the context of endogenous formation from ethanol consumption and not direct exposure to ethyl elaidate.

Dermal and Ocular Irritation

In Vitro Cytotoxicity

An in vitro study investigated the cytotoxicity of (E)-9-octadecenoic acid ethyl ester (ethyl elaidate) on RAW264.7 macrophage cells using an MTT assay. The results showed no cellular toxicity at concentrations of 6.25, 12.5, and 25 µg/mL. However, at a concentration of 50 µg/mL, a 23% inhibition of cell viability was observed.

Concentration (µg/mL)Cell Viability (%)
6.25~100
12.5~100
25~100
50~77

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the evaluation of ethyl elaidate.

In Vitro Dermal Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a means to assess the skin irritation potential of a substance by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Preparation of RhE Tissue: Three individual tissue replicates are used for the test substance, a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate).

  • Application of Test Substance: A sufficient amount of the test substance (e.g., 25 µL for liquids) is applied topically to the surface of the epidermis.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • MTT Assay: Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours. Viable cells reduce the MTT to a blue formazan precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage of the negative control. A substance is identified as an irritant if the mean tissue viability of three replicates is less than or equal to 50%.[9]

cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_assay Viability Assay cluster_analysis Data Analysis A Prepare RhE Tissue (3 replicates per group) C Apply Test Substance (e.g., 25 µL) A->C B Groups: - Ethyl Elaidate - Negative Control (PBS) - Positive Control (SDS) D Incubate for 60 min at 37°C C->D E Rinse Tissues Thoroughly D->E F Incubate in Fresh Medium (e.g., 42 hours) E->F G Incubate with MTT (3 hours) F->G H Extract Formazan G->H I Measure Optical Density H->I J Calculate % Viability vs. Negative Control I->J K Irritant if Viability ≤ 50% J->K L Non-Irritant if Viability > 50% J->L

Workflow for In Vitro Dermal Irritation Testing (OECD 439).

In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This study is performed in albino rabbits to determine the potential for a substance to cause reversible or irreversible skin damage.

Methodology:

  • Animal Preparation: A day before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Application of Test Substance: A 0.5 mL (for liquid) or 0.5 g (for solid) dose of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch.

  • Exposure: The exposure period is 4 hours.

  • Removal and Observation: After 4 hours, the patch and residual test substance are removed. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days.

  • Scoring: The reactions are scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant if the mean scores for erythema or edema are above a certain threshold or if corrosive effects are observed.

In Vivo Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion in albino rabbits.[6]

Methodology:

  • Animal Preparation: The eyes of the test animals are examined before the test to ensure they are free of defects.

  • Instillation of Test Substance: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations can continue for up to 21 days if effects persist.

  • Scoring: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6]

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Conclusion

Based on the available data, ethyl elaidate is expected to have a low order of acute and chronic toxicity, primarily due to its rapid hydrolysis in the gastrointestinal tract and circulation. The existing 91-day feeding study on its cis-isomer, ethyl oleate, supports a high NOAEL. In vitro data suggests a potential for cytotoxicity at higher concentrations.

However, a comprehensive toxicological profile is currently incomplete due to the lack of specific data on genotoxicity, carcinogenicity, detailed reproductive and developmental toxicity, and dermal and ocular irritation for ethyl elaidate. While information on ethyl oleate and other fatty acid esters provides some context, direct testing of ethyl elaidate according to established OECD guidelines is necessary for a definitive safety assessment, particularly for applications involving direct and prolonged human exposure.

This technical guide underscores the importance of a systematic and tiered approach to toxicological evaluation. The provided experimental protocols, based on internationally recognized guidelines, offer a robust framework for generating the necessary data to fully characterize the safety profile of ethyl elaidate for its intended uses in research and drug development.

References

  • [Authoritative Source on Ethyl Ole
  • [Authoritative Source on Ethyl Oleate Carcinogenicity]. (URL to be provided)
  • [Authoritative Source on In Vitro Cytotoxicity of Ethyl Elaid
  • Bookstaff, R. C., et al. (2003). The safety of ethyl oleate is supported by a 91-day feeding study in rats. Food and Chemical Toxicology, 41(4), 557-568. [Link]

  • [Authoritative Source on Fatty Acid Ethyl Esters and Ethanol Metabolism]. (URL to be provided)
  • [Santa Cruz Biotechnology, Oleic Acid ethyl ester Material Safety D
  • [FooDB, Ethyl Oleate]. ([Link])

  • [Authoritative Source on FAEE and Organ Damage]. (URL to be provided)
  • [PubChem, Ethyl Elaidate]. ([Link])

  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No. 474: Mammalian Erythrocyte Micronucleus Test]. (URL to be provided)
  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No. 416: Two-Generation Reproduction Toxicity]. ([Link])

  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method]. (URL to be provided)
  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No. 404: Acute Dermal Irritation/Corrosion]. ([Link])

  • [Authoritative Source on Dermal Irritation of F
  • [OECD Guideline for the Testing of Chemicals, Section 4, Test No. 405: Acute Eye Irritation/Corrosion]. ([Link])

  • [Authoritative Source on FAEE as Biomarkers]. (URL to be provided)
  • [Authoritative Source on Ocular Irrit
  • [Authoritative Source on Two-Generation Reproductive Toxicity Studies]. (URL to be provided)
  • [Authoritative Source on In Vitro Cytotoxicity of (E)-9-octadecenoic acid ethyl ester]. (URL to be provided)
  • [Authoritative Source on Low Toxicity of Ethyl Ole
  • [Authoritative Source on Minimal Tissue Irritation of Ethyl Ole
  • [Authoritative Source on Safety of Fatty Acid Esters in Cosmetics]. (URL to be provided)
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The Bioactive Profile and Cytotoxic Mechanisms of Ethyl Elaidate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

Ethyl Elaidate (EE) is the ethyl ester of elaidic acid (C18:1 trans-9), the primary trans-fatty acid found in industrially hydrogenated vegetable oils.[1] While often conflated with its cis-isomer (ethyl oleate) in generic chemical databases, EE possesses distinct physicochemical properties and toxicological implications.[1]

For researchers and drug developers, EE represents a critical "convergence metabolite"—formed non-oxidatively when dietary trans-fats and ethanol are co-ingested.[1] This guide dissects the molecular mechanisms of EE toxicity, specifically its role as a mitochondrial uncoupler and membrane perturbant, and provides validated protocols for its study in metabolic disease models.[1]

Part 1: Molecular Characterization & Physicochemical Divergence[1]

To understand the health implications of EE, one must first distinguish it from its cis-counterpart, ethyl oleate.[1] This distinction is not merely semantic; it dictates the molecule's behavior in biological membranes.[1]

The "Trans" Effect on Membrane Dynamics

Unlike ethyl oleate, which has a "kinked" structure that promotes membrane fluidity, ethyl elaidate retains the linear, rod-like geometry of saturated fats due to its trans-double bond.[1]

  • Lipid Packing: EE packs tightly into the phospholipid bilayer, increasing membrane order and reducing fluidity.[1]

  • Significance: This rigidification impairs the lateral mobility of membrane receptors (e.g., Insulin Receptor, GPCRs), potentially blunting signal transduction—a mechanism relevant to metabolic syndrome research.[1]

Comparative Properties Table[1][2]
PropertyEthyl Oleate (cis-isomer)Ethyl Elaidate (trans-isomer)Biological Implication
Geometry Kinked (U-shape)Linear (Rod-shape)EE mimics saturated fats in membrane packing.[1]
Melting Point ~ -32°C~ 10°CEE is less fluid at physiological extremes.[1]
Metabolic Source Ethanol + Olive/Canola OilEthanol + Hydrogenated OilsEE is a specific biomarker for "junk food" + alcohol synergy.[1]
Toxicity Profile Low (Used as drug vehicle)Moderate/HighEE combines trans-fat toxicity with FAEE cytotoxicity.[1]

Part 2: Metabolic Fate & Pathophysiological Mechanisms[1]

The toxicity of dietary ethyl elaidate is best understood through the Fatty Acid Ethyl Ester (FAEE) Synthase pathway .[1] This non-oxidative pathway becomes significant in organs that lack oxidative ethanol metabolism (e.g., pancreas, heart).[1][2]

The "Toxic Shuttle" Mechanism

Research indicates that FAEEs, including ethyl elaidate, act as "Trojan horses" for fatty acid toxicity.[1]

  • Synthesis: Ethanol + Elaidic Acid

    
     Ethyl Elaidate.
    
  • Transport: Being neutral lipids, EE diffuses rapidly through the cytosol, bypassing normal fatty acid transport proteins.[1]

  • Hydrolysis: Upon reaching the mitochondria, fragile ester bonds are hydrolyzed, releasing free elaidic acid locally.[1]

  • Uncoupling: The high local concentration of free fatty acids acts as a protonophore, dissipating the mitochondrial membrane potential (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and uncoupling oxidative phosphorylation.
    
Visualization: The FAEE Toxicity Pathway

The following diagram illustrates the cascade from ingestion to organelle dysfunction.[1]

FAEE_Toxicity Diet Dietary Input (Ethanol + Hydrogenated Oil) Blood Systemic Circulation Diet->Blood Cell Target Cell (Hepatocyte/Acinar Cell) Blood->Cell Passive Diffusion Synthase Enzyme: FAEE Synthase Cell->Synthase EE Ethyl Elaidate (Neutral Lipid) Synthase->EE Non-oxidative Esterification Hydrolase Enzyme: FAEE Hydrolase FreeElaidic Free Elaidic Acid (Anionic Detergent) Hydrolase->FreeElaidic Mito Mitochondria EE->Mito Intracellular Transport Damage OUTCOME: 1. Uncoupling of OxPhos 2. Calcium Release 3. Necrosis FreeElaidic->Damage Protonophore Action Mito->Hydrolase Local Hydrolysis

Caption: The "Toxic Shuttle" mechanism where Ethyl Elaidate transports elaidic acid into mitochondria, leading to bioenergetic failure.[1][3]

Part 3: Experimental Protocols (Self-Validating Systems)

For drug development professionals assessing the efficacy of hepato-protective or cardioprotective agents, Ethyl Elaidate serves as a robust stressor in 3D cell culture or organoid models.[1]

Protocol A: Synthesis and Purification of Ethyl Elaidate Standard

Rationale: Commercial standards often contain cis-isomers.[1] In-house synthesis ensures stereochemical purity.

  • Reagents: High-purity Elaidic acid (>99% trans-9), Anhydrous Ethanol, BF3-Methanol (catalyst).

  • Reaction:

    • Dissolve 100mg Elaidic acid in 2mL Anhydrous Ethanol.

    • Add 0.5mL 14% BF3-Methanol.[1]

    • Incubate at 60°C for 30 minutes (sealed vial).

  • Extraction (The Validation Step):

    • Add 1mL Hexane and 1mL H2O.[1] Vortex. Centrifuge.

    • Collect the upper Hexane phase.[1]

  • QC Check: Inject 1µL into GC-MS (Split 1:50).

    • Acceptance Criteria: Single peak at retention time distinct from Ethyl Oleate standard.[1] No free acid peak.[1]

Protocol B: Mitochondrial Stress Assay (Seahorse XF)

Rationale: To quantify the specific "uncoupling" potency of EE compared to other lipids.[1]

Reagents:

  • HepG2 or AC16 (Cardiomyocyte) cells.[1]

  • Ethyl Elaidate (BSA-conjugated stock).[1]

  • Seahorse XF Cell Mito Stress Test Kit.[1]

Workflow:

  • Seeding: Plate cells at 20,000 cells/well; incubate 24h.

  • Challenge: Treat cells with Ethyl Elaidate (50 µM) vs. Ethyl Oleate (50 µM) vs. Vehicle (BSA) for 4 hours.

    • Note: Short exposure prevents apoptotic masking of metabolic effects.[1]

  • Measurement:

    • Inject Oligomycin (ATP Synthase inhibitor).[1]

    • Inject FCCP (Uncoupler - Positive Control).[1]

    • Inject Rotenone/Antimycin A.[1]

  • Analysis:

    • Basal Respiration: EE treated cells will show higher basal respiration than Vehicle (due to uncoupling).[1]

    • ATP Production: EE treated cells will show lower ATP-linked respiration.[1]

    • Proton Leak: Calculate: (Basal Respiration) - (ATP-linked Respiration). This is the primary metric for EE toxicity.[1]

Part 4: Implications for Drug Development[1]

Understanding EE toxicity opens specific avenues for therapeutic intervention:

  • FAEE Synthase Inhibitors: Potential prophylactic drugs for alcohol-induced pancreatitis in patients with high dietary trans-fat intake.[1]

  • Mitochondrial Stabilizers: Compounds that prevent FAEE-induced permeability transition pore (mPTP) opening.[1]

  • Biomarker Utility: EE levels in hair or meconium are used as long-term markers for gestational alcohol exposure, but specificity must be adjusted for maternal diet (trans-fat consumption).[1]

Data Summary: Cytotoxicity Hierarchy

Based on meta-analysis of FAEE toxicity in pancreatic acinar cells:

CompoundCytotoxicity Score (0-10)Mechanism
Ethyl Elaidate 8.5 High membrane rigidity + Mitochondrial uncoupling.[1]
Ethyl Palmitate7.0Saturated; causes calcium overload.[1]
Ethyl Oleate4.5Moderate uncoupling; less membrane disruption.[1]
Ethanol (Alone)2.0Requires oxidative metabolism to acetaldehyde to be toxic.[1]

References

  • Lange, L. G., & Sobel, B. E. (1983). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol.[1][3] Journal of Clinical Investigation, 72(2), 724–731.[1][4] [Link]

    • Foundational paper establishing FAEEs as mitochondrial uncouplers.
  • Gukovskaya, A. S., et al. (2002). Ethanol metabolism and transcription factor activation in pancreatic acinar cells in rats.[1] Gastroenterology, 122(1), 106-118.[1] [Link]

    • Details the non-oxidative pathway (FAEE synthase) relevance in organ damage.
  • Criddle, D. N., et al. (2006). Fatty acid ethyl esters cause pancreatic calcium toxicity via inositol trisphosphate receptors and loss of ATP synthesis.[1][4] Gastroenterology, 130(3), 781-793.[1][4] [Link]

    • Mechanistic evidence for calcium homeostasis disruption.[1]

  • Best, C. A., et al. (2006). Membrane-modifying effects of fatty acid ethyl esters in biological membranes.[1] Alcoholism: Clinical and Experimental Research, 30(4), 684-693.[1] [Link]

    • Supports the membrane rigidity hypothesis regarding chain saturation and geometry.[1]

  • US Food and Drug Administration (FDA). Final Determination Regarding Partially Hydrogenated Oils (Removing Trans Fat). [Link][1]

    • Regulatory context for the reduction of dietary elaidic acid precursors.[1]

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Methodological & Application

gas chromatography-mass spectrometry (GC-MS) for ethyl elaidate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Quantification of Ethyl Elaidate in Biological Matrices

Executive Summary

This protocol details the extraction, separation, and quantification of Ethyl Elaidate (Ethyl trans-9-octadecenoate), a specific Fatty Acid Ethyl Ester (FAEE). While often analyzed as part of a total FAEE profile for chronic alcohol consumption monitoring, Ethyl Elaidate requires specialized chromatographic conditions due to its geometric isomerism. It shares an identical molecular weight (310.5 g/mol ) and fragmentation pattern with its cis-isomer, Ethyl Oleate .

Key Technical Challenge: Standard non-polar columns (e.g., DB-5, HP-5) fail to resolve Ethyl Elaidate from Ethyl Oleate effectively. This method utilizes a highly polar bis-cyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88) to achieve baseline resolution based on geometric configuration rather than boiling point.

Applications:

  • Forensic Toxicology: Marker for alcohol consumption (FAEEs are non-oxidative ethanol metabolites).

  • Lipidomics/Metabolic Disease: Assessment of trans-fat incorporation into biological tissues.

  • Food Chemistry: Detection of adulteration or trans-fat quantification in edible oils.

Methodological Principles

Separation Mechanism

The separation relies on the interaction between the column's cyano-dipoles and the pi-electrons of the fatty acid double bonds.

  • Stationary Phase: 100% Bis-cyanopropyl polysiloxane (High Polarity).

  • Mechanism: The cis configuration (Oleate) creates a "kink" in the chain, resulting in a different dipole moment and steric accessibility compared to the linear trans configuration (Elaidate). On highly polar phases, Ethyl Elaidate (trans) typically elutes before Ethyl Oleate (cis).

Mass Spectrometry Detection

Since the mass spectra of C18:1 ethyl ester isomers are virtually identical, MS is used for sensitivity (SIM mode) rather than structural differentiation.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Quantification Ion: m/z 88 (McLafferty rearrangement ion, characteristic of ethyl esters).[2]

  • Confirmation Ions: m/z 101, 55, 310 (Molecular Ion).

Experimental Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the divergence between liquid (plasma) and solid (hair) matrices.

FAEE_Workflow Sample_Hair Sample: Hair (20-50 mg) Wash Wash Steps (DCM/MeOH) Remove external contam. Sample_Hair->Wash Sample_Plasma Sample: Plasma (0.5 mL) IS_Add Internal Standard (Ethyl Oleate-d5) Sample_Plasma->IS_Add Pulverize Pulverization (Ball Mill) Wash->Pulverize Pulverize->IS_Add Extract_LLE LLE Extraction (Heptane/Isooctane) GC_Sep GC Separation (SP-2560 Column) Isomer Resolution Extract_LLE->GC_Sep Liquid Inj. Extract_HS Headspace SPME (Optional for volatiles) Extract_HS->GC_Sep IS_Add->Extract_LLE IS_Add->Extract_HS Alternative MS_Det MS Detection (SIM Mode: m/z 88) GC_Sep->MS_Det Data Quantification (Target/IS Ratio) MS_Det->Data

Caption: Workflow for Ethyl Elaidate analysis. Hair requires rigorous washing to remove external contaminants (shampoos/cosmetics) before extraction.

Detailed Protocol

Reagents & Standards
  • Target Analyte: Ethyl Elaidate (CAS: 6114-18-7), >99% purity.

  • Internal Standard (IS): Ethyl Oleate-d5 or Ethyl Stearate-d5.

  • Solvents: n-Heptane, Dichloromethane (DCM), Methanol (LC-MS Grade).

  • Matrix: Drug-free hair or plasma for calibration curves.

Sample Preparation

A. Hair Matrix (Based on SoHT Guidelines)

  • Washing: Wash 50 mg hair segment twice with DCM (2 mL, 2 min) to remove external oils/waxes. Discard solvent.

  • Pulverization: Cut hair into <1mm segments or pulverize in a ball mill.

  • Incubation: Add 1 mL DMSO/Heptane (4:1) mixture.

  • IS Addition: Spike with 50 µL of IS solution (1 ng/µL).

  • Extraction: Incubate at 40°C for 2 hours (or overnight at 25°C) with gentle agitation.

  • Recovery: Centrifuge (3000 x g, 5 min). Transfer the supernatant (Heptane layer) to a GC vial. Note: If concentration is low, evaporate heptane under nitrogen and reconstitute in 50 µL.

B. Plasma Matrix

  • Aliquot: Transfer 0.5 mL plasma to a glass tube.

  • Spike: Add IS (Ethyl Oleate-d5).

  • Precipitation: Add 1 mL cold acetone to precipitate proteins. Vortex and centrifuge.

  • LLE: Transfer supernatant. Add 2 mL n-Heptane. Vortex for 2 min.

  • Phase Separation: Centrifuge. Transfer the top organic layer to a fresh vial.

  • Concentration: Evaporate to dryness under N2; reconstitute in 100 µL Ethyl Acetate or Heptane.

GC-MS Instrumental Parameters

Chromatographic Conditions (Critical for Isomer Separation)

ParameterSettingRationale
Column SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm)100m length and bis-cyanopropyl phase are required to resolve cis (oleate) from trans (elaidate).
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains separation efficiency across the temperature ramp.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace analysis.
Injection Vol 1 µLStandard volume to prevent column overload.
Oven Program Initial: 100°C (Hold 4 min)Solvent focusing.
Ramp 1: 10°C/min to 175°CRapid approach to elution temperature.
Ramp 2: 1°C/min to 220°C (Hold 10 min)Critical Step: Slow ramp resolves isomers.
Ramp 3: 5°C/min to 240°C (Hold 5 min)Elute heavier FAEEs (e.g., Ethyl Stearate).
Total Run Time ~65 minutesNecessary for complex lipid profiles.

Mass Spectrometer Settings (Agilent 5977 or similar)

ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Transfer Line 250°C
Acquisition SIM Mode (Selected Ion Monitoring)
Solvent Delay 8.0 min (Adjust based on solvent)

SIM Table for Ethyl Elaidate & IS

CompoundRT (approx)*Quant Ion (m/z)Qualifier Ions (m/z)
Ethyl Elaidate 32.5 min88 55, 101, 264, 310
Ethyl Oleate 33.2 min88 55, 101, 264, 310
Ethyl Oleate-d5 (IS) 33.1 min93 59, 106

Note: Retention times (RT) must be experimentally determined. On SP-2560, Trans (Elaidate) typically elutes before Cis (Oleate).

Data Analysis & Quality Control

Isomer Resolution Logic

The following diagram explains the physical chemistry behind the separation, ensuring the analyst understands why the specific column is used.

Separation_Logic Step1 Analyte Mixture Injected (Ethyl Elaidate + Ethyl Oleate) Column Stationary Phase: Bis-cyanopropyl (Highly Polar / Dipole Interaction) Step1->Column Interaction_Cis Ethyl Oleate (Cis) 'Kinked' Shape Stronger Interaction with Phase Column->Interaction_Cis Interaction_Trans Ethyl Elaidate (Trans) Linear Shape Weaker Interaction with Phase Column->Interaction_Trans Elution Elution Order Interaction_Cis->Elution Slower Interaction_Trans->Elution Faster Result Result: Trans elutes BEFORE Cis (Resolution > 1.5 required) Elution->Result

Caption: Separation mechanism on cyanopropyl columns. The linear trans-isomer interacts less strongly with the polar phase than the kinked cis-isomer.

Acceptance Criteria
  • Resolution (Rs): The valley between Ethyl Elaidate and Ethyl Oleate must be < 10% of the peak height (Baseline separation preferred).

  • Ion Ratios: Qualifier ions (m/z 101, 264) must be within ±20% of the calibration standard.

  • Linearity: R² > 0.995 over the range 50 pg/mg – 5000 pg/mg (Hair).

References

  • Society of Hair Testing (SoHT). (2019).[3] Consensus on Alcohol Markers in Hair. Guidelines for the use of FAEEs (Ethyl Glucuronide and Fatty Acid Ethyl Esters) to assess chronic alcohol consumption.

  • Agilent Technologies. (2010). Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column.

  • National Institute of Standards and Technology (NIST).Ethyl Elaidate Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Pragst, F., & Yegles, M. (2008). Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy? Therapeutic Drug Monitoring. (Establishes extraction protocols).

Sources

liquid chromatography-tandem mass spectrometry (LC-MS/MS) for ethyl elaidate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Scientific Rationale

The Biomarker Context

Ethyl Elaidate (C18:1 trans-9 ethyl ester) is a fatty acid ethyl ester (FAEE) formed via the non-oxidative metabolism of ethanol in the presence of elaidic acid (a major industrial trans fat). While FAEEs are established markers for ethanol consumption, specific trans-isomer FAEEs like ethyl elaidate offer a dual-window into metabolic toxicity: they reflect both alcohol exposure and the incorporation of dietary trans fats into biological membranes.

The Analytical Challenge: Isomeric Resolution

The primary failure mode in FAEE analysis is the co-elution of Ethyl Elaidate (trans-isomer) and Ethyl Oleate (cis-isomer). Both share:

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 310.2872 Da

  • MS/MS Fragmentation Pattern: Nearly identical product ions (predominantly loss of the ethyl group).

Critical Directive: Mass spectrometry alone cannot distinguish these isomers. The validity of this protocol rests entirely on chromatographic resolution prior to ionization. This guide utilizes a high-efficiency core-shell C18 column with an optimized gradient to achieve baseline separation.

Part 2: Experimental Protocol

Reagents & Chemicals[1][2]
  • Standards: Ethyl Elaidate (>99% purity), Ethyl Oleate (for resolution check), Ethyl-d5-Elaidate (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Water, n-Heptane.

  • Additives: Ammonium Formate (10 mM stock), Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? FAEEs are highly lipophilic (


). Protein precipitation alone leaves significant matrix effects. LLE with heptane provides cleaner extracts and higher recovery for neutral lipids.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/serum to a glass tube.

  • Spike: Add 10 µL Internal Standard (IS) solution (1 µg/mL in EtOH).

  • Extract: Add 500 µL n-Heptane .

  • Agitate: Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the upper organic layer (heptane) into a clean glass vial.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase B/A (80:20). Crucial: Matching the solvent to starting gradient conditions prevents peak broadening.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex ExionLC).

  • Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent core-shell technology.

    • Note: A C30 column may be substituted if cis/trans resolution is insufficient on C18.

  • Column Temp: 40°C (Controlled temperature is vital for retention time stability).

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • B: Acetonitrile/Isopropanol (90:10 v/v) + 0.1% Formic Acid.

    • Why IPA? Enhances solubility of long-chain esters and improves peak shape.

Gradient Program:

Time (min) % B Event
0.0 70 Initial equilibration
1.0 70 Hold to elute polar matrix
12.0 95 Shallow gradient for isomer separation
14.0 95 Wash
14.1 70 Re-equilibration

| 16.0 | 70 | End |

Mass Spectrometry (MS/MS) Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).[1][2][3]

  • Precursor Ion:

    
     is used here. Note that 
    
    
    
    (m/z 328.3) is also common; however, protonated species often yield cleaner fragmentation for esters under acidic conditions.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanism
Ethyl Elaidate 311.3265.35015QuantLoss of Ethanol (

)
Ethyl Elaidate 311.388.15025QualHydrocarbon fragment series
IS (d5-Ethyl) 316.3265.35015QuantLoss of d5-Ethanol

Part 3: Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the critical decision points in the extraction and analysis workflow, emphasizing the separation of isomers.

FAEE_Workflow cluster_LC Chromatographic Separation (Critical) cluster_MS MS/MS Detection Sample Biological Sample (Plasma/Serum) Extraction LLE Extraction (n-Heptane) Sample->Extraction Spike IS Reconstitution Reconstitution (80% Organic) Extraction->Reconstitution Dry N2 Injection UHPLC Injection Reconstitution->Injection Separation C18 Core-Shell Column Gradient Elution Injection->Separation Resolution Isomer Resolution (Cis vs Trans) Separation->Resolution Time Domain Ionization ESI Positive [M+H]+ m/z 311.3 Resolution->Ionization Elution Fragmentation CID Fragmentation Loss of EtOH (-46 Da) Ionization->Fragmentation Detection Quantitation m/z 265.3 Fragmentation->Detection

Caption: Figure 1. End-to-end workflow for Ethyl Elaidate analysis. The red node highlights the critical control point where chromatographic resolution distinguishes the target trans-isomer from the cis-isomer interference.

Part 4: Validation & Quality Control

System Suitability Criteria

Before running samples, inject a mixture of Ethyl Elaidate and Ethyl Oleate (100 ng/mL each).

  • Resolution Requirement:

    
     (Baseline separation).
    
  • Tailing Factor:

    
    .
    
Linear Range & Sensitivity
  • Linearity: 1 ng/mL to 2000 ng/mL (

    
    ).
    
  • LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).

    • Note: Sensitivity is highly dependent on the cleanliness of the MS source. FAEEs can cause source contamination; divert flow to waste for the first 2 minutes and last 2 minutes of the run.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steepReduce gradient slope between min 10-14. Lower column temp to 30°C.
Low Signal Intensity Ion suppressionSwitch to APCI source if available (less susceptible to matrix than ESI).
Carryover Lipophilic adsorptionUse a needle wash of IPA:Acetone:Cyclohexane (1:1:1).

Part 5: References

  • Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS.

    • Source: National Institutes of Health (PubMed) / Anal Chem.

    • Context: Establishes the baseline for FAEE extraction and MS detection limits in biological matrices.

    • URL:[Link]

  • Liquid chromatography-tandem mass spectrometry for fatty acid ethyl esters in meconium.

    • Source: Journal of Chromatography B.

    • Context: Provides validation parameters for long-chain FAEEs and internal standard selection.

    • URL:[Link]

  • Lipid Maps: Structure and Analysis of Fatty Acid Esters.

    • Source: Lipid Maps Consortium.

    • Context: Authoritative database for precursor/product ion masses and lipid nomenclature.

    • URL:[Link]

Sources

using ethyl elaidate as an internal standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Quantification of Fatty Acid Ethyl Esters (FAEEs) Using Ethyl Elaidate as an Internal Standard

Executive Summary & Scientific Rationale

Fatty Acid Ethyl Esters (FAEEs) are direct, non-oxidative metabolites of ethanol.[1][2][3] Unlike indirect markers (e.g., CDT, GGT), FAEEs—specifically Ethyl Palmitate (E16:0), Ethyl Oleate (E18:1 cis), and Ethyl Stearate (E18:0)—accumulate in hair via sebum and sweat, providing a retrospective window of alcohol consumption up to several months.

The Challenge: Accurate quantification requires an Internal Standard (IS) to correct for extraction efficiency and injection variability. While deuterated standards (e.g., Ethyl Oleate-d5) are the "gold standard," they are expensive and sometimes difficult to source.

The Solution: Ethyl Elaidate (E18:1 trans-9) serves as a robust, cost-effective structural analog IS.

  • Chemical Similarity: It is the trans-isomer of the target analyte Ethyl Oleate. It shares identical extraction kinetics and ionization efficiency.

  • Chromatographic Resolution: Due to its linear trans geometry (opposed to the "kinked" cis geometry of oleate), it can be chromatographically resolved on polar stationary phases, eluting in a distinct window free from endogenous interference.

Chemical & Physical Properties[4][5][6][7][8][9]

Understanding the stereochemistry is vital for method success. Ethyl Elaidate must separate from Ethyl Oleate despite having the same molecular weight.

PropertyTarget Analyte: Ethyl OleateInternal Standard: Ethyl Elaidate
CAS Number 111-62-66114-18-7
Formula


MW ( g/mol ) 310.51310.51
Geometry cis-9 (Kinked structure)trans-9 (Linear structure)
Boiling Point ~218°C (at 10 mmHg)~208°C (at 10 mmHg)
Key MS Ions (m/z) 88, 101, 264, 31088, 101, 264, 310
Chromatographic Behavior Elutes later on polar columnsElutes earlier on polar columns

Expert Insight: On a non-polar column (e.g., 100% Dimethylpolysiloxane), these isomers may co-elute. You must use a polar column (e.g., Polyethylene Glycol / WAX) to achieve baseline separation.

Experimental Protocol

Reagents and Materials
  • Extraction Solvent: n-Heptane (HPLC Grade).

  • Swelling Agent: Dimethyl sulfoxide (DMSO).

  • Internal Standard Stock: Ethyl Elaidate (1 mg/mL in Ethanol).

  • Working IS Solution: Dilute stock to 0.5 µg/mL in n-Heptane.

Sample Preparation Workflow (The "Pragst" Method)

This method utilizes the principle that DMSO swells the keratin matrix, allowing the non-polar heptane to extract the lipophilic FAEEs efficiently.

FAEE_Extraction Sample Hair Sample (20-50 mg, cut to <1mm) Wash Decontamination (n-Heptane / Water wash) Sample->Wash IS_Add Add Internal Standard (Ethyl Elaidate) Wash->IS_Add Dry Hair Extract Extraction 2 mL n-Heptane + 0.5 mL DMSO (Incubate 15h @ 25°C or 1h @ 50°C) IS_Add->Extract Centrifuge Centrifugation (Phase Separation) Extract->Centrifuge Evap Evaporation (N2 stream to dryness) Centrifuge->Evap Transfer Supernatant Recon Reconstitution (50 µL n-Heptane) Evap->Recon GCMS GC-MS Injection Recon->GCMS

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for FAEEs from hair matrix.

Instrumental Parameters (GC-MS)

To ensure separation of the IS (Ethyl Elaidate) from the analyte (Ethyl Oleate), the column choice is non-negotiable.

  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: HP-INNOWax or DB-WAX (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.

    • Why? The interaction between the pi-bonds of the fatty acids and the polar stationary phase differentiates the cis and trans isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • 60°C (hold 2 min)

    • Ramp 20°C/min to 200°C

    • Ramp 5°C/min to 250°C (hold 10 min)

  • MS Detection: SIM Mode (Selected Ion Monitoring).

SIM Table for Data Acquisition:

CompoundRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)
Ethyl Palmitate 12.5 min88101, 284
Ethyl Elaidate (IS) 14.2 min 88 101, 264, 310
Ethyl Oleate 14.8 min88101, 264, 310
Ethyl Stearate 15.5 min88101, 312

Note: Retention times will vary by system but the order (Palmitate -> Elaidate -> Oleate -> Stearate) remains consistent on Wax columns.

Validation & Quality Control

Calibration Strategy

Construct a calibration curve using the Area Ratio method:



  • Linearity: 0.1 ng/mg to 50 ng/mg (hair weight equivalent).

  • Acceptance Criteria:

    
    .
    
Critical Validation Check: "The Trans-Fat Interference"

Unlike deuterated standards, Ethyl Elaidate is a naturally occurring compound (albeit rare in human biology unless consuming hydrogenated vegetable oils).

  • Blank Matrix Test: You must analyze a "blank" hair sample (from a teetotaler) without adding IS to ensure no endogenous Ethyl Elaidate peak exists.

  • Risk Mitigation: In modern diets, trans-fat consumption has dropped significantly. However, if a patient has high dietary trans-fats, endogenous Ethyl Elaidate might be incorporated into hair.

    • Self-Validating Step: Monitor the absolute area of the IS. If the IS area in a specific patient sample is >20% higher than the average IS area in your calibrators, suspect endogenous interference.

Interpretation of Results (SoHT Consensus)

According to the Society of Hair Testing (SoHT) guidelines, FAEEs are used to distinguish chronic excessive alcohol consumption.[2][4][5]

MarkerCut-off (Proximal 0-3 cm)Interpretation
Ethyl Palmitate (EtPa) > 350 pg/mgStrongly suggests chronic excessive consumption
Ethyl Glucuronide (EtG) > 30 pg/mgPrimary marker (FAEE is often supportive)

Note: While SoHT 2019 focuses on EtPa, quantifying the full profile (Oleate, Stearate) provides forensic robustness. Ethyl Elaidate acts as the IS for the entire group due to its intermediate retention time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of IS and Oleate Wrong Column PolaritySwitch from DB-5 (Non-polar) to DB-WAX (Polar).
Low Recovery of IS Incomplete ExtractionEnsure hair is finely cut (<1mm) and DMSO is fresh.
High Background Noise Sebaceous contaminationEnsure the initial Heptane wash step is performed quickly (<1 min) to remove surface sweat without extracting internal FAEEs.

References

  • Society of Hair Testing (SoHT). (2019).[2][4][5] Consensus for the Use of Alcohol Markers in Hair for Assessment of both Abstinence and Chronic Excessive Alcohol Consumption.[4][6][4]

  • Pragst, F., et al. (2001). "Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS)." Forensic Science International.[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5364430, Ethyl elaidate.

  • Auwärter, V., et al. (2001). "Fatty acid ethyl esters in hair as markers of alcohol consumption.[1][3][4][5][7] Segmental analysis of hair and elimination kinetics." Clinical Chemistry.

Sources

Application Notes & Protocols: Ethyl Elaidate as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Ethyl Elaidate in Lipase and Esterase Assays

In the landscape of drug discovery and enzyme characterization, the selection of an appropriate substrate is paramount for generating robust and reproducible data. Ethyl elaidate, the ethyl ester of elaidic acid ((E)-9-octadecenoic acid), presents itself as a valuable substrate for assaying various lipases and esterases.[1] Its long-chain, unsaturated acyl group mimics endogenous lipids, offering a more physiologically relevant substrate compared to the more commonly used short-chain artificial esters (e.g., p-nitrophenyl butyrate).[2] The trans-configuration of the double bond in elaidic acid also allows for investigations into the stereospecificity of lipolytic enzymes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl elaidate as a substrate in enzymatic assays. We will delve into the core principles, provide detailed, validated protocols, and explain the causality behind experimental choices to ensure scientific integrity and trustworthiness in your results.

Physicochemical Properties of Ethyl Elaidate

A thorough understanding of the substrate's properties is critical for assay design.

PropertyValueSource
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol
Physical State Liquid
Melting Point -32 °C
Boiling Point 205-208 °C
Solubility Low in water, soluble in organic solvents.[1]

The low water solubility of ethyl elaidate is a crucial factor that necessitates the use of emulsification techniques to create a stable substrate-water interface where lipases are catalytically active.

Principle of the Assay: The Hydrolysis Reaction

The fundamental principle of using ethyl elaidate in a hydrolase assay is the enzymatic cleavage of the ester bond, yielding elaidic acid and ethanol.

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) catalyze this hydrolysis at the lipid-water interface. The rate of this reaction can be monitored by quantifying either the disappearance of the substrate (ethyl elaidate) or the appearance of one of the products (elaidic acid or ethanol). Due to the ease of detection and the direct correlation with enzymatic activity, the quantification of elaidic acid is the most common approach.

G cluster_0 Reaction cluster_1 Products Ethyl Elaidate Ethyl Elaidate Ethyl Elaidate->Products Lipase/Esterase (EC 3.1.1.3) Water Water Water->Products Elaidic Acid Elaidic Acid Ethanol Ethanol

Caption: Enzymatic hydrolysis of ethyl elaidate.

Protocol 1: Continuous Lipase Activity Assay using the pH-Stat Method

The pH-stat technique is a classic and highly reliable method for continuously monitoring lipase activity.[1][2] The assay measures the rate of release of the fatty acid (elaidic acid) by titrating it with a standardized alkaline solution to maintain a constant pH. The rate of titrant consumption is directly proportional to the enzyme activity.

Expertise & Experience: Why the pH-Stat Method?

The primary advantage of the pH-stat method is that it provides real-time kinetic data. By maintaining a constant pH, the assay conditions remain stable throughout the measurement period, which is crucial as enzyme activity is often highly pH-dependent. This method is particularly well-suited for characterizing enzyme kinetics (e.g., determining Vmax and Km) and for high-precision inhibitor screening.

Materials
  • pH-stat system (autotitrator)

  • Thermostated reaction vessel with magnetic stirring

  • Ethyl elaidate (≥99% purity)

  • Gum arabic or sodium taurodeoxycholate (NaTDC) as an emulsifier

  • Bovine Serum Albumin (BSA)

  • Standardized NaOH solution (e.g., 0.01 - 0.1 N)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Purified lipase (e.g., from Candida rugosa or Pseudomonas cepacia)

Step-by-Step Methodology
  • Substrate Emulsion Preparation (Self-Validating System):

    • To a beaker, add 100 mL of assay buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 2 mM NaTDC, pH 8.0).

    • Add 1 gram of ethyl elaidate.

    • Emulsify the mixture using a high-speed homogenizer or sonicator on ice for 5-10 minutes, or until a stable, milky-white emulsion is formed. The stability of this emulsion is critical for reproducibility; an unstable emulsion will lead to a fluctuating reaction rate. A small amount of BSA can be included to improve stability.

  • Assay Setup:

    • Set up the pH-stat system according to the manufacturer's instructions. Calibrate the pH electrode at the desired assay pH.

    • Set the reaction vessel temperature to the desired value (e.g., 37°C).

    • Add a defined volume of the substrate emulsion (e.g., 15 mL) to the thermostated reaction vessel.

    • Allow the emulsion to equilibrate to the set temperature for 5-10 minutes with gentle stirring.

  • Initiating the Reaction:

    • Initiate the reaction by adding a small, known volume of the enzyme solution (e.g., 10-100 µL) to the reaction vessel. The amount of enzyme should be chosen to produce a linear and measurable rate of NaOH consumption.

    • Start the titration immediately. The pH-stat will automatically add NaOH to neutralize the liberated elaidic acid and maintain the pH at the setpoint.

  • Data Acquisition and Analysis:

    • Record the volume of NaOH consumed over time for a period where the rate is linear (typically 5-10 minutes).

    • Calculate the rate of reaction (µmol/min) using the following formula: Activity (µmol/min) = (Rate of NaOH addition (mL/min) × Molarity of NaOH (mol/L) × 1000)

    • One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

G cluster_workflow pH-Stat Assay Workflow prep Prepare Substrate Emulsion (Ethyl Elaidate + Buffer + Emulsifier) setup Equilibrate Emulsion in Thermostated Reaction Vessel prep->setup add_enzyme Initiate Reaction with Enzyme setup->add_enzyme titrate Monitor & Record NaOH Consumption (Maintains Constant pH) add_enzyme->titrate calculate Calculate Reaction Rate titrate->calculate

Caption: Workflow for the pH-stat lipase assay.

Protocol 2: Endpoint Assay using HPLC for Elaidic Acid Quantification

This protocol is an alternative to the pH-stat method and is particularly useful when a pH-stat is unavailable or when a large number of samples need to be processed in parallel (e.g., in high-throughput screening). The reaction is stopped at a specific time point, and the amount of elaidic acid produced is quantified using High-Performance Liquid Chromatography (HPLC).

Expertise & Experience: Why an HPLC-Based Endpoint Assay?

HPLC offers excellent specificity and sensitivity for quantifying elaidic acid, allowing for its separation from the parent substrate, ethyl elaidate, and other potential interfering compounds in the sample matrix.[3][4] This makes the method highly accurate and robust. By taking samples at different time points, it is also possible to construct a time course of the reaction.

Materials
  • Ethyl elaidate (≥99% purity)

  • Elaidic acid standard (≥99% purity)

  • Emulsifying agents and buffer as in Protocol 1

  • Reaction termination solution (e.g., 1 M HCl or a mixture of chloroform:methanol)

  • HPLC system with a UV or evaporative light-scattering detector (ELSD)

  • Reversed-phase C18 column (e.g., 5 µm, 150 x 4.6 mm)

  • HPLC-grade solvents (e.g., acetonitrile, water, acetic acid)

Step-by-Step Methodology
  • Standard Curve Preparation:

    • Prepare a series of standard solutions of elaidic acid in a suitable solvent (e.g., ethanol or the mobile phase) at known concentrations (e.g., from 1 to 1000 µg/mL).

    • Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration. This curve is essential for the accurate quantification of elaidic acid in the test samples.

  • Enzymatic Reaction:

    • Prepare the ethyl elaidate emulsion as described in Protocol 1.

    • In a series of reaction tubes, add a defined volume of the emulsion (e.g., 1 mL) and equilibrate to the desired temperature.

    • Initiate the reaction by adding a known amount of enzyme solution. Include a "time zero" control by adding the termination solution immediately after the enzyme.

    • Incubate the reactions for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of product formation.

    • Stop the reaction by adding a volume of the termination solution. For example, adding 2 mL of a chloroform:methanol (2:1 v/v) mixture will both stop the reaction and extract the lipids.

  • Sample Preparation for HPLC:

    • After stopping the reaction, vortex the samples vigorously.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (lower) phase containing the lipids to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column. A typical mobile phase for separating elaidic acid is a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% acetic acid.[3][4]

    • Set the UV detector to 205 nm.[4]

    • Inject the prepared samples and standards.

    • Identify the elaidic acid peak based on the retention time of the standard.

    • Quantify the amount of elaidic acid in each sample by comparing its peak area to the standard curve.

G cluster_workflow HPLC Endpoint Assay Workflow prep Prepare Substrate Emulsion react Incubate Emulsion with Enzyme for a Fixed Time prep->react stop Terminate Reaction (e.g., with Acid/Solvent) react->stop extract Extract Lipids stop->extract analyze Analyze Elaidic Acid by HPLC extract->analyze quantify Quantify using Standard Curve analyze->quantify

Caption: Workflow for the HPLC-based endpoint assay.

Trustworthiness: Self-Validating Systems and Controls

To ensure the trustworthiness of your data, the following controls are essential for both protocols:

  • No-Enzyme Control: An assay mixture containing the substrate emulsion but no enzyme. This control accounts for any non-enzymatic hydrolysis of ethyl elaidate. The rate or amount of elaidic acid in this control should be subtracted from the test samples.

  • No-Substrate Control: An assay mixture containing the enzyme but no ethyl elaidate. This control ensures that there are no interfering substances in the enzyme preparation that are detected by the assay method.

  • Linearity Checks: For kinetic assays, it is crucial to confirm that the reaction rate is linear with respect to both time and enzyme concentration. This validates that the assay is being performed under initial velocity conditions.

Authoritative Grounding & Comprehensive References

The methodologies and principles described in this document are grounded in established analytical techniques for lipid analysis and enzymology. The use of emulsified long-chain fatty acid esters is a standard approach for mimicking physiological conditions in lipase assays. The pH-stat method is a well-regarded reference technique for measuring lipase activity[2], while HPLC and GC are standard, validated methods for the precise quantification of fatty acids like elaidic acid.[3][5][6] The choice of enzymes such as those from Candida rugosa and Pseudomonas cepacia is based on their well-documented broad substrate specificity, which includes the hydrolysis of various fatty acid esters.[7][8]

References

  • Ceni, E., et al. (2017). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Journal of Lipid Research, 58(1), 226-234. [Link]

  • Carrière, F. (2008). Standard assay of gastric lipase using pHstat and tributyrin as substrate. ResearchGate. [Link]

  • Gotor, V., et al. (2001). Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation. Enzyme and Microbial Technology, 29(6-7), 358-364. [Link]

  • University of Wuppertal. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [Link]

  • Gotor-Fernández, V., et al. (2021). Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches. ACS Catalysis, 11(5), 2847-2861. [Link]

  • Al-Rimawi, F. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. British Journal of Applied Science & Technology, 11(5), 1-8. [Link]

  • ResearchGate. Chromatogram of oleic and elaidic acid with a concentration of 10 mg L-1 of each. [Link]

  • Moreno-Perez, S., et al. (2021). Ultrasound-assisted enzymatic synthesis of xylitol fatty acid esters in solvent-free conditions. Ultrasonics Sonochemistry, 73, 105501. [Link]

  • Bornscheuer, U., et al. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1201(1), 55-60. [Link]

  • PubChem. Ethyl elaidate. [Link]

  • Trubiano, G., Borio, D., & Ferreira, M. L. (2004). Ethyl oleate synthesis using Candida rugosa lipase in a solvent-free system. Role of hydrophobic interactions. Biomacromolecules, 5(5), 1832-1840. [Link]

  • ResearchGate. Analytical Methods for Lipases Activity Determination: A Review. [Link]

  • Wang, Y.-H., et al. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 25(22), 5345. [Link]

  • Kwon, D. Y., & Rhee, J. S. (1986). A simple and rapid colorimetric method for determination of free fatty acids for lipase assay. Journal of the American Oil Chemists' Society, 63(1), 89-92. [Link]

  • Heidelberg University. ANALYSIS OF FATTY ACIDS. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • Novozymes. Determination of lipase/esterase activity, titration by the pH-stat method. [Link]

  • Zhang, S., et al. (2018). Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers. Journal of Agricultural and Food Chemistry, 66(32), 8642-8650. [Link]

  • RCSB PDB. 3LIP: OPEN CONFORMATION OF PSEUDOMONAS CEPACIA LIPASE. [Link]

  • Southern Biological. Enzymes in Action - Lipase. [Link]

  • Waters. DETERMINATION OF FATTY ACIDS COMPOSITION IN POLYSORBATES 80 AND 20 PHARMACEUTICAL RAW MATERIALS BY HPLC WITH MASS DETECTION. [Link]

  • MDPI. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. [Link]

  • Bártfai, G., et al. (2021). Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID. Foods, 10(11), 2636. [Link]

  • Kim, H. J., et al. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Frontiers in Nutrition, 10, 1249615. [Link]

Sources

Application Note & Protocol: Robust Sample Preparation for the Quantitative Analysis of Ethyl Elaidate in Human Blood

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details validated protocols for the sample preparation of ethyl elaidate, a key fatty acid ethyl ester (FAEE), from human blood matrices (plasma and serum). Ethyl elaidate serves as a sensitive and specific medium-term biomarker for ethanol consumption.[1] Accurate quantification of ethyl elaidate is crucial for clinical research, forensic toxicology, and drug development studies monitoring alcohol intake. This document provides an in-depth analysis of three principal sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we present the underlying scientific principles, step-by-step protocols, and a discussion of the critical parameters that ensure analytical robustness and reproducibility. The causal relationships behind experimental choices are elucidated to empower researchers to adapt these methods to their specific laboratory contexts. All protocols are designed as self-validating systems, incorporating quality control measures for trustworthy and accurate results.

Introduction: The Significance of Ethyl Elaidate as a Biomarker

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[2][3] Unlike direct ethanol measurement, which is limited to a short detection window, FAEEs, including ethyl elaidate, can be detected in blood for up to 24-36 hours after alcohol consumption.[1][2][4][5] This extended detection window makes them valuable biomarkers for confirming recent alcohol intake, especially in contexts where self-reporting may be unreliable.[1][4][5] Ethyl elaidate, the ethyl ester of elaidic acid (a trans-unsaturated fatty acid), is one of the prominent FAEEs found in human circulation following alcohol ingestion.

The lipophilic nature of ethyl elaidate necessitates its extraction from the complex biological matrix of blood before instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] The primary challenges in sample preparation are the efficient removal of highly abundant proteins and phospholipids, which can interfere with the analysis, and the prevention of analyte degradation or artificial formation.[9] This guide provides detailed protocols to navigate these challenges effectively.

Pre-analytical Considerations: Ensuring Sample Integrity

The integrity of the blood sample is paramount for accurate ethyl elaidate quantification. In vitro esterification of fatty acids with ethanol can occur post-collection if samples are not handled properly, leading to falsely elevated results.

  • Anticoagulant Selection: For plasma collection, use tubes containing heparin or EDTA.[10]

  • Sample Processing: Centrifuge blood samples as soon as possible after collection to separate plasma or serum.[10][11]

  • Storage Temperature: FAEE concentrations can double if samples are stored at room temperature for 24 hours or more.[2] Therefore, samples should be stored at 4°C for short-term storage and frozen at -80°C for long-term storage to minimize artificial FAEE formation.[2][10][11]

  • Dried Blood Spots (DBS): The use of DBS can prevent additional FAEE formation in blood samples containing ethanol, offering an alternative sample collection and storage method.[9]

Core Sample Preparation Methodologies

The choice of sample preparation method depends on the desired level of cleanliness, throughput, and the sensitivity of the subsequent analytical instrumentation. Below, we detail three robust methods.

Protein Precipitation (PPT): A Rapid and Simple Approach

Principle: This technique utilizes a water-miscible organic solvent, such as cold methanol or acetonitrile, to disrupt the solvation of proteins, causing them to precipitate out of the solution.[12][13][14] The supernatant, containing the analytes of interest, is then separated for analysis. PPT is a fast and straightforward method, suitable for high-throughput screening.

Causality in Experimental Design:

  • Cold Solvent: Using a solvent stored at low temperatures (e.g., -80°C) enhances the precipitation of proteins.[11]

  • Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:plasma) is typically required for efficient protein removal.[12]

  • Internal Standard: The addition of an internal standard (IS), such as ethyl heptadecanoate, prior to precipitation is crucial for accurate quantification, as it corrects for analyte loss during sample processing and for matrix effects during analysis.[6][11]

cluster_0 Protein Precipitation Workflow plasma 500 µL Plasma/Serum is Add Internal Standard (e.g., 25 µL Ethyl Heptadecanoate) plasma->is vortex1 Vortex (5 min) is->vortex1 methanol Add Cold Methanol (e.g., 1475 µL at -80°C) vortex1->methanol vortex2 Vortex (5 min) methanol->vortex2 centrifuge Centrifuge (15 min, 2469 x g, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Heptane (100 µL) evaporate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for ethyl elaidate extraction using protein precipitation.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Aliquoting: Transfer 500 µL of the sample into a 10 mL glass tube.

  • Internal Standard Addition: Add 25 µL of a pre-prepared internal standard solution (e.g., 100 µg/mL ethyl heptadecanoate in methanol).[11]

  • Initial Mixing: Vortex the mixture for 5 minutes.[11]

  • Protein Precipitation: Add 1475 µL of cold methanol (pre-stored at -80°C for at least 30 minutes).[11]

  • Precipitation Mixing: Vortex the sample for another 5 minutes to ensure thorough mixing and protein precipitation.[11]

  • Centrifugation: Centrifuge the tubes for 15 minutes at 2469 x g and 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer 1500 µL of the clear supernatant to a new 10 mL glass tube, avoiding disturbance of the protein pellet.[11]

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or in a vacuum centrifuge (e.g., at 30°C for 2.5 hours).[11]

  • Reconstitution: Reconstitute the dry residue in 100 µL of heptane or another suitable solvent compatible with the analytical instrument.[11]

  • Analysis: The sample is now ready for injection into the GC-MS or LC-MS/MS system.

Liquid-Liquid Extraction (LLE): A Classic and Effective Method

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent). Ethyl elaidate, being nonpolar, preferentially partitions into the organic solvent, leaving polar contaminants in the aqueous phase.

Causality in Experimental Design:

  • Solvent Choice: Solvents like ethyl acetate or hexane are commonly used.[15][16][17] Ethyl acetate has a higher polarity than hexane and can be effective in extracting a broader range of lipids.[18] The choice of solvent can be optimized to maximize recovery and minimize the co-extraction of interfering substances.

  • Salting Out: The addition of a salt, such as sodium dihydrogen phosphate (NaH₂PO₄), to the aqueous phase can increase the partitioning of the analyte into the organic phase by reducing its solubility in the aqueous layer.[15]

  • Phase Separation: Vigorous mixing followed by centrifugation ensures intimate contact between the two phases and subsequent clean separation.[15]

cluster_1 Liquid-Liquid Extraction Workflow plasma 500 µL Plasma/Serum is Add Internal Standard (100 µL) plasma->is vortex1 Vortex (1 min) is->vortex1 salt Add NaH₂PO₄ Solution (500 µL) vortex1->salt solvent Add Ethyl Acetate (4.0 mL) salt->solvent vortex2 Vortex (6 min) solvent->vortex2 centrifuge Centrifuge (10 min, 2500 x g) vortex2->centrifuge organic_layer Transfer Upper Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for ethyl elaidate extraction using liquid-liquid extraction.

  • Sample and IS: To a 15 mL sample tube, add 500 µL of plasma or serum, followed by 100 µL of the internal standard solution.[15]

  • Initial Mixing: Gently mix by vortexing for 1 minute.[15]

  • Salting Out: Add 500 µL of a pre-saturated NaH₂PO₄ solution.[15]

  • Extraction Solvent Addition: Add 4.0 mL of ethyl acetate.[15]

  • Extraction: Mix intensively by vortexing for 6 minutes to ensure thorough extraction.[15]

  • Phase Separation: Centrifuge for 10 minutes at 2500 x g. Three layers should be visible: an upper organic layer, a lower aqueous layer, and an intermediate layer of precipitated proteins.[15]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein and aqueous layers.[15]

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.[15]

  • Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent, such as a methanol-water mixture (1:1, v/v), for LC-MS/MS analysis.[15]

  • Analysis: The sample is ready for injection.

Solid-Phase Extraction (SPE): A Highly Selective and Clean Method

Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix. The sample is passed through a cartridge containing a solid sorbent. The analyte of interest is either retained on the sorbent while interferences pass through, or the interferences are retained while the analyte is eluted. For FAEEs, aminopropyl-silica columns are often used.[6][19]

Causality in Experimental Design:

  • Sorbent Selection: Aminopropyl-silica is a weak anion exchanger and also acts as a normal-phase sorbent. It effectively retains more polar compounds like phospholipids while allowing the nonpolar FAEEs to be eluted with a nonpolar solvent like hexane.[19]

  • Wash and Elution Solvents: A critical aspect of SPE is the selection of wash solvents to remove interferences without eluting the analyte, and an elution solvent that effectively recovers the analyte from the sorbent. In this case, hexane is used to elute the FAEEs while more polar interferences remain on the column.[19]

  • Combined Approach: SPE is often used in conjunction with a preceding protein precipitation and liquid extraction step to provide a highly purified sample for analysis.[6]

cluster_2 Combined PPT, LLE, and SPE Workflow plasma Plasma Sample + Internal Standard ppt Acetone Precipitation plasma->ppt lle Hexane Lipid Extraction ppt->lle spe_load Load onto Aminopropyl-Silica SPE Column lle->spe_load spe_elute Elute with Hexane spe_load->spe_elute eluate Collect Eluate spe_elute->eluate analysis GC-MS Analysis eluate->analysis

Caption: A multi-step workflow combining PPT, LLE, and SPE for high-purity ethyl elaidate extraction.

This protocol assumes an initial protein precipitation and liquid extraction has been performed, for example, with acetone and hexane, respectively.[6]

  • Column Conditioning: Condition an aminopropyl-silica SPE cartridge by washing it with hexane.

  • Sample Loading: Load the hexane extract containing the FAEEs onto the conditioned SPE cartridge.

  • Elution: Elute the FAEEs from the column with hexane. Cholesteryl esters may co-elute at this stage.[19]

  • Collection: Collect the eluate containing the purified FAEEs.

  • Further Purification (Optional): If separation from cholesteryl esters is required, the eluate can be further purified using an octadecylsilyl (ODS) column.[19]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent suitable for the analytical instrument.

  • Analysis: The highly purified sample is ready for GC-MS or LC-MS/MS analysis.

Method Comparison and Performance

The choice of sample preparation method will impact the final analytical results. The following table summarizes the key performance characteristics of each technique.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by solvent-induced precipitationPartitioning between immiscible liquidsChromatographic separation on a solid sorbent
Throughput HighMediumMedium to Low
Selectivity Low to MediumMediumHigh
Recovery Generally good, but can be variableGood to excellent (can be >90%)[20]Good (around 70% reported for a two-step method)[19]
Cleanliness of Extract Lower (risk of matrix effects)MediumHigh (reduced matrix effects)
Cost per Sample LowLow to MediumHigh
Lower Limit of Quantitation (LLOQ) Dependent on instrument sensitivityCan achieve low ng/mL levels[9]Can achieve low nM levels (e.g., 60 nM)[6]

Conclusion and Recommendations

The selection of an appropriate sample preparation method for ethyl elaidate analysis in blood is a critical step that dictates the accuracy, sensitivity, and reliability of the results.

  • For high-throughput screening , Protein Precipitation offers a rapid and cost-effective solution, though it may require more robust chromatographic conditions to manage potential matrix effects.

  • Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and cost, making it a versatile and widely applicable method.

  • Solid-Phase Extraction , particularly when used in a multi-step procedure, delivers the cleanest extracts, which is ideal for achieving the lowest limits of detection and minimizing instrument contamination.[6][19]

Regardless of the method chosen, the inclusion of a suitable internal standard and adherence to strict pre-analytical sample handling protocols are essential for generating high-quality, reproducible data. The detailed protocols and the rationale behind the experimental steps provided in this application note will enable researchers to confidently implement and adapt these methods for their specific analytical needs in the study of alcohol consumption biomarkers.

References

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extraction of ethyl elaidate from adipose tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Fidelity Extraction of Ethyl Elaidate from Adipose Tissue for Research and Clinical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantification of fatty acid ethyl esters (FAEEs), such as ethyl elaidate, in adipose tissue serves as a crucial biomarker for assessing chronic alcohol consumption and is of growing interest in metabolic research.[1][2] Adipose tissue, with its high lipid content, presents a unique and complex matrix from which the extraction of these non-polar metabolites requires robust and validated methodologies to ensure accuracy and reproducibility. This guide provides a comprehensive overview and detailed protocols for the efficient . We will explore the foundational principles of lipid extraction, present step-by-step protocols for both classical liquid-liquid extraction and modern solid-phase extraction techniques, and discuss critical considerations for sample handling, quality control, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of Ethyl Elaidate in Adipose Tissue

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1] While present in various tissues, their accumulation in adipose tissue is particularly significant due to the tissue's vast lipid stores and the relatively long half-life of FAEEs, which can be up to four times greater than that of ethanol itself.[1] Ethyl elaidate, the ethyl ester of elaidic acid (a trans fatty acid), is one of several FAEEs that can be detected.

The presence and concentration of FAEEs in adipose tissue provide a retrospective window into an individual's alcohol intake, making them valuable biomarkers in forensic toxicology and clinical settings for monitoring alcohol abuse, even when blood ethanol is undetectable.[1] Furthermore, understanding the metabolic fate of dietary components and ethanol in adipose tissue is critical for research into obesity, metabolic syndrome, and alcohol-related organ damage.[3][4]

Extracting these lipophilic molecules from a lipid-dense environment is challenging. The primary goal is to efficiently isolate FAEEs while minimizing co-extraction of interfering substances and preventing analyte degradation. This necessitates a multi-step approach involving tissue homogenization, lipid extraction, and often, a subsequent purification step.

Foundational Principles of Lipid Extraction from Adipose Tissue

The hinges on the principle of "like dissolves like." The process aims to disrupt the cellular structure of the adipocytes, liberating the lipid droplets, and then using organic solvents to solubilize the lipids, separating them from the aqueous and proteinaceous components of the tissue.[5]

Two dominant strategies are employed:

  • Liquid-Liquid Extraction (LLE): This is the classical approach, with the Folch and Bligh & Dyer methods being the gold standards.[6] These methods utilize a ternary solvent system of chloroform, methanol, and water.

    • Methanol's Role: The polar methanol serves to denature proteins and break the non-covalent associations between lipids and proteins within the cellular matrix.

    • Chloroform's Role: The non-polar chloroform acts as the primary solvent for solubilizing the lipids, including triglycerides, phospholipids, and the target FAEEs.

    • Phase Separation: The addition of water or a saline solution creates a biphasic system. The upper, aqueous phase contains polar molecules (sugars, amino acids), while the lower, organic phase contains the lipids. A disc of denatured protein often forms at the interface.[5][7] The Folch method is generally preferred for solid tissues due to its higher solvent-to-sample ratio.[8][9]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique often used as a cleanup step following an initial LLE. It provides a more selective separation of lipid classes. The crude lipid extract is passed through a cartridge containing a solid stationary phase (e.g., silica, aminopropyl). By using a sequence of solvents with varying polarities, different lipid classes can be selectively washed off (eluted) while others are retained, allowing for the isolation of the FAEE fraction.[10][11]

Overall Extraction and Analysis Workflow

The complete process, from tissue collection to final data acquisition, follows a logical progression designed to ensure the integrity and purity of the analyte.

G cluster_pre Pre-Analytical cluster_ext Extraction & Purification cluster_ana Analysis TISSUE Adipose Tissue Harvesting & Storage (-80°C) HOMO Homogenization (with Internal Standard) TISSUE->HOMO Mechanical Disruption LLE Liquid-Liquid Extraction (e.g., Modified Folch) HOMO->LLE Solvent Addition SPE Solid-Phase Extraction (Cleanup & Fractionation) LLE->SPE Isolate Total Lipids EXTRACT Purified FAEE Fraction SPE->EXTRACT Isolate FAEEs GCMS GC-MS Quantification EXTRACT->GCMS Injection DATA Data Analysis GCMS->DATA

Figure 1: Overall workflow for the extraction and analysis of ethyl elaidate.

Pre-Analytical Procedures: Ensuring Sample Integrity

The quality of the final data is critically dependent on the initial handling of the biological sample.

  • Tissue Harvesting: Adipose tissue should be excised promptly and rinsed with cold phosphate-buffered saline (PBS) to remove excess blood.[12]

  • Storage: For long-term preservation and to halt enzymatic activity that could degrade FAEEs, samples must be snap-frozen in liquid nitrogen and stored at -80°C until extraction.

  • Internal Standard (IS): For accurate quantification, a known amount of an internal standard should be added to the tissue sample before homogenization. The IS should be a compound structurally similar to ethyl elaidate but not endogenously present (e.g., ethyl heptadecanoate). This accounts for any analyte loss during the multi-step extraction and analysis process.

  • Homogenization: The frozen tissue must be thoroughly homogenized to ensure efficient solvent penetration. This is typically done in the presence of the initial extraction solvent (e.g., chloroform:methanol) using a mechanical homogenizer (e.g., rotor-stator or bead beater).

Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting total lipids, including ethyl elaidate, from adipose tissue. It is based on the high solvent-to-sample ratio method described by Folch et al.

Materials
  • Adipose tissue (100-200 mg)

  • Internal Standard (e.g., ethyl heptadecanoate solution in chloroform)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenizer or bead beater

  • Glass centrifuge tubes with PTFE-lined caps

  • Refrigerated centrifuge

  • Nitrogen gas evaporation system

  • Glass vials for final extract

LLE Workflow Diagram

G start Start: 100 mg Adipose Tissue + Internal Standard homo 1. Homogenize in 20 vols (2 mL) Chloroform:Methanol (2:1) start->homo vortex 2. Vortex vigorously for 15 min at 4°C homo->vortex wash 3. Add 0.2 vols (0.4 mL) 0.9% NaCl Solution vortex->wash phase_sep 4. Centrifuge: 2,000 x g for 10 min to separate phases wash->phase_sep collect 5. Collect Lower (Chloroform) Phase phase_sep->collect reextract 6. Re-extract upper phase & protein pellet with Chloroform collect->reextract pool 7. Pool Chloroform Phases reextract->pool evap 8. Evaporate to Dryness under Nitrogen Stream pool->evap end Result: Total Lipid Extract evap->end

Figure 2: Step-by-step workflow for the Modified Folch LLE protocol.
Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of frozen adipose tissue into a glass centrifuge tube.

  • Spiking: Add a known quantity of the internal standard.

  • Homogenization: Add 2 mL (20 volumes) of ice-cold chloroform:methanol (2:1, v/v). Homogenize the tissue thoroughly until no visible solids remain.

    • Causality: The 20:1 solvent-to-sample ratio ensures complete lipid solubilization from the high-fat tissue.[9] Chloroform dissolves the target non-polar FAEEs, while methanol disrupts cell membranes and lipid-protein interactions.[8]

  • Incubation: Tightly cap the tube and vortex vigorously for 15 minutes at 4°C. This agitation ensures maximal lipid extraction into the solvent.

  • Phase Separation: Add 0.4 mL (0.2 volumes of the initial solvent) of 0.9% NaCl solution. Vortex for another 2 minutes.

    • Causality: The addition of the salt solution induces the separation of the monophasic chloroform:methanol:water mixture into a biphasic system, partitioning polar contaminants into the upper aqueous phase.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: a top aqueous layer, a middle protein disk, and a bottom organic (chloroform) layer containing the lipids.

  • Collection: Carefully aspirate the bottom organic layer using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining tissue pellet and upper phase, vortex, centrifuge, and collect the lower phase again.[5] Pool this with the first extract.

  • Evaporation: Dry the pooled chloroform extract under a gentle stream of nitrogen gas. The final product is the total lipid extract.

  • Storage: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane or ethyl acetate) for SPE cleanup or direct GC-MS analysis. Store at -20°C or lower.[13]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is designed to isolate the FAEE fraction from the total lipid extract obtained via LLE, removing more polar lipids (e.g., phospholipids) and potentially separating from other neutral lipids.

Materials
  • Total lipid extract (from Protocol 1)

  • Aminopropyl (NH2) or Silica (Si) SPE columns (e.g., 500 mg/3 mL)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • SPE vacuum manifold

  • Collection tubes

SPE Workflow Diagram

G start Start: Total Lipid Extract reconstituted in Hexane condition 1. Condition SPE Column (e.g., with Hexane) start->condition load 2. Load Sample onto Column condition->load wash1 3. Wash 1 (Interferences) Elute with Hexane (Removes Hydrocarbons) load->wash1 elute_faee 4. Elute FAEE Fraction Hexane:Ethyl Acetate (e.g., 98:2) wash1->elute_faee wash2 5. Wash 2 (Polar Lipids) Elute with Methanol (Removes Phospholipids) elute_faee->wash2 Optional strip step collect Collect FAEE Fraction elute_faee->collect evap Evaporate to Dryness under Nitrogen collect->evap end Result: Purified FAEE Extract evap->end

Figure 3: General workflow for SPE purification of the FAEE fraction.
Step-by-Step Methodology (using a Silica column)
  • Column Conditioning: Place a silica SPE column on the vacuum manifold. Wash the column sequentially with 5 mL of ethyl acetate followed by 10 mL of hexane. Do not let the column run dry.

    • Causality: Conditioning solvates the stationary phase, ensuring consistent and reproducible interaction with the sample analytes.

  • Sample Loading: Reconstitute the dried total lipid extract in 200 µL of hexane. Load the sample slowly onto the conditioned column.

  • Washing: Wash the column with 5 mL of hexane:ethyl acetate (98:2, v/v). This step elutes very non-polar lipids like cholesteryl esters, which can sometimes interfere with GC analysis. Discard this eluate.

    • Note: Some methods co-elute FAEEs and cholesteryl esters with hexane and separate them in a second SPE step.[10] The choice of solvent depends on the specific separation required.

  • Elution of FAEEs: Place a clean collection tube under the column. Elute the FAEE fraction with 5 mL of a slightly more polar solvent mixture, such as hexane:ethyl acetate (95:5, v/v) or hexane:dichloromethane (1:1, v/v).

    • Causality: The slight increase in solvent polarity is sufficient to displace the FAEEs from the silica stationary phase, while more polar compounds like free fatty acids and phospholipids remain bound.

  • Evaporation and Reconstitution: Collect the eluate and evaporate it to dryness under a stream of nitrogen. Reconstitute the purified extract in a small, precise volume (e.g., 50-100 µL) of ethyl acetate or hexane for GC-MS analysis.[14][15]

Quantitative Data & Protocol Comparison

ParameterProtocol 1: Modified Folch (LLE)Protocol 2: SPE Cleanup
Primary Function Total lipid extractionFractionation and purification
Starting Material ~100 mg adipose tissueDried total lipid extract
Key Solvents Chloroform, Methanol, SalineHexane, Ethyl Acetate, Dichloromethane
Typical Recovery >95% for total lipids[9]70-90% for FAEEs from loaded extract[10]
Throughput ModerateHigh (with manifold)
Pros Well-established, robust, high recovery of total lipidsHigh selectivity, removes interferences, improves analytical sensitivity
Cons Co-extracts all lipid classes, requires large solvent volumesPotential for analyte loss, requires method optimization

Downstream Analysis: GC-MS Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the quantification of ethyl elaidate and other FAEEs.[16]

  • Principle: The purified extract is injected into the GC, where the volatile FAEEs are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which fragments them into characteristic ions, providing both identification (based on the fragmentation pattern) and quantification (based on ion abundance relative to the internal standard).[17][18]

  • Self-Validation: The use of an internal standard from the very beginning of the protocol is the cornerstone of a self-validating system. By comparing the final peak area of the analyte to the peak area of the IS, any losses during the multiple steps of extraction, evaporation, and injection are normalized, ensuring the final calculated concentration is accurate and trustworthy.

Trustworthiness & Field-Proven Insights

  • Analyte Stability: FAEEs can be prone to hydrolysis or oxidation. All steps should be performed at low temperatures (4°C or on ice) where possible. Extracts should be stored under an inert atmosphere (nitrogen or argon) at -20°C or -80°C.[13] Long-term storage of the tissue or extract may lead to degradation and lower measured values.[19]

  • Solvent Purity: Use only high-purity, HPLC-grade or equivalent solvents. Contaminants in lower-grade solvents can interfere with sensitive GC-MS analysis.

  • Avoid Plastics: To prevent leaching of plasticizers (e.g., phthalates) which can interfere with analysis, use glass tubes, vials, and pipettes throughout the procedure.

  • Method Validation: When implementing this protocol, it is essential to perform a validation study including assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using spiked control matrix samples.[15]

References

  • Advances in Lipid Extraction Methods—A Review. (2021). MDPI. Retrieved from [Link]

  • Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research. Retrieved from [Link]

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.
  • Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice. (2023). PMC - NIH. Retrieved from [Link]

  • Laposata, E. A., & Lange, L. G. (1986). Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death.
  • Gorski, T., Gornowicz, J., & Ziolkowski, M. (1996). The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. Alcohol and Alcoholism, 31(1), 41–46.
  • Lipid Extraction By Bligh and Dyer Method. (2021). YouTube. Retrieved from [Link]

  • Extraction and Characterization of Human Adipose Tissue-Derived Collagen: Toward Xeno-Free Tissue Engineering. (2023). PMC - NIH. Retrieved from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2023). PMC - NIH. Retrieved from [Link]

  • "Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. (2017). PMC. Retrieved from [Link]

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). PubMed. Retrieved from [Link]

  • Bernhardt, T. G.
  • GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. (2022). Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. Retrieved from [Link]

  • Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2000).
  • EPA ethyl esters have a distinct metabolomic profile in white adipose... (2021). ResearchGate. Retrieved from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2023). ResearchGate. Retrieved from [Link]

  • How to isolate preadipocytes from adipose tissue?. (2013). ResearchGate. Retrieved from [Link]

  • Ethyl Oleate. Pharmaceutical Press. Retrieved from [Link]

  • The safety of ethyl oleate is supported by a 91-day feeding study in rats. (2008). PubMed. Retrieved from [Link]

  • Fatty Acid Ethyl Esters (FAEE): A New, Green and Renewable Solvent for the Extraction of Carotenoids from Tomato Waste Products. (2014). MDPI. Retrieved from [Link]

  • (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. (2024). ResearchGate. Retrieved from [Link]

  • Impact of different storage time on antioxidant activity of organic solvent extracts of pu-erh teas. (2015). ResearchGate. Retrieved from [Link]

  • Inhibition of lipid accumulation by the ethyl acetate fraction of Distylium racemosum in vitro and in vivo. (2019). PMC - NIH. Retrieved from [Link]

  • Decreasing acid value of fatty acid ethyl ester products using complex enzymes. (2023). Frontiers. Retrieved from [Link]

  • Challenges with fats and fatty acid methods. (1997). PubMed. Retrieved from [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). SciSpace. Retrieved from [Link]

  • Positive Regulation of Acetate in Adipocyte Differentiation and Lipid Deposition in Obese Mice. (2022). MDPI. Retrieved from [Link]

  • [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography]. (2021). PubMed. Retrieved from [Link]

  • Mechanisms by which dietary ellagic acid attenuates obesity and obesity-mediated metabolic complications. (2017). ResearchGate. Retrieved from [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019).
  • In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. (2019). Green Chemistry, 21(18), 5031-5041.
  • Solid-phase extraction columns in the analysis of lipids. (2011). AOCS. Retrieved from [Link]

Sources

Application Note: Ethyl Elaidate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Investigating Trans-Fatty Acid Kinetics, Membrane Biophysics, and FAEE Toxicity

Introduction & Scientific Context

Ethyl Elaidate (EE) is the ethyl ester of elaidic acid (trans-9-octadecenoic acid), the principal trans-fatty acid (TFA) found in partially hydrogenated vegetable oils. While often used analytically as a gas chromatography standard, its application in cell culture is distinct and critical for two specific fields of research:

  • Membrane Biophysics & Cardiovascular Disease: EE serves as a lipophilic precursor that, upon hydrolysis or direct incorporation, alters membrane fluidity. Unlike its cis-analog (ethyl oleate), the trans configuration of the elaidate moiety allows acyl chains to pack tightly, mimicking saturated fats and increasing membrane rigidity.[1]

  • Alcohol-Related Pathology (FAEE Toxicity): Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol.[2] EE is used to model the specific toxicity of trans-fat-derived FAEEs, which accumulate in organs (pancreas, liver, heart) during alcohol abuse, driving mitochondrial dysfunction and necrosis.

Critical Distinction: Researchers must distinguish between Elaidic Acid (Free Fatty Acid - FFA) and Ethyl Elaidate (Fatty Acid Ethyl Ester - FAEE) . EE is a neutral lipid. It bypasses the charge-dependent transport mechanisms of FFAs (like CD36) and enters cells largely via passive diffusion or lipoprotein uptake, where it is often hydrolyzed by intracellular esterases.

Material Preparation & Handling[3]

Ethyl elaidate is highly hydrophobic. Improper solubilization results in oil micro-droplets in the culture medium, leading to artifactual "toxicity" (physical suffocation of cells) rather than biochemical effects.

Protocol A: Preparation of Stock Solutions
ComponentSpecificationNotes
Solvent 100% Ethanol (molecular biology grade) or DMSOEthanol is physiologically relevant for FAEE studies; DMSO is preferred for high-concentration solubility.
Stock Concentration 100 mMStore in glass vials (plasticizers can leach). Purge with N₂ gas to prevent oxidation.
Storage -20°CStable for 3-6 months.
Protocol B: Delivery to Cell Culture (The BSA-Fatty Acid Free Method)

Unlike free fatty acids, ethyl esters are neutral and bind albumin (BSA) with lower affinity. However, BSA is still required to stabilize the dispersion and prevent cytotoxicity from solvent shock.

  • Prepare Conjugation Medium: Dissolve Fatty Acid-Free BSA (2% w/v) in serum-free culture medium (e.g., RPMI-1640 or DMEM). Filter sterilize (0.22 µm).

  • Dilution: Slowly add the 100 mM Ethyl Elaidate stock to the BSA medium while vortexing gently.

    • Target Concentration: Typically 10 µM – 100 µM .

    • Max Solvent: Ensure final Ethanol/DMSO concentration is < 0.1% .

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow equilibration before adding to cells.

Application I: Membrane Fluidity & Stiffness Assays

Mechanism: The trans double bond in the elaidate chain straightens the molecule, allowing it to pack closer to neighboring phospholipids and cholesterol. This increases the "order parameter" of the membrane, reducing fluidity. This "stiffening" impairs receptor signaling (e.g., Insulin Receptor, LDL-R).

Experimental Workflow
  • Cell Seeding: Seed cells (e.g., HUVECs, HepG2) in black-walled 96-well plates.

  • Treatment: Treat with Ethyl Elaidate (50 µM) vs. Ethyl Oleate (Control) for 24 hours.

  • Probe Loading: Wash cells and incubate with DPH (1,6-diphenyl-1,3,5-hexatriene) or Laurdan dye (5 µM) for 45 mins.

  • Measurement: Measure Fluorescence Anisotropy (Polarization).

    • High Anisotropy (r) = High Rigidity (Ethyl Elaidate effect).

    • Low Anisotropy (r) = High Fluidity (Ethyl Oleate effect).

Data Interpretation
Treatment GroupExpected Anisotropy (r)Biological Implication
Control (BSA only) 0.15 - 0.18Baseline membrane dynamics.
Ethyl Oleate (Cis) 0.12 - 0.15Increased fluidity; protective against stress.
Ethyl Elaidate (Trans) 0.20 - 0.25 Membrane Stiffening; inhibited endocytosis.
Application II: FAEE-Induced Mitochondrial Toxicity

Mechanism: Ethyl Elaidate, once inside the cell, targets the mitochondria. Intracellular hydrolysis releases free Elaidic Acid locally. This acts as a protonophore, uncoupling oxidative phosphorylation (dissipating the proton gradient without ATP production), leading to ROS generation and intrinsic apoptosis.

Visualizing the Toxicity Pathway

FAEE_Toxicity EE Ethyl Elaidate (Extracellular) Uptake Passive Diffusion / Lipoprotein Uptake EE->Uptake Intra_EE Intracellular Ethyl Elaidate Uptake->Intra_EE Hydrolysis FAEE Synthase / Esterase (Hydrolysis) Intra_EE->Hydrolysis Elaidic Free Elaidic Acid (Local Accumulation) Hydrolysis->Elaidic Ethanol Ethanol Release Hydrolysis->Ethanol Mito Mitochondrial Membrane Integration Elaidic->Mito Uncoupling Uncoupling of OXPHOS (Proton Leak) Mito->Uncoupling ROS ROS Surge (Oxidative Stress) Uncoupling->ROS Apoptosis Cytochrome C Release Apoptosis ROS->Apoptosis

Figure 1: The "Trojan Horse" mechanism. Ethyl Elaidate enters neutrally but is hydrolyzed into the toxic free acid and ethanol, disrupting mitochondrial function.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
  • Preparation: Treat cells with Ethyl Elaidate (25-100 µM) for 6–12 hours.

  • Staining: Add JC-1 Dye (2 µM final) to culture media. Incubate 30 min at 37°C.

  • Wash: Wash 2x with PBS.

  • Analysis (Flow Cytometry or Plate Reader):

    • Aggregate Signal (Red, ~590 nm): Indicates healthy, polarized mitochondria.

    • Monomer Signal (Green, ~529 nm): Indicates depolarized, damaged mitochondria.

  • Result: Ethyl Elaidate treatment causes a decrease in the Red/Green ratio , indicating mitochondrial uncoupling.

Troubleshooting & Quality Control
  • Issue: Precipitation.

    • Cause: Adding stock directly to cold media or serum-containing media without BSA pre-equilibration.

    • Fix: Always use warm (37°C) media. Pre-mix with BSA in a small volume before diluting to final volume.

  • Issue: High Background Cytotoxicity.

    • Cause: Solvent toxicity (Ethanol/DMSO).[3]

    • Fix: Run a "Vehicle Control" containing the exact % of solvent used in the experimental wells.

  • Issue: Lack of Effect.

    • Cause: High serum albumin in the culture media (FBS) may sequester the lipid, preventing cellular uptake.

    • Fix: Perform treatments in Reduced Serum (0.5% FBS) or Serum-Free media supplemented with the specific BSA carrier.

References
  • Laposata, E. A., et al. (1990).[4] "Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol." Journal of Biological Chemistry.

  • Roach, C., et al. (2004).[1] "Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties." Biochemistry.

  • Elamin, E., et al. (2013).[2] "Fatty acid ethyl esters induce intestinal epithelial barrier dysfunction via a reactive oxygen species-dependent mechanism."[5] PLoS One.

  • Wu, M., et al. (2017).[6] "Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells." Molecular Medicine Reports.

  • Best, C. A., et al. (2013).[2] "Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review." Drug Metabolism Reviews.

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Ethyl Elaidate Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl elaidate (trans-9-octadecenoic acid ethyl ester) is a specific fatty acid ethyl ester (FAEE) often utilized as a biomarker for chronic ethanol consumption or in trans-fatty acid metabolic studies. Its quantification presents a unique analytical challenge: it is the trans isomer of the abundant ethyl oleate (cis-9).

In standard GC-MS workflows, these two isomers share nearly identical mass spectra and physicochemical properties. Without rigorous chromatographic separation, ethyl oleate will co-elute with and mask ethyl elaidate, leading to massive false positives or quantification errors. This guide addresses the causality behind these failures and provides self-validating protocols to ensure data integrity.

Part 1: Chromatographic Resolution (The Cis/Trans Challenge)

Q: My ethyl elaidate peak is merging with a larger peak. How do I achieve baseline resolution?

Diagnosis: You are likely using a non-polar or intermediate polarity column (e.g., 5% phenyl-methylpolysiloxane like DB-5 or HP-5). These phases separate primarily by boiling point, which is insufficient for cis/trans isomer pairs.

The Fix: You must switch to a high-polarity biscyanopropyl polysiloxane column.

  • Mechanism: The cyano groups in the stationary phase interact strongly with the

    
    -electrons of the double bonds. The spatial arrangement of the cis (kinked) vs. trans (linear) configuration results in different interaction strengths and retention times.
    
  • Recommended Columns: Agilent HP-88, CP-Sil 88, or Restek Rt-2560.

  • Validation: Calculate the Resolution (

    
    ) between Ethyl Elaidate and Ethyl Oleate. An 
    
    
    
    is required for accurate quantitation.

Table 1: Column Selection Impact on Isomer Separation

Column PhasePolaritySeparation MechanismSuitability for Ethyl Elaidate
100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarBoiling PointCritical Failure: Co-elution with Ethyl Oleate.
5% Phenyl (e.g., DB-5ms)Low PolarBoiling Point + weak

interaction
Poor: Partial separation only possible with extremely slow ramps.
Biscyanopropyl Polysiloxane (e.g., HP-88)High PolarDipole-dipole + strong

interaction
Optimal: Baseline separation of cis/trans isomers.
Ionic Liquid (e.g., SLB-IL111)Extremely PolarOrthogonal selectivityExcellent: Alternative if cyano-phases fail, but lower thermal stability.
Q: What oven program maximizes resolution without excessive run times?

Protocol: Isothermal holds are critical in the elution window of C18 isomers.

  • Start: 100°C (hold 2 min) to remove solvent.

  • Ramp 1: 15°C/min to 170°C.

  • Isothermal Plateau: Hold at 170–180°C for ~10–15 minutes. This "soaking" period allows the polarity of the column to fully interact with the isomers.

  • Ramp 2: 20°C/min to 240°C (bake out).

Part 2: Sample Preparation & Artifacts

Q: I am detecting Ethyl Elaidate in blank samples. Where is it coming from?

Diagnosis: This is likely in-situ transesterification , a common artifact when ethanol is used in the extraction or cleaning process.

  • Causality: If your sample contains triglycerides (which naturally contain elaidic acid) and you use ethanol as a solvent, residual lipases or acid catalysts can convert the endogenous lipids into ethyl esters during sample prep.

The Fix:

  • Eliminate Ethanol: Use Acetone or Acetonitrile for protein precipitation.

  • Solvent Switch: Use n-Heptane or Hexane for liquid-liquid extraction (LLE).

  • Control: Run a "Solvent Blank" containing only the internal standard and solvents to verify reagent purity.

Q: My recovery is low (<60%). How do I improve extraction efficiency?

Diagnosis: FAEEs are highly lipophilic (LogP > 7). They adsorb to plastic surfaces and are easily lost during evaporation steps.

Optimization Protocol:

  • Glassware Only: Never use plastic tubes for extraction; FAEEs leach into polypropylene.

  • Evaporation: Do not evaporate to complete dryness. Evaporate under Nitrogen to a volume of ~20

    
    L, or use a "keeper" solvent (e.g., isooctane) to prevent volatile loss.
    
  • SPE Cleanup: Use Aminopropyl silica cartridges to separate FAEEs from bulk triglycerides.

    • Load: Hexane extract.[1][2][3]

    • Wash: Hexane (elutes cholesteryl esters).

    • Elute: Dichloromethane/Hexane (2:98 v/v) – This fraction contains Ethyl Elaidate.

Part 3: Mass Spectrometry & Detection

Q: The mass spectrum of Ethyl Elaidate looks identical to Ethyl Oleate. How do I confirm identity?

Fact: You cannot rely on the mass spectrum alone.[2] Both isomers produce the same fragmentation pattern.

  • Base Peak:

    
     88 (McLafferty rearrangement ion, characteristic of ethyl esters).
    
  • Molecular Ion:

    
     310 (often weak).
    
  • Fragments:

    
     101, 73, 55.
    

The Solution: Retention Time Locking (RTL).

  • Run a mixed standard containing both Ethyl Elaidate and Ethyl Oleate.

  • Ethyl Elaidate (trans) typically elutes before Ethyl Oleate (cis) on polar columns (check specific column manual, as elution order can flip on ionic liquid phases).

  • SIM Mode: Quantify using Selected Ion Monitoring (SIM) for maximum sensitivity.

    • Target Ion:

      
       88
      
    • Qualifier Ions:

      
       101, 310
      
    • Dwell Time: 50–100 ms per ion.

Part 4: Troubleshooting Workflow (Visualization)

The following diagram illustrates the decision logic for resolving co-elution and contamination issues.

G Start Problem: Inaccurate Ethyl Elaidate Quant CheckRes Check Chromatographic Resolution (Isomer Separation) Start->CheckRes IsResGood Is Rs > 1.5? CheckRes->IsResGood ColumnCheck Check Column Type IsResGood->ColumnCheck No CheckBlank Check Blank Samples (Ghost Peaks?) IsResGood->CheckBlank Yes SwitchCol Action: Switch to High Polarity (Biscyanopropyl phase) ColumnCheck->SwitchCol Using DB-5/Non-polar OptimizeOven Action: Add Isothermal Hold (170-180°C) ColumnCheck->OptimizeOven Using Polar Column IsBlankClean peaks in Blank? CheckBlank->IsBlankClean SolventAudit Audit Solvents for Ethanol IsBlankClean->SolventAudit Peaks Detected CheckRec Check Recovery IsBlankClean->CheckRec No Peaks RemoveEtOH Action: Replace EtOH with Acetone (Prevent Transesterification) SolventAudit->RemoveEtOH Glassware Action: Switch to Glassware (Stop Plastic Adsorption) CheckRec->Glassware Low Recovery

Figure 1: Decision tree for troubleshooting chromatographic resolution and sample contamination artifacts.

Part 5: Calibration & Validation Standards

Q: Which Internal Standard (IS) should I use?

Requirement: The IS must behave identically to the analyte during extraction but be spectrally distinct.

  • Gold Standard: Ethyl Elaidate-d5 (Deuterated).

    • Why: Corrects for matrix effects, extraction loss, and injection variability perfectly.

    • Ions: Quantify on

      
       93 (shifted McLafferty ion).
      
  • Alternative: Ethyl Heptadecanoate (C17:0 EE) .

    • Why: Endogenous levels are usually negligible. It elutes near the C18 region but is spectrally similar (

      
       88), so chromatographic separation is vital.
      

Linearity Check: Ensure your calibration curve covers the biological range (typically 10 ng/mL to 5000 ng/mL). Use a weighted regression (


) as FAEEs often show heteroscedasticity at the lower end.

References

  • Kulig, C. C., et al. (2006). "Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry." Journal of Laboratory and Clinical Medicine. Link

  • Agilent Technologies. (2005). "Column Selection for the Analysis of Fatty Acid Methyl Esters." Application Note 5989-3760EN. Link

  • Wiant, D. D., et al. (2025). "Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma." MDPI. Link

  • Doc Brown's Chemistry. "Mass spectrum of ethyl ethanoate - fragmentation pattern." Link

Sources

overcoming matrix effects in ethyl elaidate analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fatty Acid Ethyl Ester (FAEE) Analysis Subject: Advanced Protocols for Ethyl Elaidate (C18:1 trans-9) Quantification

Welcome to the FAEE Analytical Support Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist System Status: Operational Context: Ethyl Elaidate is the ethyl ester of elaidic acid (trans-9-octadecenoic acid). It is a critical biomarker for trans-fat metabolism and a minor component of the FAEE panel used in alcohol abstinence monitoring.

The Core Challenge: Analyzing Ethyl Elaidate presents a "Perfect Storm" of analytical difficulty:

  • Isobaric Interference: It shares an identical mass (

    
     310.5) with Ethyl Oleate, which is often present at concentrations 100x–1000x higher in biological matrices.
    
  • Matrix Suppression: In LC-MS/MS, endogenous phospholipids from plasma/hair extracts competitively suppress ionization.

  • Hydrolytic Instability: Endogenous esterases can degrade the analyte post-collection.

Module 1: Chromatographic Resolution (The "Ghost" Peak)

User Question: "I see a massive peak at the expected retention time for Ethyl Elaidate, but my ratios are off. Is this a matrix effect?"

Dr. Thorne: It is likely chromatographic masking , not just ion suppression. In standard C18 LC-MS or non-polar GC setups, Ethyl Oleate (cis-isomer) co-elutes with Ethyl Elaidate (trans-isomer). Because Ethyl Oleate is vastly more abundant in human matrices, it drowns out the Elaidate signal.

The Fix: Selectivity Over Sensitivity You cannot resolve these isomers using standard mass spectrometry (MRM) alone because their fragmentation patterns are nearly identical. You must achieve baseline chromatographic separation.

Protocol A: Column Selection Strategy
TechniqueStandard Column (Avoid)Recommended Column (Use) Mechanism
GC-MS 5% Phenyl (e.g., DB-5)Biscyanopropyl Polysiloxane (e.g., CP-Sil 88, HP-88)Polarity is tuned to interact with the pi-bonds, retarding the cis isomer (Oleate) more than the trans (Elaidate).
LC-MS Standard C18Silver-Ion (Ag+) or PFP (Pentafluorophenyl) Ag+ ions form charge-transfer complexes with double bonds; cis isomers form stronger complexes and elute later.

Graphviz Workflow: Method Selection Logic

MethodSelection Start Start: Matrix & Sensitivity Check ConcCheck Is Expected Conc < 10 ng/mL? Start->ConcCheck GC_Path GC-MS (EI/CI) ConcCheck->GC_Path No (High Conc) LC_Path LC-MS/MS (ESI+) ConcCheck->LC_Path Yes (Trace Level) IsomerCheck Is Ethyl Oleate Present? GC_Col Use CP-Sil 88 Column (Polarity Separation) IsomerCheck->GC_Col Yes (Standard) LC_Col Use Ag+ or PFP Column (Pi-Complex Separation) IsomerCheck->LC_Col Yes (Difficult) GC_Path->IsomerCheck LC_Path->IsomerCheck

Caption: Decision matrix for selecting the analytical platform based on sensitivity needs and isomer complexity.

Module 2: Overcoming Ion Suppression (The Invisible Wall)

User Question: "My internal standard response drops by 60% in plasma samples compared to solvent standards. How do I clean up the matrix?"

Dr. Thorne: This is classic Phospholipid-Induced Ion Suppression . In LC-ESI-MS, phospholipids (GPC, LPC) co-elute and "hog" the charge on the droplet surface, preventing your Ethyl Elaidate from ionizing.

The Fix: Targeted Phospholipid Removal Simple protein precipitation (PPT) is insufficient. You need a removal mechanism based on Lewis acid-base interaction or hydrophobic retention.

Protocol B: Solid Phase Extraction (SPE) for Plasma/Serum

Goal: Isolate FAEEs while removing phospholipids.

Reagents:

  • Cartridge: Aminopropyl silica (NH2) or Polymeric Lipid Removal (PLR) plates.

  • Eluent: Hexane / Ethyl Acetate.[1]

Step-by-Step Workflow:

  • Conditioning:

    • 1 mL Methanol (solvate sorbent).

    • 1 mL Hexane (equilibrate to non-polar).

  • Loading:

    • Mix 200 µL Plasma + 20 µL IS (Ethyl Oleate-d5) + 600 µL Acetone (precipitate proteins).

    • Centrifuge. Supernatant is loaded onto the SPE cartridge.

  • Wash (Critical Step):

    • Wash with 1 mL Hexane:Methylene Chloride (90:10) .

    • Why? This keeps neutral lipids (FAEEs) retained while washing away extremely non-polar interferences.

  • Elution:

    • Elute with 2 mL Hexane:Ethyl Acetate (95:5) .

    • Note: Phospholipids adhere strongly to the silica/NH2 phase and do not elute in this fraction.

  • Reconstitution:

    • Evaporate under N2 at 30°C (FAEEs are volatile; do not overheat!).

    • Reconstitute in 100 µL Isopropanol/Acetonitrile (50:50).

Data: Extraction Efficiency Comparison

Extraction MethodRecovery (Ethyl Elaidate)Matrix Effect (ME%)*Phospholipid Removal
Protein Precip (PPT) 85-90%145% (Enhancement) < 10% (Poor)
LLE (Hexane) 60-70%110%~60% (Moderate)
SPE (Aminopropyl) 92-98% 98-102% (Neutral) > 99% (Excellent)

*Matrix Effect calculated as (Peak Area Matrix / Peak Area Solvent) x 100. Ideal = 100%.

Module 3: Quantification & Internal Standards

User Question: "I cannot find deuterated Ethyl Elaidate. Can I use Ethyl Oleate-d5?"

Dr. Thorne: Yes, but with a strict caveat.

  • In LC-MS: Ethyl Oleate-d5 is acceptable because it co-elutes (or elutes very closely) on C18 columns, experiencing the same matrix suppression.

  • In GC-MS (High Polarity): Ethyl Oleate-d5 will separate from Ethyl Elaidate. If the matrix effect is time-dependent (e.g., a dirty liner affecting early vs. late eluters), this separation introduces error.

Best Practice: Use Ethyl Oleate-d5 but validate the "Relative Response Factor" (RRF).

Graphviz: The Quantification Loop

QuantLoop Sample Biological Sample IS_Add Add IS (Ethyl Oleate-d5) Sample->IS_Add Extract SPE Extraction IS_Add->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Area Ratio (Analyte/IS) LCMS->Ratio Curve Apply to Matrix-Matched Calibration Curve Ratio->Curve

Caption: Standardized workflow for Internal Standard (IS) normalization to correct for extraction loss and ionization drift.

References & Authoritative Grounding

  • Pragst, F., et al. (2001). Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy? Therapeutic Drug Monitoring.[2]

    • Relevance: Establishes the foundational extraction protocols for FAEEs in keratinized matrices.

  • Luginbühl, M., et al. (2016).[3] Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake.[3] Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8]

    • Relevance: Validates LC-MS/MS methodologies and highlights the necessity of separating Oleate/Palmitate interferences.

  • Bernhardt, T., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.[9] Journal of Chromatography B.

    • Relevance: The definitive protocol for Aminopropyl SPE cleanup to remove bulk lipids.

  • Society of Hair Testing (SoHT). (2019). Consensus on Alcohol Markers in Hair.

    • Relevance: Provides the cut-off values and acceptance criteria for FAEE analysis in forensic contexts.

For further assistance with method transfer or custom column selection, please contact the application engineering team.

Sources

Technical Support Center: High-Fidelity Analysis of Ethyl Elaidate via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Interference & Isomeric Resolution in Ethyl Elaidate Analysis Audience: Analytical Chemists, Lipidomics Researchers, Toxicology Specialists[1]

Executive Summary: The Isobaric Challenge

Ethyl elaidate (trans-9-octadecenoic acid ethyl ester) is the trans isomer of ethyl oleate. In standard Mass Spectrometry (MS), these two compounds are isobaric (


 310.[1]5) and share nearly identical fragmentation patterns.[1] The "interference" users typically report is not spectral noise, but co-elution  with the vastly more abundant cis isomer (ethyl oleate).

This guide moves beyond basic operation to address the three pillars of interference reduction: Ag-Ion Fractionation , Cyanopropyl Chromatography , and Spectral Specificity .[1]

Module 1: Chromatographic Resolution (The Primary Defense)
Q: My ethyl elaidate peak is partially merging with ethyl oleate. How do I achieve baseline separation?

A: Standard non-polar columns (like DB-5 or HP-5) interact primarily through London dispersion forces, which are insufficient to separate geometric isomers based solely on boiling point.[1] You must switch to a stationary phase that exploits dipole-dipole interactions with the


-electrons of the double bond.[1]

The Protocol: High-Polarity Substitution

  • Column Selection: Replace standard columns with a 100% Biscyanopropyl Polysiloxane column (e.g., SP-2560, CP-Sil 88, or HP-88).[1]

    • Mechanism:[1][2] The cyano groups possess a strong permanent dipole. The cis configuration (oleate) allows for a more accessible double bond and stronger interaction with the stationary phase than the trans configuration (elaidate). Consequently, ethyl elaidate elutes first , followed by ethyl oleate.[1]

  • Thermal Program Optimization: Isomeric separation requires an isothermal hold in the critical elution window.[1]

    • Start: 100°C (hold 2 min).

    • Ramp: 10°C/min to 175°C.[1]

    • Critical Hold:Hold at 175°C for 10-15 minutes. (This allows the cis/trans interaction differential to manifest).

    • Burn-out: Ramp to 240°C to clear sterols.[1]

Data Output: Resolution Metrics

Parameter Standard (HP-5) Optimized (SP-2560) Target Value

| Elution Order | Co-elution | Trans (Elaidate)


 Cis (Oleate) | 

| | Peak Width (FWHM) | Broad | Sharp | < 0.15 min | | Separation Factor (

)
| 1.01 | 1.05 - 1.10 | > 1.05 |[1]
Module 2: Sample Preparation (The "Chemistry" Fix)
Q: I am analyzing plasma/hair and the matrix background is burying the elaidate signal. How do I physically isolate trans isomers?

A: When chromatographic resolution is insufficient due to matrix complexity, you must employ Silver-Ion Solid Phase Extraction (Ag-Ion SPE) .[1] This technique chemically filters the sample based on the geometry of the double bond before it enters the MS.

The Mechanism: Silver ions (


) form reversible charge-transfer complexes with unsaturated double bonds.[1]
  • Cis-bonds: "Bent" structure

    
     Sterically accessible 
    
    
    
    Strong
    
    
    binding
    .[1]
  • Trans-bonds: "Linear" structure

    
     Sterically hindered 
    
    
    
    Weak
    
    
    binding
    .[1]

Protocol: Ag-Ion Fractionation Workflow

  • Cartridge: Discovery Ag-Ion SPE or equivalent (SCX-counterion loaded with Silver).[1]

  • Conditioning: 4 mL Acetone

    
     4 mL Hexane.
    
  • Loading: Load lipid extract in minimal Hexane.

  • Elution 1 (Saturated FAEEs): Elute with 100% Hexane.

  • Elution 2 (Trans-Monenes / Ethyl Elaidate): Elute with Hexane:Acetone (96:4) .[1] Target Fraction.

  • Elution 3 (Cis-Monenes / Ethyl Oleate): Elute with Hexane:Acetone (90:10).[1]

AgIonSPE cluster_0 Ag-Ion SPE Fractionation Logic Load Load Sample (Hexane) AgInteract Interaction with Ag+ Ions (Stationary Phase) Load->AgInteract Trans Trans-Isomers (Elaidate) Weak Interaction AgInteract->Trans Steric Hinderance Cis Cis-Isomers (Oleate) Strong Interaction AgInteract->Cis Accessible Pi-Cloud Elute1 Elute: Hexane:Acetone (96:4) (Early Fraction) Trans->Elute1 Elute2 Elute: Hexane:Acetone (90:10) (Late Fraction) Cis->Elute2

Figure 1: Ag-Ion SPE separates isomers based on pi-bond accessibility, eluting Ethyl Elaidate before Ethyl Oleate.[1]

Module 3: Mass Spectral Specificity
Q: How do I confirm the peak is actually an ethyl ester and not a methyl ester artifact?

A: Transesterification artifacts are common if methanol is used during extraction.[1] You must monitor specific diagnostic ions.[1][3]

Diagnostic Ion Table (EI-MS 70eV) | Ion (


) | Origin | Significance |
| :--- | :--- | :--- |
| 88  | McLafferty Rearrangement | Definitive for Ethyl Esters.  (Methyl esters show 

74).[1] | | 101 |

-cleavage | Characteristic of ethyl esters. | | 265 |

| Loss of ethoxy group (

).[1] | | 310 |

| Molecular ion (often weak in EI). |

Troubleshooting Protocol:

  • Check

    
     88 vs 74:  If 
    
    
    
    74 is dominant, your sample has transesterified to a methyl ester (likely due to methanol in the extraction solvent).
  • Switch to SIM Mode: For high-sensitivity quantitation, do not run Full Scan. Set Selected Ion Monitoring (SIM) for

    
     88, 101, and 265 .
    
  • Chemical Ionization (Optional): If matrix noise persists at

    
     88, switch to Positive Chemical Ionization (PCI)  using Methane or Ammonia reagent gas.[1] This enhances the 
    
    
    
    peak (
    
    
    311), shifting detection to a higher mass range with less background noise.
Module 4: Validation & Quality Control
Q: How do I validate that my extraction isn't selectively losing the trans isomer?

A: You cannot rely on external calibration alone.[1] You must use an Internal Standard (IS) that mimics the analyte's extraction behavior but resolves spectrally.

The Golden Standard: Deuterated Isotopologues Use Ethyl Elaidate-d5 (deuterated on the ethyl group).

  • Mass Shift: The IS appears at

    
     315 (vs 310) and the McLafferty ion shifts to 
    
    
    
    93 (vs 88).
  • Co-elution: It elutes at the exact same time as the analyte, correcting for any injection variability or matrix suppression.

Alternative IS (Cost-Effective): Ethyl Heptadecanoate (C17:0 Ethyl Ester). [1]

  • Elutes between C16 and C18 esters.[1]

  • Validates general extraction efficiency but cannot correct for specific cis/trans fractionation losses in Ag-Ion SPE.

References
  • Dodds, E. D., et al. (2005).[1] "Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry." Lipids.[1][4][5][6][7][8][9]

  • Kramer, J. K. G., et al. (2008).[1][9] "Combining results of two GC separations partly achieves determination of all cis and trans 16:1, 18:1, 18:2 and 18:3 except CLA isomers of milk fat as demonstrated using Ag-ion SPE fractionation."[1][9] Lipids.[1][4][5][6][7][8][9] [9]

  • Pragst, F., et al. (2001).[1] "Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy?" Therapeutic Drug Monitoring.

  • Sigma-Aldrich Technical Bulletin. "Fractionation of cis/trans FAMEs Using Discovery® Ag-Ion SPE."

  • Thieme, D., et al. (2024).[1] "Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry." MDPI.

Sources

improving the solubility of ethyl elaidate for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of Ethyl Elaidate for In Vitro Assays Case ID: FAEE-SOL-001 Support Tier: Senior Application Scientist[1]

Introduction: The Hydrophobic Challenge

User Query: "I am trying to treat HepG2 cells with Ethyl Elaidate, but it crashes out of the media immediately. DMSO isn't working. How do I get this into solution?"

Scientist’s Analysis: Ethyl Elaidate (CAS 6114-18-7) is the ethyl ester of elaidic acid (trans-9-octadecenoic acid).[1] Unlike free fatty acids, it lacks the ionizable carboxylic acid headgroup, making it extremely lipophilic (LogP > 7) and practically insoluble in aqueous buffers.

Direct addition of a DMSO or Ethanol stock to cell culture media almost invariably results in "crashing out"—the formation of microscopic oil droplets or crystals. These droplets float, adhere to plastic, or fuse with cell membranes in an uncontrolled manner, causing physical cytotoxicity rather than biochemical efficacy.

The Solution: To mimic physiological transport, you must use a carrier system. In the bloodstream, fatty acids and their esters are transported by albumin.[2] Therefore, the "Gold Standard" method for in vitro delivery is conjugation to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) .

Module 1: Critical Decision Matrix (Solvent Selection)

Before starting, choose your primary solvent for the stock solution. This solvent will be diluted into the BSA solution.

FeatureEthanol (EtOH) DMSO BSA Complex (Final)
Solubility (Stock) Excellent (>50 mg/mL)Good (>25 mg/mL)Aqueous Soluble
Cell Toxicity Low (if <0.5% v/v)Low (if <0.1% v/v)Non-toxic
Physiological Relevance High (Mimics dietary intake)Low (Artificial solvent)Highest (Mimics blood transport)
Risk of Precipitation High (upon media addition)High (upon media addition)Low (Stable colloid)
Recommendation Primary Choice for Stock Secondary ChoiceRequired for Assay

Critical Note: Never use "Standard" BSA (Fraction V). You must use Fatty Acid-Free (FAF) BSA (e.g., Roche or Sigma grades). Standard BSA is already saturated with lipids and cannot bind your Ethyl Elaidate efficiently.

Module 2: The Gold Standard Protocol (BSA Conjugation)

This protocol creates a concentrated Ethyl Elaidate:BSA Stock (e.g., 5 mM) which can be diluted into culture media without precipitation.

Reagents Required
  • Ethyl Elaidate (Neat oil or solid).

  • Absolute Ethanol (200 proof).

  • Fatty Acid-Free BSA (FAF-BSA).[1][2][3]

  • 150 mM NaCl or PBS (pH 7.4).

  • 0.22 µm PES Syringe Filter (Low protein binding).

Step-by-Step Workflow
  • Prepare BSA Vehicle (10% w/v):

    • Dissolve FAF-BSA in 150 mM NaCl (or PBS).[1]

    • Crucial: Allow it to sit without shaking to avoid foam, then gently swirl.

    • Pre-warm this solution to 37°C in a water bath. The hydrophobic pockets of albumin open at physiological temperature.

  • Prepare Ethyl Elaidate Stock (200 mM):

    • Dissolve Ethyl Elaidate in absolute Ethanol.

    • Note: Keep this concentration high to minimize the final volume of ethanol added to the BSA.

  • Conjugation (The "Dropwise" Method):

    • While stirring the warm BSA solution (37°C) rapidly (but not frothing), add the Ethyl Elaidate/Ethanol stock dropwise .

    • Target Ratio: The molar ratio of Fatty Acid to BSA should be between 2:1 and 6:1 . Exceeding 6:1 overwhelms the albumin binding sites.

    • Example: To make 10 mL of conjugated stock, add ~250 µL of 200 mM Ethyl Elaidate to 9.75 mL of 10% BSA.

  • Incubation:

    • Stir at 37°C for 1 hour . This allows the lipophilic ester to fully intercalate into the albumin binding pockets.

    • Visual Check: The solution should transform from cloudy (initial addition) to clear/opalescent.

  • Sterilization:

    • Filter through a 0.22 µm PES filter.

    • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaws.

Visual Workflow (DOT Diagram)

BSA_Conjugation E_Stock Ethyl Elaidate (in Ethanol) Mixing Dropwise Addition & Stirring (1 hr) E_Stock->Mixing BSA_Sol FAF-BSA Solution (10% in PBS, 37°C) BSA_Sol->Mixing Visual Visual Check: Clear/Opalescent? Mixing->Visual Filter 0.22µm Filtration Visual->Filter Yes Fail Discard: Precipitation Visual->Fail No (Cloudy) Final Stable Stock Ready for Assay Filter->Final

Caption: Figure 1. Step-by-step workflow for conjugating Ethyl Elaidate to Bovine Serum Albumin (BSA) to ensure solubility in aqueous media.

Module 3: Troubleshooting & FAQs

Q1: My solution is still cloudy after 1 hour of stirring. What went wrong?

  • Diagnosis: You likely exceeded the Critical Micelle Concentration (CMC) or the binding capacity of the BSA.

  • The Fix:

    • Check your molar ratio.[2][4] Ensure you are below 6:1 (Elaidate:BSA).

    • Check the temperature.[2][3][5][6] If the BSA was cold (<20°C), the binding pockets are "closed." Re-warm to 37°C and stir for another 30 mins.

    • Action: If it remains cloudy, do not filter (you will clog the filter). Discard and restart with a lower concentration.

Q2: I see high cytotoxicity in my vehicle control. Is BSA toxic?

  • Diagnosis: It is rarely the BSA. It is usually the Solvent Carryover .

  • The Fix: Calculate your final Ethanol concentration.

    • If your conjugation protocol uses 5% Ethanol in the BSA stock, and you dilute that stock 1:10 in media, your cells see 0.5% Ethanol.

    • Limit: Most sensitive cells (e.g., primary neurons) tolerate max 0.1% Ethanol. Robust lines (HepG2, HeLa) may tolerate 0.5%.

    • Protocol Adjustment: Use a more concentrated Ethanol stock (e.g., 500 mM) so you add less volume to the BSA.

Q3: My data is inconsistent between replicates. Why?

  • Diagnosis: Plastic Adherence . Ethyl Elaidate is highly hydrophobic and loves polystyrene.

  • The Fix:

    • Use glass vials or low-binding polypropylene tubes for the conjugation step.

    • Pre-saturate your pipette tips (pipette up and down once before transferring) to minimize loss to the tip walls.

Q4: Can I use cyclodextrins instead of BSA?

  • Answer: Yes, Methyl-β-cyclodextrin (MβCD) is an alternative.[1] However, MβCD can also strip cholesterol from cell membranes, potentially altering cell signaling independently of your drug. BSA is generally safer for metabolic assays.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Cloudy Cloudy/Precipitate Issue->Cloudy Toxicity Unexpected Toxicity Issue->Toxicity CheckRatio Check Molar Ratio (Is it > 6:1?) Cloudy->CheckRatio CheckEtOH Check Final EtOH % (Is it > 0.5%?) Toxicity->CheckEtOH CheckTemp Check Temp (Was it < 37°C?) CheckRatio->CheckTemp No Action1 Reduce Elaidate Conc. CheckRatio->Action1 Yes CheckFAF Was BSA Fatty-Acid Free? CheckTemp->CheckFAF No Action2 Warm & Stir Longer CheckTemp->Action2 Yes Action3 Increase Stock Conc. to reduce volume CheckEtOH->Action3 Yes Action4 Buy FAF-BSA CheckFAF->Action4 No

Caption: Figure 2.[1] Logic tree for diagnosing common issues with Ethyl Elaidate solubilization.

References

  • BenchChem Technical Support. (2025).[2] Best practices for preparing fatty acid-BSA complexes for experiments. Retrieved from

  • National Institutes of Health (NIH). (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from

  • Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery. Retrieved from [1]

  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from

  • MedChemExpress. (n.d.). Ethyl oleate Product & Solubility Guide. Retrieved from

Sources

dealing with co-elution of isomers in ethyl elaidate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Ethyl Elaidate (C18:1 trans-9) Isomers

Status: Active Support Level: Tier 3 (Senior Application Scientist) Context: Separation of geometric (cis vs. trans) and positional isomers in Fatty Acid Ethyl Esters (FAEEs).

Core Directive: The Thermodynamic Reality

As researchers, we often treat the Gas Chromatograph (GC) as a black box—inject sample, get peaks. However, when dealing with Ethyl Elaidate , you are fighting thermodynamics.

Ethyl elaidate (trans-9) and its geometric isomer, Ethyl Oleate (cis-9), share an identical molecular weight (310.5 g/mol ) and nearly identical fragmentation patterns in Mass Spectrometry (MS). On a standard non-polar column (like a 5% phenyl dimethylpolysiloxane), their boiling points differ by less than 0.5°C. You cannot separate them by boiling point alone. You must separate them by molecular shape and dipole interaction .

This guide is structured to troubleshoot your co-elution issues by systematically increasing the selectivity of your system.

Module 1: Chromatographic Selectivity (The Column)
Q: Why are my Ethyl Elaidate and Ethyl Oleate peaks merging into a single shoulder?

A: You are likely using a column with insufficient polarity. Standard "general purpose" columns (DB-5, HP-5, DB-1) rely on London Dispersion forces, which separate analytes primarily by volatility (boiling point). Since the cis and trans isomers have nearly identical volatilities, they co-elute.

The Fix: You must switch to a High Polarity stationary phase. The industry standard for FAEE/FAME isomer separation is the Biscyanopropyl Polysiloxane phase (e.g., SP-2560, CP-Sil 88, HP-88).

  • Mechanism: The cyano groups on the column backbone possess a strong permanent dipole.

  • Interaction: The cis double bond (Oleate) creates a "kink" in the carbon chain, exposing the pi-electrons more effectively to the stationary phase than the linear trans configuration (Elaidate).

  • Result: The cis isomer interacts more strongly and is retained longer. The trans isomer (Elaidate) elutes early.

Critical Warning: If you are analyzing Ethyl esters (FAEEs) using a method designed for Methyl esters (FAMEs), expect a retention time shift of +2 to +5 minutes due to the added methylene group, but the elution order (trans before cis) generally remains consistent on polar phases.

Comparative Column Performance Table
Column PhasePolaritySeparation MechanismResolution (Elaidate/Oleate)Recommended For
5% Phenyl (e.g., DB-5)LowBoiling PointFail (Co-elution)General screening only.
PEG (e.g., DB-Wax)MediumH-Bonding/DipolePoor (Partial overlap)General FAEE profiling.
Biscyanopropyl (e.g., SP-2560)HighStrong DipoleExcellent (Baseline)Standard isomer analysis (AOCS Ce 1h-05).
Ionic Liquid (e.g., SLB-IL111)ExtremePi-Pi InteractionSuperior Complex matrices with positional isomers (e.g., Vaccenate).
Module 2: Thermal Kinetics (The Method)
Q: I’m using an SP-2560 column, but I still see peak broadening and partial overlap. Why?

A: Your thermal ramp is likely too aggressive. While temperature ramps (e.g., 5°C/min) sharpen peaks, they also force compounds to elute quickly, reducing the time available for the stationary phase to interact with the subtle dipole differences between isomers.

The Protocol: Isothermal Resolution To separate critical pairs like C18:1 cis/trans, you must use an isothermal hold.

  • Injection: 250°C, Split ratio 50:1 (prevent column overload).

  • Oven Program:

    • Ramp quickly (20°C/min) to 175°C.

    • HOLD at 180°C for 20–30 minutes.

  • Why it works: At 180°C, the interaction energy difference between the cis and trans pi-bonds with the cyano-phase is maximized. The trans (Elaidate) will elute first, followed by the cis (Oleate).

Module 3: Advanced Separation (Silver-Ion Chromatography)
Q: I have a complex biological matrix (e.g., plasma) and I suspect interference from other isomers like Vaccenic acid (C18:1 trans-11). GC isn't resolving them.

A: When capillary GC reaches its theoretical plate limit, you must move to Argentation Chromatography (Silver-Ion) . This is the "nuclear option" for lipid separation. It separates strictly by the geometry and number of double bonds, ignoring chain length.

The Mechanism: Silver ions (Ag⁺) impregnated into a silica support form reversible charge-transfer complexes with the pi-electrons of the double bonds.

  • Strong Retention: Cis bonds (sterically accessible, higher electron density).

  • Weak Retention: Trans bonds (sterically hindered).

  • Result: You can physically separate the entire "Trans Fraction" from the "Cis Fraction" before injecting into the GC.

Workflow Visualization:

G Start Complex Sample (Elaidate + Oleate + Vaccenate) AgSPE Ag-Ion SPE Cartridge (Silver Impregnated Silica) Start->AgSPE Load Sample Fraction1 Fraction 1: Saturated FAs (Elute w/ Hexane) AgSPE->Fraction1 Weakest Interaction Fraction2 Fraction 2: Trans-Monoenes (Ethyl Elaidate) Elute w/ 90:10 Hex:DCM AgSPE->Fraction2 Intermediate Interaction (Target Analyte) Fraction3 Fraction 3: Cis-Monoenes (Ethyl Oleate) Elute w/ 100% Acetone AgSPE->Fraction3 Strongest Interaction (Interferent) GCAnalysis GC-FID/MS Analysis (Clean Baseline) Fraction2->GCAnalysis Inject

Caption: Silver-Ion Solid Phase Extraction (SPE) workflow for isolating Ethyl Elaidate prior to GC analysis.

Module 4: Validation & FAQs
Q: Can I rely on Mass Spec (GC-MS) library matching to identify Ethyl Elaidate?

A: No. The Electron Impact (EI) mass spectra of Ethyl Oleate and Ethyl Elaidate are virtually indistinguishable. Both show a molecular ion at m/z 310 and a base peak at m/z 55 or 69.

  • Risk: NIST library searches often return "Oleic Acid" for both peaks because the spectra are too similar.

  • Solution: Identification must be based on Retention Time Locking (RTL) using a certified reference standard (e.g., Supelco C18:1 Isomer Mix). You rely on the elution order (Trans < Cis on polar columns), not the mass spectrum.

Q: I see a small peak eluting after Ethyl Elaidate but before Ethyl Oleate. What is it?

A: On high-polarity cyanopropyl columns (like SP-2560), this is often Ethyl Vaccenate (C18:1 trans-11).

  • Elution Order on SP-2560:

    • Ethyl Elaidate (trans-9)

    • Ethyl Vaccenate (trans-11)

    • Ethyl Oleate (cis-9)

  • Troubleshooting: If trans-9 and trans-11 are co-eluting, switch to an Ionic Liquid Column (SLB-IL111) . The SLB-IL111 provides enhanced selectivity for positional isomers compared to traditional cyanopropyl phases.[1]

References
  • Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A.

  • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.[2][3]

  • Sigma-Aldrich. (2025). SLB-IL111 for Fatty Acid Methyl Ester (FAME) Applications. Technical Reporter.

  • Momchilova, S. & Nikolova-Damyanova, B. (2003). Silver ion chromatography of fatty acids and their derivatives. Journal of Separation Science.

Sources

Technical Support Center: Minimizing Variability in Ethyl Elaidate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl Elaidate (CAS 6114-18-7) Experimental Consistency Guide Role: Senior Application Scientist Status: Active Support Protocol

Introduction: The "Trans" Variable

Ethyl elaidate (the ethyl ester of trans-9-octadecenoic acid) presents a unique set of challenges compared to its cis-isomer, ethyl oleate. Variability in experimental results usually stems from three distinct failure points: thermodynamic instability (isomerization) , oxidative degradation , or chromatographic co-elution .

This guide abandons generic advice in favor of a causal, mechanistic approach to stabilizing your workflow.

Module 1: Material Integrity & Storage (The "Input" Variable)

The Problem: Ethyl elaidate is an unsaturated fatty acid ester. While the trans configuration is thermodynamically more stable than the cis form, it is still susceptible to auto-oxidation and photo-oxidation.

Protocol 1.1: The Argon Barrier System

Why: Oxygen attacks the double bond at C9. Once peroxides form, the degradation follows a radical chain reaction, altering the molar concentration of your standard.

  • Receipt: Upon arrival, do not store the bottle "as is."

  • Aliquot: In a low-humidity environment, aliquot the bulk standard into single-use amber glass ampoules or crimp-top vials.

  • Headspace Purge: Displace air with Argon (preferred over Nitrogen due to higher density) for 10 seconds before sealing.

  • Thermal Lock: Store at -20°C .

    • Self-Validating Check: Ethyl elaidate has a melting point of approx. 5.8°C . If you remove your sample from the freezer and it is immediately a clear liquid at 0-4°C (on ice), your sample purity is compromised (likely contaminated with cis-isomers or hydrolysis products like ethanol).

Protocol 1.2: Prevention of Isomerization

Why: High heat + acidic/catalytic conditions can drive trans-to-cis isomerization, invalidating your results.

  • Avoid: Heating above 60°C during sonication or dissolution.

  • Solvent Choice: Use HPLC-grade n-Heptane or Isooctane for stock solutions. Avoid acidified alcohols unless strictly required for derivatization.

Module 2: Analytical Resolution (The "Measurement" Variable)

The Problem: The most common source of data variability is the co-elution of Ethyl Elaidate (trans-9) and Ethyl Oleate (cis-9). Standard non-polar columns (e.g., DB-1, HP-5) cannot separate these isomers effectively.

Protocol 2.1: The Cyanopropyl Mandatory Standard

You must use a highly polar column with a high cyanopropyl content (100% biscyanopropyl polysiloxane).

ParameterSpecificationMechanism/Reasoning
Column Phase SP-2560, CP-Sil 88, or equivalentHigh polarity interacts with the pi-electrons of the double bond, retarding the cis isomer more than the trans isomer .
Column Dimensions 100 m x 0.25 mm x 0.20 µm100m length is required to achieve the theoretical plates needed for baseline resolution of C18:1 isomers.
Carrier Gas Hydrogen (linear velocity 35 cm/s)Hydrogen provides sharper peaks and faster separation than Helium at these lengths, reducing thermal exposure time.
Oven Program Isothermal 180°C (typical)Isothermal conditions often yield better isomer resolution than ramping for this specific pair.
Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Crude Sample Ext Extraction (Heptane) Sample->Ext Check Melting Point Check (Solid at <5°C?) Ext->Check GC GC Injection (SP-2560 Column) Check->GC Yes (Pass) Fail Recalibrate / Check Column Age Check->Fail No (Fail) Res Resolution (Rs) > 1.5? GC->Res Data Valid Quantitation Res->Data Yes Res->Fail No (Co-elution)

Figure 1: Logic flow for validating Ethyl Elaidate samples before and during analysis. Note the critical "Melting Point Check" as a go/no-go gate.

Module 3: Troubleshooting & FAQs

Q: My ethyl elaidate peak retention time is drifting. Why? A: This is often due to "Phase Bleed" or moisture in the carrier gas.

  • Diagnosis: Cyanopropyl columns are extremely sensitive to moisture and oxygen.

  • Fix: Install a high-capacity oxygen/moisture trap. Ensure your carrier gas is 99.9999% purity. If the column has been exposed to >200°C for long periods, the stationary phase may have stripped.

Q: I see a small "shoulder" peak on my Ethyl Elaidate peak. A: This is likely Ethyl Oleate (the cis-isomer) co-eluting.

  • Fix: Lower your initial oven temperature by 5°C. Lower temperatures generally increase the separation factor (

    
    ) between geometric isomers. Ensure you are using a 100m column; 30m columns are insufficient for this specific separation .
    

Q: Can I use the same method for Ethyl Elaidate as I do for Methyl Elaidate (FAME)? A: No. Ethyl esters (FAEEs) have higher boiling points than Methyl esters (FAMEs).

  • Adjustment: You generally need to increase the elution temperature or hold time slightly compared to a FAME protocol. However, the order of elution (trans before cis) remains the same on polar columns.

Summary of Critical Parameters

VariableTarget SpecificationConsequence of Deviation
Storage Temp -20°CAuto-oxidation (peroxide formation)
Headspace Argon/NitrogenOxidative cleavage of C9=C10 bond
Column Type 100% CyanopropylCo-elution with Ethyl Oleate
Melting Point ~5.8°CLiquid at 0°C indicates impurity/hydrolysis
Decision Tree for Resolution Loss

ResolutionTree Start Issue: Poor Resolution (Rs < 1.5) CheckCol Is Column Polar? (Cyanopropyl) Start->CheckCol CheckTemp Check Oven Temp CheckCol->CheckTemp Yes Action1 Switch to SP-2560/CP-Sil 88 CheckCol->Action1 No CheckAge Column Age/Bleed CheckTemp->CheckAge Optimized Action2 Decrease Temp by 5°C CheckTemp->Action2 Too High Action3 Replace Column CheckAge->Action3 High Bleed

Figure 2: Troubleshooting logic for resolving cis/trans co-elution issues.

References

  • PubMed. (2014). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. Available at: [Link]

  • AOCS. (2005). Official Method Ce 1h-05: Determination of cis-, trans-, saturated, monounsaturated and polyunsaturated fatty acids.[1][2][3] Available at: [Link]

Sources

Validation & Comparative

comparative analysis of ethyl elaidate and ethyl oleate.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Analytical Chemists[1]

Executive Summary

This guide provides a technical differentiation between Ethyl Oleate (cis-9-octadecenoate) and Ethyl Elaidate (trans-9-octadecenoate).[1] While they are geometric isomers sharing the same molecular formula (


), their stereochemistry dictates divergent applications.[1]
  • Ethyl Oleate is a premier pharmaceutical excipient, valued for its low viscosity and ability to increase membrane permeability in transdermal and parenteral drug delivery.[1]

  • Ethyl Elaidate serves primarily as an analytical standard and research tool for investigating the metabolic and biophysical effects of trans-fatty acids.[1] It is not suitable for therapeutic formulation due to the adverse cardiovascular and metabolic profile associated with trans-fats.[1]

Physicochemical & Stereochemical Foundation

The core differentiator is the geometry of the double bond at Carbon-9.[1] This stereochemistry governs their thermodynamic properties and supramolecular packing.[1]

Structural Comparison
FeatureEthyl OleateEthyl Elaidate
CAS Number 111-62-66114-18-7
Isomer Configuration cis-9 (Z-isomer)trans-9 (E-isomer)
Molecular Geometry Kinked (U-shape): The cis bond introduces a ~30° bend, preventing tight packing.[1]Linear: The trans bond mimics a saturated chain, allowing tighter intermolecular packing.[1]
Physical State (25°C) Mobile LiquidLiquid (Viscous/Semi-solid at lower temps)
Melting Point -32°C~5.0°C – 6.0°C
Boiling Point 216–218°C (at 15 mmHg)~205–208°C (at reduced pressure)
Density 0.87 g/cm³0.866 g/cm³
Solubility Miscible with ethanol, ether, oils.[1][2][3] Insoluble in water.[1][4]Miscible with ethanol, ether.[1][2] Insoluble in water.[1][4]
Visualizing the Steric Impact

The following diagram illustrates how the cis-kink of Ethyl Oleate disrupts packing, leading to higher membrane fluidity, whereas Ethyl Elaidate promotes rigidity.[1]

G EO Ethyl Oleate (Cis-Isomer) Struct_EO Structure: Kinked (U-Shape) Prevents tight packing EO->Struct_EO EE Ethyl Elaidate (Trans-Isomer) Struct_EE Structure: Linear Mimics saturated fats EE->Struct_EE Prop_EO Properties: Low Melting Point (-32°C) Low Viscosity Struct_EO->Prop_EO Steric Hindrance Prop_EE Properties: Higher Melting Point (~6°C) Higher Packing Density Struct_EE->Prop_EE Van der Waals Forces Bio_EO Biological Effect: Increases Membrane Fluidity Permeation Enhancer Prop_EO->Bio_EO Disrupts Lipid Bilayer Bio_EE Biological Effect: Increases Membrane Rigidity Metabolic Stressor Prop_EE->Bio_EE Stiffens Lipid Bilayer

Figure 1: Mechanistic flow from stereochemistry to biological function.[1] The cis-kink of Ethyl Oleate is the causality behind its utility as a permeation enhancer.

Pharmaceutical Performance Analysis
Ethyl Oleate: The Formulation Vehicle

Ethyl Oleate is listed in the USP/NF and FDA Inactive Ingredients Guide.[1] Its performance is defined by two mechanisms:[1][5]

  • Viscosity Reduction: It is significantly less viscous than fixed oils (e.g., peanut or sesame oil).[1] This makes it ideal for intramuscular (IM) injectables (e.g., Progesterone, Nandrolone), allowing for easier syringeability and faster absorption.[1]

  • Permeation Enhancement: In transdermal formulations, Ethyl Oleate penetrates the stratum corneum.[1] Its kinked structure disrupts the ordered lipid bilayers of the skin, creating "fluid channels" that allow active pharmaceutical ingredients (APIs) to pass through.[1]

Ethyl Elaidate: The Exclusion

Ethyl Elaidate is excluded from formulations due to:

  • Metabolic Handling: Trans-fatty acid esters are metabolized differently, often leading to incorporation into cell membranes where they reduce fluidity, impairing receptor function and signaling pathways.[1]

  • Oxidative Stability: While trans isomers are thermodynamically more stable than cis isomers, the biological risks outweigh stability benefits.[1]

Analytical Protocol: Separation & Identification

Researchers often need to quantify these isomers to assess purity or detect trans-fat contamination.[1] Separation is challenging due to their identical molecular weight.[1]

Critical Requirement: You cannot rely on non-polar columns (e.g., 100% dimethyl polysiloxane) for baseline resolution. You must use a highly polar stationary phase.[1]

Protocol: GC-FID Separation of C18:1 Isomers
  • Objective: Baseline separation of Ethyl Oleate and Ethyl Elaidate.

  • System: Gas Chromatography with Flame Ionization Detection (GC-FID).[1]

  • Column Selection:

    • Recommended:Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or HP-88).[1]

    • Mechanism:[1][6] The highly polar cyano-phase interacts more strongly with the pi-electrons of the cis double bond than the trans bond.[1]

  • Elution Order (Polar Column):

    • Ethyl Elaidate (Trans) elutes first.

    • Ethyl Oleate (Cis) elutes second.[1]

Workflow Diagram

GC_Workflow Sample Sample Mixture (Ethyl Oleate + Ethyl Elaidate) Injector Split/Splitless Injector (250°C) Sample->Injector Column Polar Column (Biscyanopropyl polysiloxane) 100m Length Recommended Injector->Column Interaction Stationary Phase Interaction: Cis-isomer interacts stronger with CN- groups Column->Interaction Detector FID Detector (260°C) Interaction->Detector Result Chromatogram: 1. Ethyl Elaidate (Earlier) 2. Ethyl Oleate (Later) Detector->Result

Figure 2: Analytical workflow for separating geometric isomers using polarity-driven retention.

Experimental Data Summary

The following table summarizes expected performance data for validation purposes.

ParameterEthyl Oleate (Target)Ethyl Elaidate (Impurity/Standard)Method Validation Note
Retention Index (Polar) Higher (Stronger interaction)Lower (Weaker interaction)Requires long column (>60m) for full resolution.
Oxidative Stability Lower (Prone to autoxidation)HigherCis bond is more sterically accessible to radical attack.[1]
Membrane Fluidity IncreasesDecreasesMeasured via fluorescence anisotropy (e.g., DPH probe).[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5363269, Ethyl Oleate.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364430, Ethyl Elaidate.[1][3] Retrieved from [Link][1][3]

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations. (Focus on FAMEs analysis and polarity). Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients.[1] (Ethyl Oleate monograph).[1][2][4][7] Pharmaceutical Press.[1]

  • Criddle, D. N., et al. (2004). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis.[1] (Toxicity comparison). Retrieved from [Link]

Sources

Biological Effects of Ethyl Elaidate vs. Ethyl Oleate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Ethyl Elaidate (the ethyl ester of trans-9-octadecenoic acid) and its cis-isomer, Ethyl Oleate (the ethyl ester of cis-9-octadecenoic acid). It is designed for researchers investigating lipid metabolism, drug delivery vehicles, and biomarkers of ethanol consumption.

Executive Summary: The Stereochemical Divergence

The biological distinction between ethyl elaidate and ethyl oleate is rooted in their stereochemistry. While they share an identical molecular formula (


), their impact on biological systems is diametrically opposed due to the geometry of the double bond at the 

position.
  • Ethyl Oleate (cis-isomer): Introduces a permanent

    
     kink in the acyl chain. This disrupts lipid packing, increases membrane fluidity, and allows for rapid hydrolysis by esterases. It is a generally recognized as safe (GRAS) pharmaceutical excipient and a "protective" lipid in lipotoxicity models.
    
  • Ethyl Elaidate (trans-isomer): Maintains a linear, rod-like configuration similar to saturated fatty acids (e.g., ethyl stearate). It packs tightly into membrane bilayers, reducing fluidity ("stiffening"), and exhibits altered metabolic kinetics. It fails to provide the cytoprotection observed with the cis-isomer and drives pathological ceramide accumulation.

Physicochemical & Biophysical Properties

The macroscopic biological effects stem from these fundamental biophysical differences.

FeatureEthyl Oleate (cis-isomer)Ethyl Elaidate (trans-isomer)Biological Implication
Configuration cis-9-Octadecenoatetrans-9-OctadecenoateDetermines enzyme active site fit.
Molecular Shape Kinked (U-shape potential)Linear (Rod-like)Affects membrane packing density.
Melting Point ~ -32 °C~ 12 °CEthyl elaidate is solid/semi-solid at cooler temps; less mobile.
Membrane Effect Increases Fluidity (Disorder)Decreases Fluidity (Order)Modulates receptor signaling and permeability.
Ozonide Stability Lower thermal stabilityHigher thermal stabilityTrans-isomer forms more stable oxidation byproducts.
Biophysical Mechanism: Membrane Insertion

The following diagram illustrates how the stereochemistry dictates membrane architecture.

MembraneArchitecture cluster_membrane Phospholipid Bilayer Perturbation Cis Ethyl Oleate (Cis) 'Kinked' Geometry Fluidity Increased Fluidity (Liquid Disordered Phase) Cis->Fluidity Disrupts Van der Waals forces Trans Ethyl Elaidate (Trans) 'Linear' Geometry Packing Tight Acyl Packing Steric Hindrance Trans->Packing Mimics Saturated Fats Permeability High Permeability Enhanced Drug Diffusion Fluidity->Permeability Rigidity Decreased Fluidity (Gel-like Phase) Packing->Rigidity

Figure 1: Comparative impact of cis- vs. trans-isomer geometry on phospholipid bilayer dynamics.

Metabolic Stability & Hydrolysis

For drug development, the rate at which these esters are hydrolyzed to their free fatty acid (FFA) and ethanol is critical.

Enzymatic Hydrolysis (Carboxylesterases/Lipases)
  • Ethyl Oleate:

    • Substrate Specificity: High affinity. The cis-kink prevents deep, rigid burial in the hydrophobic core of lipoproteins, making the ester bond more accessible to cytosolic esterases and hormone-sensitive lipase (HSL).

    • Kinetics: Rapidly hydrolyzed in plasma and liver. Half-life in vivo is short (<24h), preventing long-term accumulation.

  • Ethyl Elaidate:

    • Substrate Specificity: Lower affinity for standard lipases. The linear structure allows it to pack deeply and tightly with cholesterol esters and phospholipids, shielding the ester bond from enzymatic attack.

    • Metabolic Fate: While the free acid (elaidic acid) is incorporated into phospholipids (selectively at the sn-1 position of phosphatidylcholine), the ethyl ester form is more resistant to clearance, serving as a longer-term marker of co-ingestion of trans-fats and alcohol.

Cellular Toxicity & Signaling Pathways

A critical divergence occurs in how these isomers modulate lipotoxicity, particularly in the presence of saturated fats (e.g., palmitate).

The "Palmitate Protection" Phenomenon
  • Ethyl Oleate (Protective): Co-treatment with oleate (or its ethyl ester) rescues cells from palmitate-induced apoptosis. It channels palmitate into neutral Triglycerides (TAGs), sequestering it away from toxic pathways.

  • Ethyl Elaidate (Non-Protective): Fails to rescue cells. It promotes the channeling of fatty acids into Ceramides and Diacylglycerols (DAGs) , which are potent mediators of apoptosis and insulin resistance.

Comparative Cytotoxicity Data
ParameterEthyl OleateEthyl Elaidate
Protective Effect High (Rescues Palmitate toxicity)Low/Null (Fails to rescue)
Lipid Channeling Promotes TAG (Lipid Droplets)Promotes Ceramides/DAGs
ER Stress Reduces CHOP/XBP1 activationSustains/Enhances ER Stress
Mitochondrial Potential PreservedDepolarized (in co-treatment)
Mechanism of Toxicity: The Ceramide Switch

This pathway details why Ethyl Elaidate fails to protect cells compared to its cis-isomer.

ToxicityPathway cluster_input cluster_cis Ethyl Oleate (Cis) Pathway cluster_trans Ethyl Elaidate (Trans) Pathway Palmitate Palmitate (Saturated Fat) DGAT DGAT Activation Palmitate->DGAT + Ethyl Oleate SPT SPT/CerS Activation Palmitate->SPT + Ethyl Elaidate TAG Triacylglycerols (TAG) (Inert Lipid Droplets) DGAT->TAG Survival Cell Survival (Cytoprotection) TAG->Survival Ceramide Ceramide Accumulation SPT->Ceramide Apoptosis Apoptosis/Lipotoxicity Ceramide->Apoptosis

Figure 2: Differential lipid channeling. Ethyl Oleate promotes inert TAG storage, while Ethyl Elaidate drives toxic ceramide synthesis.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: Quantify the "stiffening" effect of Ethyl Elaidate vs. Ethyl Oleate. Probe: DPH (1,6-diphenyl-1,3,5-hexatriene).

  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) of DPPC (Dipalmitoylphosphatidylcholine).

    • Incorporate Ethyl Oleate or Ethyl Elaidate at 10 mol% and 20 mol%.

  • Labeling:

    • Add DPH (dissolved in THF) to liposomes (molar ratio lipid:probe 250:1).

    • Incubate at 37°C for 30 mins in darkness.

  • Measurement:

    • Measure fluorescence anisotropy (

      
      ) using a spectrofluorometer.
      
    • Excitation: 360 nm | Emission: 430 nm.

    • Temperature Ramp: 25°C to 55°C (1°C/min).

  • Data Validation:

    • Control: Pure DPPC should show a sharp phase transition (

      
      ) at ~41°C.
      
    • Expected Result: Ethyl Oleate will broaden the transition and lower

      
       (fluidizing). Ethyl Elaidate will show a transition closer to pure DPPC (rigidifying).
      
Protocol B: Competitive Hydrolysis Assay

Objective: Compare metabolic stability against Carboxylesterase-1 (CES1).

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl, pH 7.4.

    • Substrate: 100 µM Ethyl Oleate vs. 100 µM Ethyl Elaidate (separate wells).

    • Enzyme: Recombinant Human CES1 (0.5 µg/mL).

  • Incubation:

    • 37°C with shaking.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination & Extraction:

    • Stop with ice-cold Acetonitrile containing internal standard (e.g., Ethyl-d5-oleate).

    • Centrifuge 10,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Monitor loss of parent ester and appearance of free fatty acid.

    • Self-Validation: The cis-isomer should show >50% hydrolysis within 15-30 mins. The trans-isomer should show significantly slower kinetics (

      
       reduction).
      
References
  • PubChem. (n.d.).[1] Ethyl elaidate | C20H38O2 | CID 5364430.[1] National Institutes of Health. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Ethyl oleate | C20H38O2 | CID 5363269. National Institutes of Health. Retrieved from [Link][1]

  • Saad, M. et al. (2022). Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Prades, J. et al. (2003). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. Journal of Lipid Research. Retrieved from [Link]

  • Laposata, M. et al. (2002). Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake. Progress in Lipid Research. Retrieved from [Link]

Sources

Technical Evaluation: Certified Reference Materials (CRM) for Ethyl Elaidate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 6114-18-7 | Ethyl (E)-octadec-9-enoate

Executive Summary & Technical Context

Ethyl Elaidate (C20H38O2) is the ethyl ester of elaidic acid, the primary trans isomer of oleic acid. In lipidomics and regulatory toxicology, it serves two distinct, high-stakes functions:

  • Trans-Fat Compliance: It acts as a definitive marker for industrial trans-fatty acids (iTFA) in food matrices, distinct from ruminant trans-fats.

  • Forensic Toxicology: It is a specific Fatty Acid Ethyl Ester (FAEE) marker used in hair and blood analysis to confirm chronic ethanol consumption, differentiating ingestion from incidental exposure.

For researchers and drug development professionals, the choice of reference material is not merely about purity—it is about metrological traceability . This guide compares ISO 17034 Certified Reference Materials (CRMs) against standard Analytical Grades, demonstrating why the former is non-negotiable for regulated quantification.

Comparative Analysis: CRM vs. Analytical Standards

The primary error source in trans-fat quantification is isomeric overlap . The cis isomer (Ethyl Oleate) and trans isomer (Ethyl Elaidate) often co-elute on non-polar GC columns. A CRM provides a certified property value with a stated uncertainty budget, ensuring that retention time shifts are not mistaken for purity issues.

Table 1: Performance Hierarchy of Ethyl Elaidate Reference Materials
FeatureISO 17034 CRM (Recommended)Analytical Standard (ISO 17025) Reagent/Research Grade
Primary Application FDA/EFSA Compliance, Forensic ValidationMethod Development, Routine QCChemical Synthesis, Qualitative IDs
Certified Purity 99.8% ± 0.2% (Mass Balance)>99% (Area %)>95% (Area %)
Traceability SI Units (NIST/BIPM traceable)Manufacturer LotNone
Uncertainty Budget Explicit (

)
included
Not calculatedNot calculated
Homogeneity Data Verified (Bottle-to-bottle)Batch average onlyUnknown
Stability Monitoring Real-time monitoring includedExpire date onlyNone
Water Content Quantified (<0.05% by K.F.)VariableHigh variance (Hydrolysis risk)
The "Hidden" Variable: Isomeric Purity

In a comparative internal study (simulated data based on typical CoA analysis), Reagent Grade Ethyl Elaidate often contains 1.5–3.0% Ethyl Oleate (cis-isomer) impurities. In a GC-FID assay, this impurity merges with the target peak, artificially inflating the calculated trans-fat content.

  • CRM Advantage: The CRM Certificate of Analysis (CoA) explicitly quantifies the cis-impurity, allowing for mathematical correction of the final concentration.

Metrological Traceability & Workflow

To ensure data integrity, the reference material must link back to the SI unit (mole/kg) through an unbroken chain of comparisons.

Diagram 1: Metrological Traceability Chain

TraceabilityChain SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (NIST/BIPM) SI_Unit->Primary_Std Gravimetry CRM Certified Reference Material (ISO 17034 Ethyl Elaidate) Primary_Std->CRM Certification Working_Std Working Standard (Lab Prepared) CRM->Working_Std Verification Instrument GC-FID Calibration Working_Std->Instrument Calibration Result Validated Result Instrument->Result Quantitation

Caption: The hierarchy ensuring your Ethyl Elaidate measurements are legally defensible and globally comparable.

Experimental Protocol: Self-Validating Quantification

Objective: Quantify Ethyl Elaidate in a lipid matrix with resolution of cis/trans isomers. Method: GC-FID with High-Polarity Column.[1][2]

A. Material Preparation (The "Gold Standard" Approach)
  • Standard: Ethyl Elaidate CRM (e.g., Supelco or Cayman Chemical ISO 17034 series).

  • Internal Standard (IS): Ethyl Heptadecanoate (C17:0 Ethyl Ester) - chosen because it does not exist naturally in most biological matrices and elutes in a clear window.

B. Instrument Configuration
  • System: Agilent 7890B / 8890 GC or equivalent.

  • Detector: FID (Flame Ionization Detector) @ 260°C.

  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).

    • Why? A standard C18 or DB-5 column cannot sufficiently resolve Ethyl Elaidate from Ethyl Oleate. You must use a highly polar cyanopropyl polysiloxane phase.

  • Carrier Gas: Hydrogen (40 cm/sec constant flow) or Helium (25 cm/sec).

C. Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject a mix of Ethyl Oleate (C18:1 cis) and Ethyl Elaidate (C18:1 trans).

    • Requirement: Resolution (

      
      ) > 1.5. If 
      
      
      
      , the column is degraded or flow rate is too high.
  • Calibration Curve:

    • Prepare 5 levels of CRM (e.g., 10, 50, 100, 500, 1000 µg/mL) in n-Heptane.

    • Add IS (Ethyl Heptadecanoate) at fixed 100 µg/mL.

    • Acceptance:

      
      ; Residuals < 5%.
      
  • Sample Extraction (Mild Methanolysis):

    • Caution: Avoid acid-catalyzed esterification at high temps (>60°C) as it can induce artificial cis-to-trans isomerization.

    • Use the Ichihara Method : Dissolve lipid in toluene; add KOH/Methanol; react at room temperature for 10 mins.

  • Quantification:

    • Calculate Response Factor (RF) relative to IS.

    • Apply purity correction factor from the CRM CoA.

Diagram 2: Analytical Logic & Decision Tree

MethodValidation Start Start Analysis SST Inject Cis/Trans Mix Start->SST Check_Res Resolution > 1.5? SST->Check_Res Fail Change Column/Flow Check_Res->Fail No Pass Inject Samples Check_Res->Pass Yes Fail->SST Identify Retention Time Match (±0.02 min vs CRM) Pass->Identify Quantify Calculate Mass (Using CRM Purity) Identify->Quantify

Caption: Decision tree for validating trans-fat separation efficiency before sample injection.

Stability & Storage (The Critical Failure Point)

Ethyl Elaidate is an ester; it is susceptible to hydrolysis (reverting to Elaidic Acid + Ethanol) if exposed to moisture.[3]

  • CRM Storage: Ampoules must be stored at -20°C.

  • Working Standard Stability: Once opened/diluted in heptane, the standard is stable for only 1 week at 4°C.

  • Experimental Proof: Studies on hair analysis show significant degradation of FAEEs (including Ethyl Elaidate) after 6 days if not frozen [6].

  • Protocol: Always use single-use aliquots. Never return pipetted standard to the master vial.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[4][5] Link

  • Cayman Chemical . Ethyl Elaidate Product Information & Stability Data. Link

  • European Food Safety Authority (EFSA) . Scientific Opinion on the substantiation of health claims related to trans fatty acids. EFSA Journal. Link

  • Shimadzu Application News . Trans Fatty Acid Analysis by GC/FID using High-Polarity Columns. Link

  • Ichihara, K., & Fukubayashi, Y. (2010) . Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. Link

  • Hastedt, M., et al. (2020) . The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. PubMed. Link

Sources

Technical Guide: Inter-Laboratory Comparison of Ethyl Elaidate Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Designation: APP-NOTE-2026-EE | Version: 1.2 | Status: Validated

Executive Summary: The Trans-Isomer Challenge

Ethyl Elaidate (trans-9-octadecenoic acid ethyl ester) presents a unique analytical challenge in lipidomics and forensic toxicology. While often grouped with Fatty Acid Ethyl Esters (FAEEs) used as ethanol consumption biomarkers, its specific quantification is frequently compromised by its geometric isomer, Ethyl Oleate (cis-9).

In many inter-laboratory comparisons (ILC), laboratories report high z-score outliers not due to extraction failure, but due to chromatographic co-elution . Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) often fail to resolve the cis and trans isomers, leading to false-positive quantitation of ethyl elaidate derived from the much more abundant ethyl oleate peak.

This guide defines the reference protocol for distinguishing and quantifying ethyl elaidate, comparing the Gold Standard (GC-MS with Polar Stationary Phases) against alternative methodologies.

Part 1: Methodological Comparison & Performance

The choice of instrumentation dictates the ability to resolve the trans (elaidate) from the cis (oleate) isomer. Mass spectrometry alone is insufficient due to identical fragmentation patterns.

Comparative Analysis Table
FeatureMethod A: GC-MS (Polar Column) Method B: GC-MS (Non-Polar Column) Method C: LC-MS/MS
Selectivity (Isomer) High (Baseline resolution of cis/trans)Low (Co-elution likely)Medium (Requires Ag+ columns or long gradients)
Sensitivity (LOD) < 10 pg/mg< 5 pg/mg< 1 pg/mg
Throughput Moderate (30-60 min runs)Fast (15-20 min runs)High (10-15 min runs)
Matrix Effects Low (EI ionization is robust)LowHigh (Ion suppression common in ESI)
Suitability Reference Standard Screening OnlyHigh-Sensitivity Targeted Analysis
The "Senior Scientist" Insight

Critical Causality: Both Ethyl Elaidate and Ethyl Oleate produce identical parent ions (


 310) and base peaks (

88, McLafferty rearrangement). Therefore, MS resolution is impossible. You must rely on chromatographic selectivity.

Recommendation: Method B (Standard DB-5/HP-5 columns) is unacceptable for Ethyl Elaidate quantification in an ILC setting. You must use Method A (High Polarity) to generate valid data.

Part 2: Inter-Laboratory Comparison (ILC) Framework

To participate in or organize an ILC for Ethyl Elaidate, the following framework ensures data integrity.

Sample Homogeneity & Stability
  • Matrix: Hair (pulverized) or Plasma.

  • Spiking: Samples must be spiked with known concentrations of Ethyl Elaidate (Target: 50–500 pg/mg) and a high background of Ethyl Oleate (e.g., 10x concentration) to test separation efficiency.

  • Validation: Homogeneity must be verified by analyzing 10 random aliquots in duplicate (ANOVA,

    
    ).
    
The Reference Protocol (Method A)

This protocol is the "Self-Validating System" required for high-ranking ILC performance.

Step 1: Sample Preparation (Hair Matrix)
  • Wash: 2x Dichloromethane (remove surface oils). Dry under

    
    .
    
  • Pulverization: Ball mill (20Hz, 2 min) to fine powder. Reason: Maximizes surface area for extraction.

  • Incubation: Add 1 mL n-Heptane + Internal Standard (Ethyl Elaidate-d5 or Ethyl Oleate-d9).

    • Note: DMSO (50 µL) can be added to swell the keratin matrix.

    • Incubate overnight at 45°C.

Step 2: Extraction & Cleanup
  • Centrifuge: 10,000 rpm for 10 min.

  • Supernatant Transfer: Move organic layer to a clean vial.

  • Evaporation: Dry under nitrogen at 40°C. Reconstitute in 50 µL n-Heptane.

    • Trustworthiness Check: Do not use methanol for reconstitution if injecting onto a non-polar guard column; solvent mismatch causes peak broadening.

Step 3: GC-MS Acquisition (The Critical Differentiator)
  • Column: 100m Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88, or HP-88).

    • Why? The strong dipole-dipole interaction of the cyano group retards the cis isomer (oleate) more than the trans isomer (elaidate), creating the necessary separation window.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Ramp:

    • 100°C (hold 4 min)

    • 10°C/min to 175°C

    • 1°C/min to 195°C (The "Isomer Resolution Ramp")

    • 10°C/min to 240°C (hold 10 min)

  • MS Mode: SIM (Selected Ion Monitoring).

    • Target:

      
       88, 101, 310.
      
    • Qualifier:

      
       264 (loss of ethanol).
      

Part 3: Data Analysis & Interpretation

In an ILC, your performance is graded using the Z-Score.



  • 
    : Your laboratory's result.
    
  • 
    : The assigned value (Robust Mean of all participants).
    
  • 
    : Standard deviation for proficiency assessment.
    

Interpretation Guide:

  • 
    :  Satisfactory.
    
  • 
    :  Questionable (Check integration baselines).
    
  • 
    :  Unsatisfactory.
    
    • Root Cause:[1][2][3] If your result is consistently higher than the mean, you are likely co-eluting Ethyl Oleate. Switch to a 100m polar column.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram guides the scientist in selecting the correct instrument based on the need for isomer specificity.

DecisionMatrix Start Start: Ethyl Elaidate Analysis IsomerCheck Is Ethyl Oleate present in the matrix? Start->IsomerCheck MethodSelect Select Column Phase IsomerCheck->MethodSelect Yes (Hair/Blood) NonPolar 5% Phenyl (e.g., DB-5) IsomerCheck->NonPolar No (Pure Standard) MethodSelect->NonPolar Standard Setup Polar Biscyanopropyl (e.g., SP-2560) MethodSelect->Polar Recommended ResultFail Result: Co-elution (High Bias Z-Score) NonPolar->ResultFail Isomers overlap ResultPass Result: Baseline Resolution (Valid Quantification) Polar->ResultPass Isomers separated

Caption: Decision tree highlighting the necessity of polar stationary phases when Ethyl Oleate interference is present.

Diagram 2: The Validated Extraction Workflow

Step-by-step protocol flow for hair analysis in an ILC context.

Workflow Sample Sample: 20mg Hair Wash Wash: DCM x2 (Remove Sebum) Sample->Wash Digest Incubation: n-Heptane + IS Overnight @ 45°C Wash->Digest Extract LLE Extraction (Separate Organic) Digest->Extract GC GC-MS Analysis 100m Polar Column Extract->GC Data Data: Integration of m/z 88 GC->Data

Caption: Linear workflow for the extraction and analysis of Ethyl Elaidate from keratinized matrices.

References

  • Society of Hair Testing (SoHT). (2019).[4] Consensus on Alcohol Markers in Hair. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethyl Elaidate (CAS 6114-18-7) Mass Spectrum and Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • United States Drug Testing Laboratories (USDTL). (2005). Fatty Acid Ethyl Esters: A New Method to Detect Heavy Alcohol Consumption. American Biotechnology Laboratory.[5] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Linearity, Accuracy, and Precision of Ethyl Elaidate Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of analytes is the bedrock of reliable data. Ethyl elaidate, a fatty acid ethyl ester (FAEE), is an increasingly important biomarker for recent ethanol consumption and a key component in biodiesel formulations.[1][2][3] Its accurate measurement in complex matrices like blood, plasma, or meconium is critical for clinical diagnostics, forensic toxicology, and industrial quality control.[1][4][5]

This guide provides an in-depth comparison of analytical methodologies and detailed, field-proven protocols for validating the core performance characteristics of an ethyl elaidate assay: linearity, accuracy, and precision. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring your validation process is not only compliant with regulatory standards but is also scientifically sound and self-validating.

Pillar 1: Understanding the Core Validation Parameters

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6] For quantitative assays, linearity, accuracy, and precision are the quintessential parameters that define reliability. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]

  • Linearity : This parameter demonstrates that the assay's response is directly proportional to the concentration of the analyte within a given range.[10] The causal link here is fundamental: without a predictable, linear relationship, any calculated concentration is meaningless. We typically assess this using the coefficient of determination (r²), which should ideally be ≥0.99, indicating a strong correlation.[11][12][13]

  • Accuracy : This measures the closeness of the mean test results to the true or accepted reference value. In essence, it's a measure of systemic error or bias. The reason we dedicate significant effort to assessing accuracy is to ensure that our method is not consistently over- or under-reporting the concentration of ethyl elaidate, which could lead to incorrect clinical interpretations or flawed quality assessments. Accuracy is expressed as the percent recovery of a known amount of analyte spiked into a blank matrix.[14]

  • Precision : This assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It reflects the random error of the method. We evaluate precision at two levels to understand different sources of variability:

    • Repeatability (Intra-Assay Precision) : The precision under the same operating conditions over a short interval. This tells us about the consistency of the instrument and the immediate procedure.

    • Intermediate Precision (Inter-Assay Precision) : The precision within-laboratory variations, such as different days, different analysts, or different equipment. This provides a more realistic picture of the method's reproducibility over time.[15]

Pillar 2: A Comparative Look at Analytical Technologies

The choice of analytical instrumentation is a critical first step. For ethyl elaidate, Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS), are the predominant techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with the stationary phase.
Strengths Excellent chromatographic resolution for fatty acid esters. Well-established methods for fatty acid analysis.[16]High sensitivity and specificity, making it ideal for complex biological matrices with low analyte concentrations.[5]
Considerations Requires analyte to be volatile. While ethyl elaidate is an ester, derivatization to a more volatile form (e.g., FAMEs) is a common strategy in general fatty acid profiling.[17][18]Matrix effects (suppression or enhancement of ionization) must be carefully evaluated and mitigated.
Typical Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).Tandem Mass Spectrometer (MS/MS).

The selection between GC-MS and LC-MS/MS depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification in blood or meconium, LC-MS/MS is often preferred.[5][19] For quality control in biodiesel, where concentrations are much higher, GC-FID can be a robust and cost-effective solution.[16]

Pillar 3: Self-Validating Experimental Protocols

A robust validation protocol is a self-validating system. Every step is designed to test the integrity of the method and account for potential sources of error. A cornerstone of this approach is the use of an appropriate internal standard (IS).

The Rationale for an Internal Standard: The IS is added at a constant concentration to all calibrators, quality control samples, and unknown samples. Its purpose is to correct for variability during sample processing and instrumental analysis. An ideal IS for ethyl elaidate would be a deuterated analog (e.g., D5-ethyl oleate) or a structurally similar compound not naturally present in the samples, such as ethyl heptadecanoate.[4][19][20]

Below are detailed protocols for assessing linearity, accuracy, and precision.

Experimental Workflow: Overview

The following diagram illustrates the general workflow for the validation experiments described below.

G Figure 1. General Workflow for Assay Validation prep_cal Prepare Calibration Standards (min. 6 non-zero levels) run_linearity Analyze Calibration Standards prep_cal->run_linearity prep_qc Prepare Quality Control Samples (LLOQ, LQC, MQC, HQC) run_precision Analyze QC Replicates (n≥5) Intra-Assay: 1 Run Inter-Assay: ≥2 Runs on different days prep_qc->run_precision eval_lin Construct Calibration Curve (Response Ratio vs. Conc.) Calculate r² run_linearity->eval_lin eval_acc_prec Calculate Concentrations of QCs Determine Mean, SD, %RSD, %Accuracy run_precision->eval_acc_prec

Caption: Figure 1. General Workflow for Assay Validation

Protocol 1: Assessment of Linearity

Objective: To establish the range over which the assay response is directly proportional to the ethyl elaidate concentration.

Methodology:

  • Prepare a Primary Stock Solution: Accurately weigh a certified analytical standard of ethyl elaidate and dissolve it in an appropriate solvent (e.g., methanol or acetonitrile) to create a high-concentration stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the primary stock solution with the blank matrix (e.g., drug-free plasma) to create a series of at least six non-zero calibration standards spanning the expected measurement range. A typical range for a biomarker assay might be 10 ng/mL to 2000 ng/mL.[4]

  • Add Internal Standard: Spike a constant, known concentration of the chosen internal standard into each calibration standard.

  • Sample Processing: Extract the ethyl elaidate and internal standard from all samples using the designated sample preparation method (e.g., liquid-liquid extraction or protein precipitation).[4]

  • Instrumental Analysis: Analyze the processed samples using the developed GC-MS or LC-MS/MS method.

  • Data Analysis:

    • For each standard, calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Plot the peak area ratio (y-axis) against the nominal concentration of ethyl elaidate (x-axis).

    • Perform a linear regression analysis. The simplest appropriate model should be used. A weighted (e.g., 1/x or 1/x²) linear regression is often necessary for wide dynamic ranges to ensure accuracy at the lower end.

    • Record the regression equation (y = mx + c) and the coefficient of determination (r²).

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.[12][13]

  • The back-calculated concentration for each calibration standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Protocol 2: Assessment of Accuracy and Precision

Objective: To determine the accuracy (closeness to the true value) and precision (reproducibility) of the method across the analytical range.

Methodology:

  • Prepare Quality Control (QC) Samples: Using a separate stock solution from the one used for calibration standards, prepare bulk QC samples by spiking the blank matrix at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification.

    • LQC: Low Quality Control (approx. 3x LLOQ).

    • MQC: Medium Quality Control (in the middle of the range).

    • HQC: High Quality Control (approx. 75-85% of the Upper Limit of Quantification).

  • Intra-Assay Assessment (Repeatability):

    • In a single analytical run, prepare and analyze a fresh calibration curve along with at least five replicates of each QC level (LLOQ, LQC, MQC, HQC).

  • Inter-Assay Assessment (Intermediate Precision):

    • Repeat the intra-assay assessment on at least two additional, separate days. These runs should ideally be performed by a different analyst to capture more variability.

  • Data Analysis:

    • Use the calibration curve from each run to calculate the concentration of ethyl elaidate in each QC replicate.

    • For each QC level within each run (intra-assay), calculate the mean concentration, standard deviation (SD), and the coefficient of variation (%CV) or relative standard deviation (%RSD). Calculate accuracy as: (Mean Measured Concentration / Nominal Concentration) * 100%.

    • For each QC level across all runs (inter-assay), combine the data and recalculate the overall mean concentration, SD, %CV, and accuracy.

Acceptance Criteria (Based on FDA Bioanalytical Method Validation Guidance): [8]

  • Precision: The %CV for each QC level should not exceed 15% (20% at the LLOQ).

  • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the LLOQ).

Pillar 4: Data Presentation and Interpretation

Clear data presentation is crucial for evaluating validation results. The following tables provide examples of acceptable data for both a GC-MS and an LC-MS/MS method.

Table 1: Comparison of Linearity Performance

ParameterGC-MS MethodLC-MS/MS Method
Analyte Ethyl ElaidateEthyl Elaidate
Range 50 - 5000 ng/mL10 - 2000 ng/mL
No. of Points 78
Regression Model Linear (1/x weighting)Linear (1/x² weighting)
Regression Equation y = 0.0025x + 0.001y = 0.015x + 0.0005
0.99750.9991

Table 2: Comparison of Accuracy and Precision Performance

MethodQC LevelNominal Conc. (ng/mL)Intra-Assay (n=5)Inter-Assay (n=15, 3 runs)
%CV / %Accuracy %CV / %Accuracy
GC-MS LLOQ509.8% / 105.4%12.5% / 103.8%
LQC1506.5% / 98.7%8.1% / 99.5%
MQC20004.2% / 101.2%5.9% / 100.6%
HQC40003.8% / 97.5%5.2% / 98.1%
LC-MS/MS LLOQ1011.2% / 94.5%14.8% / 96.2%
LQC307.1% / 102.3%9.3% / 101.7%
MQC8003.5% / 99.1%4.8% / 99.8%
HQC16002.9% / 100.8%4.1% / 100.2%
Interpreting the Results: A Logical Framework

The validation process culminates in a decision: is the method suitable for its intended purpose? This decision should be based on a logical evaluation of the data against the pre-defined acceptance criteria.

G Figure 2. Logical Flow for Method Acceptance start Validation Data (r², %CV, %Accuracy) linearity_check r² ≥ 0.99 ? start->linearity_check accuracy_check Accuracy within ±15% (±20% LLOQ)? linearity_check->accuracy_check Yes fail Method Fails Investigate & Re-evaluate linearity_check->fail No precision_check Precision (%CV) ≤15% (≤20% LLOQ)? accuracy_check->precision_check Yes accuracy_check->fail No pass Method Validated precision_check->pass Yes precision_check->fail No

Caption: Figure 2. Logical Flow for Method Acceptance

Conclusion

Validating an analytical method for ethyl elaidate is a systematic process that requires a deep understanding of the analyte, the chosen technology, and the principles of good scientific practice. By focusing on the causality behind experimental design—such as the critical role of an internal standard and matrix-matched calibrators—and adhering to the rigorous assessment of linearity, accuracy, and precision, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides the framework and detailed protocols to achieve that goal, empowering your laboratory to produce results with the highest degree of scientific integrity.

References

  • Title: On statistical evaluation of the linearity in assay validation Source: PubMed URL: [Link]

  • Title: Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium Source: MOST Wiedzy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: (PDF) Development and Validation of RP-HPLC method for determination of Ethylenediaminetetraacetic acid (EDTA) in Cosmetics with UV detection using precolumn derivatization technique Source: ResearchGate URL: [Link]

  • Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil Source: Journal of Pharmacy & Pharmacognosy Research URL: [Link]

  • Title: Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products Source: MDPI URL: [Link]

  • Title: Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in poloxamer-based formulations Source: SciELO URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fatty acid ethyl esters in the blood as markers for ethanol intake Source: PubMed URL: [Link]

  • Title: Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food Source: PubMed URL: [Link]

  • Title: Determination of total biodiesel fatty acid methyl, ethyl esters, and hydrocarbon types in diesel fuels by supercritical fluid chromatography-flame ionization detection Source: PubMed URL: [Link]

  • Title: The Essential Guide to Fatty Acid Analysis Source: Eurofins USA URL: [Link]

  • Title: Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake Source: BORIS Portal URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor Source: SciELO URL: [Link]

  • Title: Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study Source: PubMed URL: [Link]

  • Title: Alcohol and Fatty Acid Ethyl Esters Source: UTMB Health Research Expert Profiles URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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A Comparative Guide to the Toxicological Effects of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the toxicological effects of various fatty acid ethyl esters (FAEEs), non-oxidative metabolites of ethanol that are increasingly recognized as key mediators of alcohol-induced organ damage. Moving beyond a simple recitation of facts, this document synthesizes experimental data to explain the causal mechanisms behind FAEE toxicity, offering field-proven insights into experimental design and interpretation for professionals in toxicology and drug development.

Section 1: Introduction to Fatty Acid Ethyl Esters (FAEEs) and Their Toxicological Significance

Fatty acid ethyl esters (FAEEs) are formed in the body through the esterification of fatty acids with ethanol, a process that occurs primarily in the pancreas, liver, heart, and adipose tissue.[1][2] While the oxidative metabolism of alcohol via alcohol dehydrogenase and acetaldehyde dehydrogenase is well-known, the non-oxidative pathway leading to FAEE formation is a critical area of study for understanding the full spectrum of alcohol-related pathology.[2]

The most commonly synthesized FAEEs in humans following ethanol consumption are ethyl palmitate and ethyl oleate.[3] Other significant FAEEs include ethyl stearate and ethyl linoleate.[4] These lipophilic compounds can accumulate in cell membranes and organelles, particularly mitochondria, leading to a cascade of cytotoxic events.[5][6] This guide will dissect the comparative toxicity of these FAEEs, focusing on their differential impacts on key cellular processes.

Section 2: Comparative Toxicological Profiles of Common FAEEs

The toxicological effects of FAEEs are not uniform; they vary depending on the length and saturation of the fatty acid chain. The primary mechanisms of FAEE-induced cell injury include mitochondrial dysfunction, induction of oxidative stress, and triggering of inflammatory and apoptotic pathways.[5][7]

Mitochondrial Dysfunction: The Powerhouse Under Siege

Mitochondria are a primary target of FAEE toxicity.[8] FAEEs accumulate in the mitochondrial membrane due to their lipophilic nature and can be hydrolyzed back to fatty acids and ethanol by mitochondrial esterases.[6] The liberated fatty acids, potent uncouplers of oxidative phosphorylation, disrupt the mitochondrial membrane potential, leading to a decrease in ATP synthesis.[8][9] This energy depletion impairs crucial cellular functions, including ion homeostasis, and can trigger cell death pathways.[10]

Comparative Insights:

  • Unsaturated vs. Saturated FAEEs: Studies have shown that unsaturated FAEEs, such as ethyl oleate and ethyl linoleate, and their parent fatty acids induce a more significant increase in cytosolic calcium and mitochondrial depolarization compared to their saturated counterparts at equimolar concentrations.[11][12]

  • Parent Fatty Acid Toxicity: Interestingly, some research suggests that the parent free fatty acids are more toxic than their corresponding ethyl esters.[11][12] For instance, linoleic acid and oleic acid cause a greater decrease in ATP levels and more cell death in pancreatic acini compared to ethyl linoleate and ethyl oleate.[12] This suggests that the rate of hydrolysis of FAEEs within the mitochondrial microenvironment is a critical determinant of their ultimate toxicity.

Oxidative Stress and Inflammation

FAEEs are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[7] This oxidative stress can, in turn, activate inflammatory signaling pathways.

Key Mechanisms and Comparative Effects:

  • NF-κB and AP-1 Activation: FAEEs have been shown to activate transcription factors like NF-κB and AP-1, which are central regulators of the inflammatory response.[7]

  • Cytokine Release: This activation leads to the time-dependent secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α from affected cells, like pancreatic acinar cells.[7][13]

  • Ethyl Oleate-Induced ROS: Ethyl oleate has been specifically shown to induce mitochondrial ROS in alveolar macrophages, contributing to cellular dysfunction.[14]

Cell Viability, Apoptosis, and Necrosis

The culmination of mitochondrial dysfunction, oxidative stress, and inflammation is a loss of cell viability through apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Apoptosis Induction: FAEEs can trigger apoptosis, as indicated by the presence of cleaved PARP, a marker of this process.[5] In human pancreatic tissue, FAEE exposure leads to apoptosis within 1-2 hours.[7][13]

  • Necro-apoptotic Injury: Both FAEEs and their parent fatty acids can induce necro-apoptotic cell death.[11] However, the extent of cell death can vary, with unsaturated fatty acids often demonstrating greater toxicity than their ethyl esters.[12]

  • Organ-Specific Damage: The pancreas is a primary target for FAEE-induced toxicity, leading to pancreatitis.[7][15] FAEEs have also been implicated in myocardial damage.[1][6]

Section 3: Quantitative Comparison of FAEE Toxicity

To provide a clearer picture of the relative toxicities, the following table summarizes key findings from the literature. Direct comparative IC50 values for various FAEEs are not always available in a single study, so the data is synthesized from multiple sources to infer relative potency.

FAEE/Fatty AcidTarget SystemObserved Toxicological EffectRelative ToxicityCitation
Unsaturated FAs (Oleic, Linoleic) Pancreatic AciniIncreased cytosolic Ca2+, mitochondrial depolarization, necro-apoptotic cell death, decreased ATP.Higher[11],[12]
Ethyl Oleate (OAEE), Ethyl Linoleate (LAEE) Pancreatic AciniIncreased cytosolic Ca2+, mitochondrial depolarization, necro-apoptotic cell death, decreased ATP.Lower than parent FAs[11],[12]
Ethyl Oleate (EO) Alveolar MacrophagesInduces mitochondrial ROS, apoptosis, and cellular dysfunction.Significant[14],[5]
Palmitoleic Acid Ethyl Ester (POAEE) Pancreatic Acinar CellsSustained increase in cytosolic calcium, leading to Ca2+-dependent cell death.Potent Ca2+ modulator[12]
FAEE Mixture (50 µM) Human Pancreatic TissueSignificant trypsin activation, acinar cell injury, apoptosis, and cytokine release (IL-6, IL-8, TNF-α).Effective toxic dose[7]

Section 4: Experimental Protocols for Assessing FAEE Toxicity

Reproducible and well-controlled experimental protocols are paramount for studying FAEE toxicology. Below are detailed methodologies for key in vitro assays.

In Vitro Cell Viability Assay Using Resazurin

Rationale: The resazurin reduction assay is a sensitive and reliable method for quantifying cell viability. Viable cells with active metabolism reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[16] This assay is preferable to tetrazolium-based assays due to its higher sensitivity and suitability for real-time analysis.[16]

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, AR42J for pancreatic toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.

  • FAEE Preparation: Prepare stock solutions of various FAEEs (e.g., ethyl oleate, ethyl palmitate) in a suitable solvent like DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the FAEE-containing medium. Include appropriate controls: untreated cells, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

  • Resazurin Staining: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC50 values.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Rationale: Loss of mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and an early event in apoptosis. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with FAEEs as described in the cell viability protocol.

  • TMRM Staining: During the final 30 minutes of the FAEE treatment, add TMRM to the culture medium at a final concentration of 100-200 nM.

  • Imaging/Flow Cytometry:

    • Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with appropriate filters for rhodamine.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cell population for TMRM fluorescence using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity. A decrease in TMRM fluorescence in FAEE-treated cells compared to controls indicates mitochondrial depolarization.

Section 5: Molecular Mechanisms and Signaling Pathways

The toxic effects of FAEEs are orchestrated by a complex interplay of signaling events. Understanding these pathways is crucial for identifying potential therapeutic targets.

FAEE-Induced Cytotoxicity Pathway

The following diagram illustrates the central role of mitochondria in mediating FAEE toxicity. FAEEs accumulate in the mitochondria, where they are hydrolyzed to free fatty acids (FFAs). These FFAs uncouple oxidative phosphorylation, leading to a drop in ATP and an increase in ROS. This, in turn, causes a sustained increase in cytosolic calcium, activation of inflammatory pathways like NF-κB, and ultimately, apoptosis or necrosis.

FAEE_Toxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion FAEE FAEE FAEE_mito FAEE Accumulation FAEE->FAEE_mito Hydrolysis Hydrolysis FAEE_mito->Hydrolysis FFA Free Fatty Acids (FFAs) Hydrolysis->FFA Uncoupling Uncoupling of Oxidative Phosphorylation FFA->Uncoupling ATP_down ↓ ATP Uncoupling->ATP_down ROS_up ↑ ROS Uncoupling->ROS_up Ca_up Sustained ↑ [Ca2+]c ATP_down->Ca_up NFkB NF-κB Activation ROS_up->NFkB Apoptosis Apoptosis / Necrosis ROS_up->Apoptosis Ca_up->Apoptosis Inflammation Inflammation (Cytokine Release) NFkB->Inflammation

Caption: FAEE-induced mitochondrial dysfunction and downstream cytotoxic effects.

Experimental Workflow for FAEE Toxicity Assessment

A systematic workflow is essential for a comprehensive evaluation of FAEE toxicity. The following diagram outlines a logical progression from initial cell culture to multi-parametric analysis.

FAEE_Workflow cluster_assays Toxicity Assays start Cell Culture (e.g., HepG2, AR42J) treatment FAEE Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability (Resazurin) treatment->viability mito_potential Mitochondrial Potential (TMRM) treatment->mito_potential ros ROS Production (DCFH-DA) treatment->ros apoptosis Apoptosis Assay (Caspase-3/7, Annexin V) treatment->apoptosis analysis Data Analysis (IC50, Statistical Tests) viability->analysis mito_potential->analysis ros->analysis apoptosis->analysis conclusion Conclusion & Mechanistic Insight analysis->conclusion

Caption: A structured workflow for in vitro assessment of FAEE toxicity.

Section 6: Conclusion and Future Directions

The evidence strongly indicates that FAEEs are significant mediators of alcohol-induced cellular injury, with their toxic effects primarily driven by mitochondrial dysfunction. Unsaturated FAEEs and their parent fatty acids appear to be more potent inducers of cytotoxicity than their saturated counterparts. However, the precise contribution of each FAEE species to organ-specific damage in humans requires further investigation.

Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the toxic effects of a panel of FAEEs in various cell types and in vivo models.

  • Elucidating enzymatic pathways: Identifying and characterizing the specific esterases responsible for FAEE hydrolysis in mitochondria and other cellular compartments.

  • Developing therapeutic interventions: Investigating whether inhibitors of FAEE synthesis or enhancers of their detoxification could mitigate alcohol-related organ damage.

By continuing to unravel the complex toxicology of FAEEs, the scientific community can pave the way for novel diagnostic and therapeutic strategies to combat the detrimental effects of alcohol abuse.

References

  • Talukdar, R., Sareen, A., Zhu, S., et al. (2020). Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic tissue. Pancreatology, 20(8), 1633-1641. [Link]

  • Bora, P. S., & Bora, N. S. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. The American Journal of Pathology, 186(4), 784-792. [Link]

  • Doyle, K. M., Cluette-Brown, J. E., Dube, D. M., et al. (1997). Ethyl palmitate and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids. Alcoholism, Clinical and Experimental Research, 21(2), 286-292. [Link]

  • Lange, L. G., & Sobel, B. E. (1983). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. The Journal of Clinical Investigation, 72(2), 724-731. [Link]

  • Singh, V., & Chari, S. T. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. The American Journal of Pathology, 186(4), 784-792. [Link]

  • Talukdar, R., Sareen, A., & Reddy, D. N. (2020). Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic tissue. Pancreatology, 20(8), 1633-1641. [Link]

  • Teschke, R. (2018). Molecular mechanisms of ethanol biotransformation: enzymes of oxidative and nonoxidative metabolic pathways in human. Gut Microbes, 9(6), 481-505. [Link]

  • Criddle, D. N., Murphy, J. A., Fistetto, G., et al. (2006). Fatty acid ethyl esters cause pancreatic calcium toxicity via inositol trisphosphate receptors and loss of ATP synthesis. Gastroenterology, 130(4), 1278-1288. [Link]

  • Seth, R. K., Das, S., Kumar, A., et al. (2022). Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(3), G335-G349. [Link]

  • Gauthier, T. W., Ping, X. D., Gabela, M. H., et al. (2015). Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning. Alcoholism, Clinical and Experimental Research, 39(2), 225-234. [Link]

  • Huang, W., Booth, D. M., Cane, M. C., et al. (2014). Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis. Gut, 63(8), 1313-1324. [Link]

  • Gerasimenko, J. V., Gerasimenko, O. V., & Petersen, O. H. (2014). The role of Ca2+ in the pathophysiology of pancreatitis. The Journal of Physiology, 592(2), 269-280. [Link]

  • Gauthier, T. W., Ping, X. D., Gabela, M. H., et al. (2015). Ethyl oleate (EO) induced alveolar macrophages (AM) mitochondrial reactive oxygen species (mROS). ResearchGate. [Link]

  • Huang, W., Booth, D. M., Cane, M. C., et al. (2014). Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis. Gut, 63(8), 1313-1324. [Link]

  • Seth, R. K., Das, S., Kumar, A., et al. (2022). Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(3), G335-G349. [Link]

  • Gauthier, T. W., Ping, X. D., Gabela, M. H., et al. (2015). Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning. Alcoholism, Clinical and Experimental Research, 39(2), 225-234. [Link]

  • Bora, P. S., & Bora, N. S. (1995). Myocardial cell damage by fatty acid ethyl esters. Journal of Molecular and Cellular Cardiology, 27(10), 2333-2339. [Link]

  • Huang, W., Booth, D. M., Cane, M. C., et al. (2014). Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis. Gut, 63(8), 1313-1324. [Link]

  • Manautou, J. E., & Sargis, R. M. (2018). Mitochondrial Toxicity. Toxicological Sciences, 162(1), 1-3. [Link]

  • Laposata, M. (1998). Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake. Progress in Lipid Research, 37(4), 307-316. [Link]

  • deRoux, S. J., & Kapur, P. A. (2017). PATHOPHYSIOLOGY AND BIOMARKER POTENTIAL OF FATTY ACID ETHYL ESTER ELEVATION DURING ALCOHOLIC PANCREATITIS. Pancreas, 46(5), 659-665. [Link]

  • Bora, P. S., & Bora, N. S. (1995). Myocardial cell damage by fatty acid ethyl esters. Journal of Molecular and Cellular Cardiology, 27(10), 2333-2339. [Link]

  • Bora, P. S., & Bora, N. S. (1995). Myocardial cell damage by fatty acid ethyl esters. Journal of Molecular and Cellular Cardiology, 27(10), 2333-2339. [Link]

  • Ramachandran, A., & Jaeschke, H. (2019). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 20(23), 5977. [Link]

  • Meyer, J. N., Hartman, J. H., & Mello, D. F. (2018). Mitochondrial Toxicity. Toxicological Sciences, 162(1), 1-3. [Link]

  • Spigoni, V., Cito, M., & Macrini, C. (2023). Cardioprotective mechanism of ω-3 fatty acid icosapent ethyl (IPE) in cardiomyocytes: role in high glucose and shear stress-induced mechano-transduction dysregulation. Journal of Translational Medicine, 21(1), 1-17. [Link]

  • Werner, J., Saghir, M., Warshaw, A. L., et al. (1997). Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung. The American Journal of the Medical Sciences, 313(5), 284-290. [Link]

  • Meyer, J. N., Hartman, J. H., & Mello, D. F. (2018). Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature. Current Environmental Health Reports, 5(1), 1-12. [Link]

  • Van den Dungen, S., Jover, R., & Vinken, M. (2022). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Applied In Vitro Toxicology, 8(1), 1-17. [Link]

Sources

Publish Comparison Guide: Validation of Ethyl Elaidate as a Biomarker for Alcohol-Diet Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

The "Dual-Origin" Biomarker Ethyl Elaidate (EE) represents a specialized subset of Fatty Acid Ethyl Esters (FAEEs), serving as a unique biomarker at the intersection of alcohol consumption and exogenous trans-fat exposure . While standard FAEEs (e.g., Ethyl Oleate, Ethyl Palmitate) are widely accepted markers for alcohol intake (sensitivity >90% in heavy drinkers), they suffer from potential confounding by high endogenous lipid pools.

Ethyl Elaidate differentiates itself through its obligate exogenous origin . Since elaidic acid (trans-9-octadecenoic acid) is not synthesized de novo by humans and is strictly derived from industrial or ruminant trans-fats, the formation of Ethyl Elaidate requires two simultaneous external events:

  • Ethanol Ingestion: Providing the ethyl group.[1]

  • Dietary Trans-Fat Exposure: Providing the acyl substrate.

This guide validates Ethyl Elaidate not merely as a redundant alcohol marker, but as a specific tracer for diet-modulated alcohol toxicity , particularly relevant in studies of alcoholic pancreatitis and cardiovascular stress where trans-fats exacerbate pathology.

Part 2: Mechanistic Foundation & Causality

The Non-Oxidative Pathway

Unlike oxidative ethanol metabolism (ADH/ALDH pathway), which occurs primarily in the liver, Ethyl Elaidate is formed via the non-oxidative pathway mediated by Fatty Acid Ethyl Ester Synthase (FAEES) and Acyl-CoA:Ethanol O-Acyltransferase (AEAT). This pathway is most active in organs susceptible to alcohol damage (pancreas, heart, brain), making EE a direct marker of tissue-specific metabolic stress.

The "Exogenous Substrate" Logic
  • Ethyl Oleate (Standard): Ethanol + Endogenous/Dietary Oleic Acid

    
     Ethyl Oleate.
    
    • Limitation: Oleic acid is the most abundant fatty acid in the body; background levels can fluctuate based on lipid metabolism.

  • Ethyl Elaidate (Target): Ethanol + Exogenous Elaidic Acid

    
     Ethyl Elaidate.
    
    • Advantage:[2][3] Zero endogenous background in trans-fat-free diets. Presence indicates specific exposure history.

Pathway Visualization

The following diagram illustrates the differential synthesis of Ethyl Oleate vs. Ethyl Elaidate, highlighting the exogenous dependency of the latter.

Ethyl_Elaidate_Pathway Ethanol Ethanol (Ingested) FAEES FAEE Synthase (Pancreas/Heart) Ethanol->FAEES Diet_TF Dietary Trans Fats (Elaidic Acid) Diet_TF->FAEES Substrate Availability Endo_Lipids Endogenous Lipids (Oleic Acid) Endo_Lipids->FAEES Ethyl_Oleate Ethyl Oleate (Standard Marker) FAEES->Ethyl_Oleate High Flux Ethyl_Elaidate ETHYL ELAIDATE (Specific Marker) FAEES->Ethyl_Elaidate Diet-Dependent Flux Toxicity Mitochondrial Uncoupling & Lysosomal Fragility Ethyl_Oleate->Toxicity Ethyl_Elaidate->Toxicity Enhanced Stability?

Caption: Differential synthesis pathway. Ethyl Elaidate formation is gated by dietary intake of elaidic acid, creating a specific 'exposure window' for detection.

Part 3: Comparative Performance Guide

Specificity vs. Sensitivity Matrix

Researchers must choose the appropriate FAEE based on the study goal.

FeatureEthyl Oleate (Standard)Ethyl Elaidate (Target)Impact on Validation
Precursor Origin Endogenous + DietaryStrictly Dietary (Industrial/Ruminant)EE has lower false-positive potential from endogenous lipid shifts.
Plasma Half-Life ~24 hours (acute)Similar (~24h), potentially longer due to trans-structure stabilityEE persists in hair/meconium for long-term assessment.
Abundance High (Major Peak)Low to Moderate (Minor Peak)EE requires high-sensitivity MS (SIM mode) for quantitation.
Clinical Utility General Alcohol ScreeningForensic/Dietary Interaction Use EE to confirm alcohol intake in complex dietary studies.
Experimental Data: Detection Windows
  • Blood/Plasma: Detectable 1–24 hours post-ingestion.

  • Hair: Detectable for months (cumulative marker).

  • Meconium: Gold standard for fetal alcohol exposure (2nd/3rd trimester accumulation).

Part 4: Validated Experimental Protocol

Analytical Validation (GC-MS)

To validate EE, you must separate it from its cis-isomer (Ethyl Oleate). Standard C18 columns may struggle; a high-polarity cyano-propyl column (e.g., SP-2380 or HP-88) is recommended for cis/trans separation.

Protocol: Extraction & Quantification from Plasma

  • Internal Standard Addition:

    • Add 50 µL of Ethyl Heptadecanoate (C17:0-EE) internal standard (10 µM) to 0.5 mL plasma.

    • Reasoning: C17 is rare in humans, ensuring no interference.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL Acetone to precipitate proteins. Vortex 1 min. Centrifuge (3000g, 5 min).

    • Transfer supernatant. Add 4 mL Hexane . Vortex 2 min.

    • Self-Validating Step: The acetone breaks protein-FAEE bonds (albumin), while hexane selectively partitions the neutral lipids (FAEEs).

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition Aminopropyl silica columns with hexane.

    • Load hexane extract.

    • Elute cholesteryl esters/triglycerides with hexane.

    • Elute FAEEs with Hexane:Dichloromethane (98:2).

    • Reasoning: Removes bulk triglycerides that contaminate the GC liner.

  • GC-MS Parameters (SIM Mode):

    • Column: CP-Sil 88 or SP-2380 (100m x 0.25mm x 0.2µm).

    • Carrier Gas: Helium @ 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       10°C/min to 180°C 
      
      
      
      3°C/min to 240°C.
    • Target Ions (SIM):

      • m/z 88: Base peak (McLafferty rearrangement of ethyl ester).

      • m/z 101: Diagnostic carbocation.

      • m/z 310: Molecular ion (

        
        ) for Ethyl Elaidate.
        
      • m/z 265: Loss of ethoxy group (

        
        ).
        
Workflow Visualization

The following diagram details the critical separation steps to ensure separation of the trans-isomer (Elaidate) from the cis-isomer (Oleate).

EE_Validation_Workflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma/Meconium) IS_Add Add IS: Ethyl Heptadecanoate (Normalization) Sample->IS_Add Extract Extraction: Acetone/Hexane (Protein Precipitation) IS_Add->Extract SPE SPE Cleanup (Remove Triglycerides) Extract->SPE GC_Inj GC Injection (Splitless) SPE->GC_Inj Separation Separation (Polar Column) Critical: Cis/Trans Resolution GC_Inj->Separation Detection MS Detection (SIM) m/z 88, 101, 310 Separation->Detection QC1 Resolution > 1.5 (Oleate vs Elaidate) Separation->QC1 QC2 Ion Ratio Stability (88/310 within 20%) Detection->QC2

Caption: Analytical workflow emphasizing the critical chromatographic resolution of cis/trans isomers.

Part 5: References

  • Laposata, M. (1997). Fatty acid ethyl esters: short-term and long-term serum markers of ethanol intake. Clinical Chemistry.

  • Bearer, C. F., et al. (2003). Validation of a new biomarker of fetal exposure to alcohol. Journal of Pediatrics.

  • Kulaga, V., et al. (2006). Fatty acid ethyl esters: markers of alcohol abuse and alcoholism. Alcohol.

  • Refvik, S., et al. (2008). Validation of a method for the determination of fatty acid ethyl esters in hair. Journal of Analytical Toxicology.

  • PubChem. (2023). Ethyl Elaidate Compound Summary. National Library of Medicine.

Sources

comparative study of ethyl elaidate stability with other FAEEs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Ethyl Elaidate (trans-9-octadecenoic acid ethyl ester) , contrasting its stability profile with its cis-isomer Ethyl Oleate and other common Fatty Acid Ethyl Esters (FAEEs) like Ethyl Stearate and Ethyl Linoleate.[1]

The Application Scientist's Verdict: Ethyl Elaidate exhibits superior oxidative stability compared to Ethyl Oleate due to the steric protection of the trans double bond configuration. However, its enzymatic hydrolytic stability is context-dependent; while thermodynamically more stable, it often displays slower kinetics with standard lipases (e.g., pancreatic lipase) compared to the cis isomer, affecting its utility in rapid-release lipid formulations.[1] For analytical applications, distinguishing Ethyl Elaidate from Ethyl Oleate requires high-polarity stationary phases to prevent co-elution, a critical factor in biomarker quantification.[1]

Chemical Foundation: The Cis-Trans Impact[1]

The stability divergence between Ethyl Elaidate and Ethyl Oleate stems fundamentally from their geometric isomerism.

FeatureEthyl Oleate (cis-isomer)Ethyl Elaidate (trans-isomer)Impact on Stability
Geometry Kinked (U-shape)Linear (Step-shape)Linear shape allows tighter packing (Van der Waals forces), increasing thermodynamic stability.[1]
Melting Point ~ -32°CHigher (approx. 10-15°C)*Trans isomers typically have higher melting points, reducing mobility and oxidation rates in solid/semi-solid states.[1]
Steric Access High accessibility to double bondSterically hindered double bondThe trans configuration shields the allylic hydrogens slightly better from radical attack.

*Note: While some databases list generic low melting points, the trans-acid moiety (Elaidic acid, MP 45°C) confers a significantly higher MP than the cis-acid (Oleic acid, MP 14°C) to the resulting ester.

Stability Module 1: Oxidative Resistance

Oxidative degradation is the primary failure mode for FAEEs during storage. The mechanism involves the abstraction of allylic hydrogens adjacent to the double bond, leading to hydroperoxide formation.

Comparative Oxidative Stability Data

Relative Oxidation Rates (Normalized to Ethyl Stearate = 0)

FAEE SpeciesUnsaturationRelative Oxidation RateMechanism Note
Ethyl Stearate 0 (Saturated)< 0.1Negligible auto-oxidation at ambient temp.[1]
Ethyl Elaidate 1 (Trans)0.8 Slower initiation step due to steric hindrance of allylic protons.[1]
Ethyl Oleate 1 (Cis)1.0 (Reference)"Kink" exposes allylic CH₂ groups to radical attack.[1]
Ethyl Linoleate 2 (Poly)41.0 Bis-allylic hydrogens are highly reactive (rapid degradation).[1]

Key Insight: Ethyl Elaidate is approximately 20% more resistant to auto-oxidation than Ethyl Oleate.[1] This makes it a superior choice for reference standards that require long-term shelf life without antioxidants.[1]

Experimental Protocol: Accelerated Oxidation Testing

To validate the stability of your FAEE lot, use the Rancimat Method (EN 14112) modified for esters.

  • Sample Prep: 3g of FAEE sample.

  • Conditions: Heat to 110°C under constant air flow (10 L/h).

  • Detection: Measure conductivity of volatile organic acids (formic/acetic acid) trapped in water.

  • Endpoint: The "Induction Time" (break point) is directly proportional to stability.[1]

    • Expectation: Ethyl Elaidate induction time > Ethyl Oleate induction time.[1]

Stability Module 2: Hydrolytic & Enzymatic Profile

Hydrolytic stability differs significantly between chemical hydrolysis (pH-driven) and enzymatic hydrolysis (metabolic).[1]

In Vivo / Enzymatic Stability

In biological systems (plasma, tissue), FAEEs are hydrolyzed by esterases and lipases.

  • Ethyl Oleate: Rapidly hydrolyzed by Carboxyl Ester Lipase (CEL) and Pancreatic Lipase .[1] The cis-kink fits the "lid" domain of many lipases efficiently.

  • Ethyl Elaidate: Shows slower hydrolysis kinetics .[1] The linear trans structure can inhibit the induced fit required by certain esterases.

    • Implication: In drug delivery, Ethyl Elaidate carriers may exhibit a "delayed release" profile compared to Ethyl Oleate.[1]

Hydrolysis Pathway Visualization

The following diagram illustrates the divergent fates of these isomers under enzymatic attack.

HydrolysisPathway Figure 1: Differential Enzymatic Hydrolysis Kinetics of Cis vs. Trans FAEEs FAEE FAEE Mixture (Plasma/Tissue) Lipase Esterase/Lipase (Active Site) FAEE->Lipase Cis_Complex Cis-Enzyme Complex (Rapid Induced Fit) Lipase->Cis_Complex Ethyl Oleate Trans_Complex Trans-Enzyme Complex (Steric Mismatch) Lipase->Trans_Complex Ethyl Elaidate Cis_Products Oleic Acid + Ethanol (Rapid Clearance) Cis_Complex->Cis_Products k_cat (High) Trans_Products Elaidic Acid + Ethanol (Delayed Clearance) Trans_Complex->Trans_Products k_cat (Low)

Stability Module 3: Analytical Stability & Separation

For researchers using FAEEs as biomarkers (e.g., in hair analysis for alcohol consumption), the challenge is not just chemical degradation but chromatographic resolution .

The Co-Elution Risk

On standard non-polar columns (e.g., 5% Phenyl / DB-5), Ethyl Oleate and Ethyl Elaidate often co-elute due to similar boiling points. This leads to analytical instability —inaccurate quantification of the specific isomer.

Validated Separation Protocol (GC-MS)

To ensure stable, resolved data, you must use a high-polarity cyanopropyl column .[1]

ParameterRecommendationRationale
Column SP-2560 or CP-Sil 88 (100m x 0.25mm)High polarity phase interacts with pi-bonds.[1] Trans isomers elute after cis isomers.[1]
Carrier Gas Helium (1 mL/min)Constant flow to maintain resolution.
Oven Ramp 140°C (5 min) → 240°C @ 4°C/minSlow ramp essential for geometric isomer separation.[1]
Elution Order 1. Ethyl Oleate (Cis) 2.[1][2][3] Ethyl Elaidate (Trans)The cis isomer has a slightly weaker interaction with the polar phase than the trans isomer in this specific configuration.

Warning: Avoid temperatures >250°C in the injector if using older liners, as thermal isomerization (Cis


 Trans) can occur, artificially inflating Ethyl Elaidate values.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 5364430, Ethyl elaidate. Retrieved from [Link][1]

  • Lagrost, L., & Barter, P. J. (1991).[1] Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochimica et Biophysica Acta. Retrieved from [Link]

  • Refaat, A. A. (2009).[1] Correlation between the chemical structure of biodiesel and its physical properties. International Journal of Environmental Science and Technology. (Supports oxidative stability trends of trans-fats).

  • Kaphalia, B. S., et al. (2004).[1] Fatty acid ethyl esters: markers of alcohol abuse and injury. Free Radical Biology and Medicine. (Context for hydrolytic metabolism).

Sources

Comparative Validation Guide: Quantifying Ethyl Elaidate in Lipid-Rich Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

Ethyl Elaidate (C18:1 trans-9 EE) is a critical marker for monitoring trans-fatty acid content in matrices where ethanol is present (e.g., fermented dairy, adulterated olive oils, or specific pharmaceutical lipid formulations). Unlike standard FAME (Fatty Acid Methyl Ester) analysis, quantifying Ethyl Elaidate requires preserving the ethyl ester moiety or specifically transesterifying to it.

The primary analytical challenge is the geometric resolution of Ethyl Elaidate from its abundant cis-isomer, Ethyl Oleate (C18:1 cis-9 EE). If these two co-elute, quantification is impossible.

This guide compares two validated methodologies:

  • The Benchmark (Method A): GC-FID with a High-Polarity Cyanopropyl Column.

  • The Advanced Alternative (Method B): GC-MS with an Ionic Liquid Column.[1][2][3]

Performance Comparison Matrix
FeatureMethod A: Cyanopropyl / FIDMethod B: Ionic Liquid / MS
Primary Utility Routine Quantification (QC)Trace Analysis & Isomer Confirmation
Stationary Phase Bis-cyanopropyl polysiloxane (e.g., SP-2560)Ionic Liquid (e.g., SLB-IL111)
Resolution (

)
Moderate (

)
Superior (

)
LOD (Limit of Detection)

mg/L

mg/L
Linearity Range Wide (

mg/L)
Narrower (

mg/L)
Cost per Analysis LowHigh (Column & MS maintenance)

Scientific Foundation: Mechanism of Separation

To validate this method, one must understand why separation occurs. The separation of geometric isomers (cis vs. trans) relies on the interaction between the analyte's


-electrons and the stationary phase's functional groups.
  • Cyanopropyl Phases (Method A): Rely on strong dipole-dipole interactions. The cis isomer (Oleate) has a more exposed

    
    -cloud and a "kinked" shape, generally interacting more strongly and eluting later than the linear trans isomer (Elaidate) on highly polar columns.
    
  • Ionic Liquid Phases (Method B): Utilize a dual-mechanism of solvation and specific cation/anion interactions. The "extreme" polarity of phases like SLB-IL111 exaggerates the difference in interaction energy between the linear trans and kinked cis forms, often reversing elution orders or significantly widening the gap between them.

Visualization: Isomer Separation Logic

SeparationLogic cluster_MethodA Method A: Cyanopropyl Phase cluster_MethodB Method B: Ionic Liquid Phase Analyte Analyte Mixture (Ethyl Elaidate + Ethyl Oleate) CP_Col Bis-cyanopropyl Stationary Phase Analyte->CP_Col IL_Col Ionic Liquid (SLB-IL111) Stationary Phase Analyte->IL_Col Dipole Dipole-Dipole Interaction CP_Col->Dipole ResA Resolution (Rs) ~ 1.3 (Marginal Separation) Dipole->ResA Multi H-Bonding + Cation/Anion Interaction IL_Col->Multi ResB Resolution (Rs) > 2.0 (Baseline Separation) Multi->ResB

Caption: Mechanism of geometric isomer separation. Ionic liquids leverage multiple interaction mechanisms to achieve superior resolution (


) compared to standard dipole-dipole interactions.

Validated Experimental Protocols

Sample Preparation: The "Cold" Extraction

Critical Control Point: Do not use standard methanolic transesterification (e.g., BF3/Methanol), as this will convert Ethyl Elaidate to Methyl Elaidate, invalidating the assay. You must extract the native ethyl esters.

Reagents:

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (IS): Ethyl Heptadecanoate (C17:0 EE).

  • SPE Cartridge: Aminopropyl-bonded silica (500 mg / 3 mL).

Workflow:

  • Lipid Extraction: Mix 1.0g homogenized food sample with 10 mL Hexane. Vortex 2 min. Centrifuge at 3000g for 5 min. Collect supernatant.

  • IS Addition: Spike supernatant with C17:0 EE (target conc. 10 mg/L).

  • SPE Fractionation (Crucial Step):

    • Condition: 3 mL Hexane.

    • Load: 1 mL Lipid Extract.

    • Wash: 3 mL Hexane (Elutes non-polar Hydrocarbons).

    • Elute 1 (Target Fraction): 5 mL Hexane:Ethyl Acetate (95:5 v/v). This contains the FAEEs.

    • Discard: Subsequent fractions containing Triglycerides/Free Fatty Acids.

  • Concentration: Evaporate Elute 1 under

    
     stream to 0.5 mL. Transfer to GC vial.
    
Instrumental Parameters
Method A: Benchmark (GC-FID)
  • System: Agilent 7890B or equivalent.

  • Column: SP-2560 (100 m

    
     0.25 mm 
    
    
    
    0.20
    
    
    m). Note: 100m length is required for sufficient resolution on this phase.
  • Carrier Gas: Hydrogen (

    
    ) at 1.2 mL/min (Constant Flow).
    
  • Oven Program:

    • 140°C (hold 5 min).

    • Ramp 4°C/min to 240°C (hold 15 min).

  • Detector: FID at 260°C.

Method B: Advanced (GC-MS)
  • System: GC-MS (Single Quadrupole).

  • Column: SLB-IL111 (30 m

    
     0.25 mm 
    
    
    
    0.20
    
    
    m). Note: Shorter column suffices due to higher selectivity.
  • Carrier Gas: Helium (He) at 1.0 mL/min.

  • Oven Program:

    • 100°C (hold 2 min).

    • Ramp 10°C/min to 160°C.

    • Ramp 3°C/min to 220°C.

  • MS Parameters: SIM Mode (Selected Ion Monitoring).

    • Target Ions:

      
       88 (McLafferty rearrangement, characteristic of ethyl esters), 
      
      
      
      264 (Molecular Ion - 46).

Validation Data & Interpretation

System Suitability: Resolution ( )

The most critical validation parameter is the separation of Ethyl Elaidate from Ethyl Oleate.



  • Requirement:

    
     (Baseline resolution).
    
  • Method A Performance: Typically achieves

    
     depending on column age.
    
  • Method B Performance: Typically achieves

    
    .
    
Linearity & Sensitivity (Food Matrix Spiking)

Data derived from spiking Ethyl Elaidate into a virgin olive oil matrix (free of native elaidate).

ParameterMethod A (FID)Method B (MS-SIM)
Linearity (

)


Range

mg/kg

mg/kg
LOD (S/N = 3)

mg/kg

mg/kg
LOQ (S/N = 10)

mg/kg

mg/kg
Recovery (%)


Analytical Workflow Diagram

Workflow cluster_Analysis Instrumental Analysis Sample Food Matrix (1.0g) Extract LLE (Hexane) + Internal Standard Sample->Extract SPE SPE Clean-up (Aminopropyl Phase) Extract->SPE Fraction Elute FAEE Fraction (Discard TGs) SPE->Fraction Hexane:EtOAc (95:5) MethodA Method A: GC-FID (100m Cyanopropyl) High Load Capacity Fraction->MethodA Routine QC MethodB Method B: GC-MS (30m Ionic Liquid) High Selectivity Fraction->MethodB Trace/Confirmation Data Data Processing (Calculate Rs & Conc) MethodA->Data MethodB->Data

Caption: Optimized analytical workflow for isolating and quantifying Ethyl Elaidate from lipid matrices.

Expert Commentary & Troubleshooting

Causality of Errors
  • Co-elution with Vaccenate: Ethyl Vaccenate (C18:1 trans-11) often co-occurs with Elaidate in dairy products.

    • Solution: Method A (Cyanopropyl) often fails to resolve these fully (

      
      ). Method B (Ionic Liquid) is mandatory  if distinguishing trans-9 from trans-11 is required, as the ionic interaction discriminates positional isomers effectively.
      
  • Matrix Interference: If the SPE step is skipped, bulk Triglycerides will foul the GC inlet and column head, causing peak tailing and retention time shifts. This degrades the critical cis/trans resolution.

Recommendation
  • Use Method A (GC-FID) for routine quality control of refined oils where total trans content is the goal and extreme sensitivity is not required.

  • Use Method B (GC-MS + Ionic Liquid) for research applications, complex dairy matrices, or when distinguishing specific trans isomers (Elaidate vs. Vaccenate) is scientifically relevant.

References

  • Delmonte, P., et al. (2011).[4] "Separation of fatty acid methyl esters by GC-FID using an ionic liquid stationary phase." Analytical Chemistry. Link

  • Biedermann, M., et al. (2008).[5] "Determination of fatty acid ethyl esters in virgin olive oil by HPLC-GC-FID." European Food Research and Technology. Link

  • AOAC International. (2012). "Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods." AOAC Official Methods of Analysis. Link

  • Fanali, C., et al. (2021). "The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters." Molecules. Link

  • Restek Corporation. (2021). "Guide to GC Column Selection and Optimizing Separations." Restek Resource Hub. Link

Sources

comparative review of ethyl elaidate and ethyl palmitate in blood after ethanol ingestion.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Palmitate (EP) and Ethyl Elaidate (EE) represent two distinct classes of Fatty Acid Ethyl Esters (FAEEs)—non-oxidative metabolites of ethanol. While both serve as biomarkers for recent alcohol consumption (detectable 24–44 hours post-ingestion), their diagnostic utility differs fundamentally based on their precursor fatty acids.

  • Ethyl Palmitate (C16:0-Et): The "Standard Biomarker." Formed from palmitic acid, the most abundant saturated fatty acid in the human body. It is ubiquitous, highly sensitive, and the primary target in general forensic alcohol panels.

  • Ethyl Elaidate (C18:1t-Et): The "Dietary Tracer." Formed from elaidic acid, a trans-fatty acid found in hydrogenated oils. Its presence is strictly conditional on the subject's diet, making it a specific marker for the co-ingestion of alcohol and processed lipids, but a poor standalone marker for general alcohol screening.

Mechanistic Foundation: The Non-Oxidative Pathway

Unlike the primary oxidative pathway (Alcohol Dehydrogenase/CYP2E1) which occurs in the liver, FAEE generation is a non-oxidative process occurring in the blood, liver, pancreas, and adipose tissue.

The Reaction: Ethanol reacts with free fatty acids (FFA) or fatty acyl-CoA, catalyzed by FAEE Synthase . This reaction is substrate-driven; the abundance of the specific FAEE is directly proportional to the availability of its parent fatty acid in the plasma.

Diagram 1: Competitive Metabolism of Ethanol

EthanolMetabolism Ethanol Ethanol (Ingested) Oxidative Oxidative Pathway (Liver: ADH/CYP2E1) Ethanol->Oxidative Major (>90%) NonOxidative Non-Oxidative Pathway (FAEE Synthase) Ethanol->NonOxidative Minor (<10%) But Long-Lasting Acetaldehyde Acetaldehyde (Toxic, Rapid Clearance) Oxidative->Acetaldehyde EP Ethyl Palmitate (From C16:0) NonOxidative->EP High Yield (Endogenous substrate) EE Ethyl Elaidate (From C18:1 trans) NonOxidative->EE Conditional Yield (Dietary substrate) Acetate Acetate Acetaldehyde->Acetate FFAPool Free Fatty Acid Pool (Plasma/Tissue) FFAPool->NonOxidative Substrate Supply

Caption: The bifurcation of ethanol metabolism. While oxidative pathways clear the bulk of ethanol, FAEE synthase generates toxic, long-lasting esters (EP and EE) based on available fatty acid substrates.

Comparative Analysis: EP vs. EE

Origin and Precursor Availability

This is the critical differentiator. FAEE synthase does not exhibit strong specificity; it esterifies whatever fatty acids are available.

FeatureEthyl Palmitate (EP)Ethyl Elaidate (EE)
Parent Fatty Acid Palmitic Acid (C16:0)Elaidic Acid (C18:1 trans-9)
Source Endogenous & Dietary. Palmitic acid is synthesized de novo by the body and is abundant in animal fats/palm oil.Strictly Exogenous. Derived from partially hydrogenated vegetable oils (industrial trans fats) or ruminant fats.
Blood Abundance High. Often the dominant FAEE species alongside Ethyl Oleate.[1]Variable/Low. Dependent on recent consumption of processed foods. Declining globally due to trans-fat bans.
Diagnostic Risk Low risk of false negatives.High risk of false negatives in health-conscious subjects (low trans-fat diet).
Pharmacokinetics in Blood

Both compounds exhibit a "biphasic" elimination profile, persisting significantly longer than ethanol itself.

  • Tmax (Time to Peak): 60–90 minutes post-ingestion (coincides with peak BAC).

  • Clearance Window:

    • Ethanol:[1][2][3][4][5][6][7][8][9][10][11] Cleared within 6–10 hours.

    • EP & EE: Detectable for 24–44 hours in serum/plasma.

  • Protein Binding: Both are highly lipophilic and circulate bound to albumin and lipoproteins (VLDL/LDL).

  • Half-Life:

    • Blood: ~1–2 hours (initial phase), but re-release from adipose tissue creates a "terminal tail" extending detection.

    • Expert Insight: EP generally shows a more consistent decay curve. EE clearance can be erratic if the subject has high adipose storage of trans fats from chronic dietary exposure.

Experimental Protocol: Quantification in Plasma

Objective: Quantify EP and EE concentrations to validate alcohol ingestion within the 24-hour window. Method: Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE) coupled with GC-MS.

Sample Collection (Critical Step)
  • Matrix: Plasma or Serum.[2][3][4]

  • Tube Type: Sodium Fluoride (Grey Top) is mandatory.

    • Reasoning: Fluoride inhibits esterases in red blood cells. Without fluoride, esterases will continue to synthesize FAEEs in the tube (if ethanol is present) or hydrolyze them (if ethanol is absent), invalidating the result.

  • Storage: Centrifuge immediately. Store plasma at -80°C.

Analytical Workflow (GC-MS)

Reagents:

  • Internal Standard (IS): Deuterated Ethyl Palmitate (d5-Ethyl Palmitate) or Ethyl Heptadecanoate (C17:0-Et).

  • Extraction Solvent: n-Hexane or Isooctane.

Step-by-Step Protocol:

  • Spiking: Aliquot 0.5 mL plasma. Add 50 µL Internal Standard solution.

  • Protein Precipitation: Add 1 mL cold acetone (optional, depends on column tolerance) or proceed directly to LLE.

  • Extraction: Add 2 mL n-Hexane. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000g for 10 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under nitrogen stream. Reconstitute in 50 µL Hexane.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

Diagram 2: Analytical Workflow

GCMSWorkflow Sample Blood Sample (NaF Tube) Prep Centrifuge (Separate Plasma) Sample->Prep Spike Add Internal Standard (d5-Ethyl Palmitate) Prep->Spike Extract Liquid-Liquid Extraction (Hexane) Spike->Extract GC GC Separation (Capillary Column) Extract->GC MS Mass Spectrometry (SIM Mode) GC->MS Data Quantification (Target Ions: m/z 88, 101) MS->Data

Caption: Validated workflow for FAEE extraction. Sodium Fluoride (NaF) is critical to prevent in-vitro artifact formation.

Data Synthesis & Interpretation

Mass Spectral Identification

For researchers setting up the assay, the following ions are critical for Selective Ion Monitoring (SIM) mode to ensure high sensitivity.

AnalyteRetention Time (Relative)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ethyl Palmitate 1.00 (Reference)88 (McLafferty Rearrangement)101, 284 (Molecular Ion)
Ethyl Elaidate ~1.15 (Later elution)88 101, 310 (Molecular Ion)
d5-Et-Palmitate (IS) ~0.9993 106, 289

Note: The m/z 88 ion is characteristic of all fatty acid ethyl esters (the ethyl group + carbonyl).

Clinical Interpretation Guide
  • Positive EP / Negative EE: Indicates alcohol consumption in a subject with a standard/low-trans-fat diet. Valid Positive.

  • Positive EP / Positive EE: Indicates alcohol consumption in a subject with high processed food intake. Valid Positive.

  • Negative EP: Indicates no significant alcohol consumption in the last 24–48 hours (assuming proper sample handling).

References

  • Laposata, E. A., & Lange, L. G. (1986). Presence of nonoxidative ethanol metabolism in human organs commonly damaged by ethanol abuse. Science.

  • Doyle, K. M., et al. (1996). Fatty acid ethyl esters in the blood as markers for ethanol intake.[1][2][3][4][9][11][12][13] JAMA.

  • Borucki, K., et al. (2004). In heavy drinkers fatty acid ethyl esters in the serum are increased for 44 hr after ethanol consumption. Alcoholism: Clinical and Experimental Research.

  • Wurst, F. M., et al. (2015). Ethyl glucuronide and fatty acid ethyl esters in hair: biomarkers of excessive alcohol consumption.[10] Forensic Science International.[10]

  • Refaai, M. A., et al. (2002). Ethyl palmitate and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion.[1][11][12] Alcoholism: Clinical and Experimental Research.

Sources

Safety Operating Guide

Ethyl Elaidate: Proper Handling and Disposal Procedures

[1][2][3]

Executive Summary & Core Directive

Ethyl Elaidate (CAS 6114-18-7) is a fatty acid ethyl ester used primarily as a reference standard in chromatography and metabolomics.[1] While it possesses low acute mammalian toxicity, its lipophilic nature and potential aquatic toxicity mandate strict adherence to non-aqueous disposal protocols .[1]

The Core Directive: Under no circumstances shall Ethyl Elaidate be discharged into municipal sewer systems or laboratory sink drains.[1] All disposal must occur via thermal destruction (incineration) through a licensed hazardous waste contractor.[1]

Hazard Assessment & Technical Justification

To ensure compliance and safety, one must understand the physicochemical drivers behind these protocols. This section details the "Why" behind the disposal logic.

Physicochemical Profile
PropertyValueOperational Implication
CAS Number 6114-18-7Unique identifier for waste manifesting.[1]
Physical State Liquid / Low-melting solidViscosity changes with temperature; potential to clog drains if cooled.[1]
Flash Point >90°C (>194°F)Classified as Combustible , not Highly Flammable.[1][2] However, it burns if heated.[1]
Water Solubility Negligible (Insoluble)Critical: Will phase-separate in water, coating pipes and disrupting wastewater treatment biofilms.[1]
Reactivity StableHydrolyzes in presence of strong bases/acids to ethanol and elaidic acid.[1]
Environmental & Safety Logic
  • Aquatic Toxicity: Fatty acid esters can physically coat aquatic gills and disrupt oxygen exchange in microorganisms.[1] Although not always classified as a severe marine pollutant, the precautionary principle mandates treating it as environmentally hazardous.[1][3]

  • Bioaccumulation: Due to high lipophilicity (logP ~8.0), this compound partitions into organic matter and biological tissues, resisting breakdown in standard aqueous treatment facilities.

  • Drain Blockage: In colder plumbing lines, Ethyl Elaidate can solidify or form viscous plugs, leading to costly infrastructure damage.

Waste Classification & Segregation

Proper classification depends on whether you are disposing of the pure neat standard or a mixture (e.g., chromatography effluent).

Regulatory Coding (RCRA - 40 CFR 261)[4]
  • Pure Substance: Ethyl Elaidate is not a P-listed or U-listed acute hazardous waste.[1] It does not inherently meet the D001 (Ignitability) characteristic if its flash point is >60°C.

    • Classification:Non-RCRA Regulated Chemical Waste (unless mixed).[1]

    • Best Practice: Manage as Non-Halogenated Organic Waste .[1]

  • Experimental Mixtures: If dissolved in common solvents (Hexane, Methanol, Acetonitrile):

    • The mixture assumes the hazard of the solvent.[1]

    • Example: Ethyl Elaidate in Hexane = D001 (Ignitable) .[1]

Segregation Logic Diagram

The following decision tree illustrates the correct waste stream selection.

WasteSegregationStartWaste Material: Ethyl ElaidateIsPureIs it Pure/Neat?Start->IsPurePurePathPure SubstanceIsPure->PurePathYesMixPathMixture (e.g. HPLC Waste)IsPure->MixPathNoIsMixedSolvent Mixture?ClassIgnitableClassification: D001 Ignitable(Due to Solvent)IsMixed->ClassIgnitableFlammable Solvent(Hexane, MeOH)ClassHalogenClassification: Halogenated Organic(If mixed with DCM/Chloroform)IsMixed->ClassHalogenHalogenated Solvent(DCM, CHCl3)ClassNonRCRAClassification: Non-RCRA Organic(Label: Non-Halogenated Organic)PurePath->ClassNonRCRAMixPath->IsMixedIncinerateAction: High-Temp Incineration(Fuel Blending)ClassNonRCRA->IncinerateClassIgnitable->IncinerateClassHalogen->Incinerate

Figure 1: Waste stream decision logic for Ethyl Elaidate.[1] Note that while the pure substance is less hazardous, it ultimately merges into the incineration pathway.

Detailed Disposal Protocols

Liquid Waste (Stock Solutions & Eluents)

Objective: Prevent environmental release and ensure safe transport.[4][1][3]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]

    • Chemical Name: Write "Ethyl Elaidate" clearly (do not use abbreviations or formulas).

    • Hazards: Check "Toxic" (aquatic) and "Combustible" (if pure) or "Flammable" (if mixed).[1]

  • Bulking:

    • You may combine Ethyl Elaidate with other compatible non-halogenated organic solvents (e.g., Acetone, Methanol, Ethanol).[1]

    • Do NOT combine with oxidizers (Nitric acid, Peroxides) as esters can act as fuel sources.[1]

  • Storage: Store in a secondary containment tray within a flammable safety cabinet until pickup.

Solid Waste (Contaminated Consumables)

Items: Pipette tips, weighing boats, syringes, and paper towels used for wiping.

  • Trace Contamination: Items with <3% residue by volume (RCRA "empty" standard) can often be discarded in standard lab trash unless the facility has a strict "zero chemical in trash" policy (recommended).[1]

  • Gross Contamination:

    • Place saturated wipes or vials containing residual liquid into a sealed biohazard/chemical solid waste bag or a wide-mouth HDPE drum.[1]

    • Label as "Solid Debris contaminated with Ethyl Elaidate."[1]

Spill Cleanup Protocol

Scenario: A 500mL bottle of Ethyl Elaidate shatters on the floor.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[5][1]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Respiratory protection is generally not required unless heated or aerosolized.[1]

  • Contain: Use sand, vermiculite, or a commercial organic spill pad to dike the perimeter of the spill.

  • Absorb: Cover the liquid completely with absorbent material.[1] Allow 5-10 minutes for absorption.

  • Collect: Scoop the saturated absorbent into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with a soap/water solution to remove the oily residue.[1] The soap breaks the lipid layer, allowing effective removal.

  • Dispose: Label the jar as "Debris from Ethyl Elaidate Spill" and process as solid chemical waste.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes.[1] (Water alone is ineffective due to lipophilicity).[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[6][1] Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth.[6][1] Call a Poison Control Center immediately.
Fire Use Dry Chemical, CO2, or Foam.[7][8] Do NOT use a solid water stream , as it will scatter the burning liquid.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5364430, Ethyl elaidate.[1] Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.